molecular formula C25H22N2O5 B2451658 Fmoc-L-3-Carbamoylphe CAS No. 959573-22-9

Fmoc-L-3-Carbamoylphe

Cat. No.: B2451658
CAS No.: 959573-22-9
M. Wt: 430.46
InChI Key: YOTDQRFXBNPJQA-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-3-Carbamoylphe is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDQRFXBNPJQA-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-3-Carbamoylphenylalanine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Modified Amino Acids in Peptide Science

In the landscape of modern drug discovery and biochemical research, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and potency. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. Fmoc-L-3-Carbamoylphenylalanine is one such rationally designed building block.

This versatile derivative of phenylalanine features two key modifications: the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS), and a carbamoyl (-CONH2) group at the meta position of the phenyl ring.[1] The introduction of the carbamoyl moiety is not a trivial substitution; it fundamentally alters the electronic and steric properties of the side chain. This modification enhances the amino acid's utility by introducing a hydrogen-bonding donor/acceptor group, which can improve solubility and create new, specific interactions with biological targets like receptors or enzymes.[1]

This guide provides a comprehensive technical overview of Fmoc-L-3-Carbamoylphenylalanine for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its use in peptide synthesis, and discuss the analytical methodologies required for its characterization, grounding all claims in authoritative scientific principles.

Core Physicochemical Properties

The physical and chemical characteristics of Fmoc-L-3-Carbamoylphenylalanine are critical for its proper handling, storage, and effective use in synthesis. The presence of the large, hydrophobic Fmoc group dominates its solubility profile in organic solvents, while the carbamoylphenyl side chain contributes to its unique properties.

PropertyValueSource(s)
IUPAC Name (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidPubChem
Synonyms Fmoc-L-Phe(3-CONH2)-OH, Fmoc-(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid[1]
CAS Number 959573-22-9[1]
Molecular Formula C₂₅H₂₂N₂O₅[1]
Molecular Weight 430.45 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 96% (HPLC)[1]
Optical Rotation [α]D²⁵ = -25 ± 5° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C, desiccated[1]

Solubility Profile: While quantitative solubility data is not readily available in peer-reviewed literature, based on its structure and common practices in peptide synthesis, Fmoc-L-3-Carbamoylphenylalanine is expected to be soluble in polar aprotic solvents commonly used for SPPS. These include:

  • N,N-Dimethylformamide (DMF): The most common solvent for SPPS, known for its excellent resin-swelling and solvation properties.

  • N-Methyl-2-pyrrolidone (NMP): A highly polar alternative to DMF, sometimes used to improve coupling yields in difficult sequences.[2]

  • Dichloromethane (DCM): Often used for resin swelling and in specific steps of SPPS, though less common as the primary coupling solvent in Fmoc chemistry.[2]

The carbamoyl group is anticipated to slightly increase its polarity compared to the parent Fmoc-L-phenylalanine, potentially influencing its behavior in solvent mixtures.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-3-Carbamoylphenylalanine is as a building block in Fmoc-based SPPS.[1] The Fmoc/tBu orthogonal strategy is the most widely used methodology for peptide synthesis, prized for its milder deprotection conditions compared to the older Boc/Bzl strategy.[3]

The core principle of this strategy is the use of the base-labile Fmoc group for temporary N-α-amino protection and acid-labile groups (like t-Butyl) for permanent side-chain protection. This orthogonality ensures that the backbone is elongated sequentially without unintended side-chain modifications.

The Rationale Behind Using 3-Carbamoylphenylalanine

Incorporating a modified residue like 3-carbamoylphenylalanine is a deliberate design choice aimed at modulating the final peptide's properties. Aromatic-aromatic interactions between residues like phenylalanine, tyrosine, and tryptophan are known to be significant forces in stabilizing peptide and protein structures. By altering the electronic nature of the phenyl ring with a carbamoyl group, researchers can fine-tune these interactions.

The key advantages conferred by the 3-carbamoyl group include:

  • Enhanced Hydrophilicity and Solubility: The amide group can participate in hydrogen bonding with water, which can increase the aqueous solubility of the final peptide—a critical factor for bioavailability.

  • Novel Receptor Interactions: The carbamoyl group provides both a hydrogen bond donor (the -NH₂) and acceptor (the C=O). This can introduce new points of interaction with a biological target, potentially increasing binding affinity and specificity.

  • Conformational Constraint: The steric bulk and electronic properties of the substituted ring can influence the rotational freedom (chi angles) of the side chain, subtly altering the local conformation of the peptide backbone. This can pre-organize the peptide into a bioactive conformation.

Experimental Protocol: Incorporation of Fmoc-L-3-Carbamoylphenylalanine via SPPS

This protocol describes a standard, manually-performed coupling cycle for incorporating Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide). This procedure is based on well-established methods in the field.

Materials:

  • Peptide synthesis vessel

  • Rink Amide resin (or other suitable resin)

  • Fmoc-L-3-Carbamoylphenylalanine

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (peptide synthesis grade), DCM

  • Washing Solvents: Methanol, Diethyl ether

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This is crucial to ensure reaction sites within the polymer matrix are accessible.

    • Drain the DMF.

  • Fmoc Deprotection (N-α-Amine Deprotection):

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes. The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination to release the free amine.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (ninhydrin test) should confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution. The solution may change color (e.g., to yellow). This is the activation step, where HBTU forms a highly reactive HOBt-ester of the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered residues or aggregated sequences.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • At this stage, a Kaiser test should be negative, indicating the successful consumption of the free amines. If the test is positive, the coupling step should be repeated ("double coupling").

  • Chain Elongation:

    • The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) is repeated for each subsequent amino acid in the desired sequence.

Workflow Visualization

SPPS_Workflow cluster_resin Resin Bead cluster_cycle SPPS Cycle Resin_NH2 Resin-NH2 Coupling 1. Coupling Fmoc-AA-OH, HBTU, DIPEA Resin_NH2->Coupling Add Fmoc-L-3-Carbamoyl-Phe Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Deprotection 20% Piperidine/DMF Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Wash2->Coupling Repeat for next AA Cleavage Final Cleavage (e.g., TFA cocktail) Wash2->Cleavage End of Synthesis

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of both the Fmoc-L-3-Carbamoylphenylalanine building block and the final synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides and their constituent amino acid derivatives.[4]

Standard Protocol for Purity Analysis:

  • Sample Preparation: Dissolve a small amount of the compound (or cleaved, crude peptide) in a suitable solvent, often a mixture of water and acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (to detect the aromatic phenyl ring).

  • Data Analysis: Purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation. While a specific spectrum for Fmoc-L-3-Carbamoylphenylalanine is not publicly available, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the Fmoc group protons (typically between 7.3 and 7.9 ppm), the protons on the carbamoylphenyl ring, the α- and β-protons of the amino acid backbone, and the amide protons of the carbamoyl group.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-L-3-Carbamoylphenylalanine, the expected [M+H]⁺ ion would be approximately 431.46 m/z. For a synthesized peptide, MS confirms that the correct mass has been achieved, indicating successful incorporation of all amino acids.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Fmoc-L-3-Carbamoylphenylalanine is not widely available, data from closely related Fmoc-amino acids provides a strong basis for safe handling protocols.[3][5][6] The compound should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[5]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly.[5][6]

  • Skin and Body Protection: Wear a lab coat. For handling large quantities, impervious clothing may be necessary.

Handling and Storage:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of 0-8 °C.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.[3][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Conclusion and Future Outlook

Fmoc-L-3-Carbamoylphenylalanine represents a sophisticated tool in the arsenal of the modern peptide chemist. Its design is a clear example of how subtle modifications to an amino acid side chain can impart desirable properties, such as enhanced solubility and the potential for novel, high-affinity interactions. By providing an additional site for hydrogen bonding, the 3-carbamoyl group allows for the rational design of peptidomimetics with improved pharmacological profiles.

The protocols and data presented in this guide demonstrate that its integration into standard SPPS workflows is straightforward, requiring no significant deviation from established, robust methodologies. As the demand for more complex and drug-like peptides continues to grow, the use of such intelligently designed, non-canonical building blocks will undoubtedly become more prevalent, paving the way for the next generation of peptide-based therapeutics.

References

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Safety Data Sheet: Fmoc-Phe-OH. (2020). CEM Corporation. Retrieved from [Link]

  • Safety Data Sheet: Fmoc-Phe-OH. (n.d.). Aapptec. Retrieved from [Link]

  • Aromatic–aromatic interactions: From protein structures to peptide models. (2012). Protein Science, 21(4), 475-486.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2016). Beilstein Journal of Organic Chemistry, 12, 2700-2714.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Electronic Conference on Synthetic Organic Chemistry.
  • Peptide Sequence Influence on the Conformational Dynamics and DNA binding of the Intrinsically Disordered AT-Hook 3 Peptide. (2018). Scientific Reports, 8(1), 10769.
  • Conformational features responsible for the binding of cyclic analogues of enkephalin to opioid receptors. III. Probable binding conformations of mu-agonists with phenylalanine in position 3. (1991). International Journal of Peptide and Protein Research, 37(4), 241-251.
  • FMOC-L-3-CHLOROPHENYLALANINE. (2024). ChemBK. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Fmoc-L-3-Carbamoylphenylalanine for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Nα-Fmoc-L-3-carbamoylphenylalanine, a non-canonical amino acid of significant interest in modern peptide chemistry and drug development. The inclusion of the 3-carbamoyl moiety on the phenylalanine side chain can enhance the stability, solubility, and biological activity of synthetic peptides.[1][2] This document details a robust two-phase synthetic strategy, beginning with the construction of the core L-3-carbamoylphenylalanine amino acid, followed by the critical Nα-protection with the fluorenylmethoxycarbonyl (Fmoc) group. We will explore the chemical rationale behind each step, provide detailed experimental protocols, and outline the necessary analytical methods for quality control, ensuring researchers and drug development professionals are equipped with the knowledge to produce this valuable building block for solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Value of Fmoc-L-3-Carbamoylphenylalanine in Peptide Synthesis

The field of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced pharmacological properties. Non-canonical amino acids are instrumental in this pursuit, offering a means to introduce novel structural and functional features into peptide chains. Fmoc-L-3-Carbamoylphenylalanine is a prime example, serving as a versatile building block in Fmoc-based SPPS.[1]

The Fmoc protecting group is the cornerstone of modern SPPS, prized for its stability under acidic conditions and its clean, base-labile deprotection mechanism, typically using a piperidine solution.[3][4][5] This orthogonality allows for the use of acid-labile side-chain protecting groups, a strategy that has enabled the synthesis of complex and modified peptides.[5][6] The carbamoyl group (-CONH₂) on the phenyl ring of this particular amino acid derivative enhances hydrogen bonding capabilities, which can improve peptide solubility and promote specific conformational preferences, making it a valuable component in the design of bioactive peptides and peptidomimetics.[1][2]

This guide provides a scientifically grounded pathway for the reliable synthesis of this compound, from accessible starting materials to the final, purified product ready for integration into automated or manual peptide synthesizers.

The Two-Phase Synthetic Strategy

The synthesis of Fmoc-L-3-Carbamoylphenylalanine is logically approached in two distinct phases:

  • Phase I: Synthesis of the Core Amino Acid. This phase focuses on constructing the L-3-carbamoylphenylalanine backbone. This is the most complex part of the synthesis, involving the formation of the chiral center and the introduction of the carbamoyl group onto the aromatic ring.

  • Phase II: Nα-Fmoc Protection. With the core amino acid in hand, the second phase involves the selective protection of the α-amino group with an Fmoc moiety, rendering the molecule suitable for SPPS.

This bifurcated approach allows for purification and characterization at the intermediate stage, ensuring that only high-quality L-3-carbamoylphenylalanine is carried forward into the final protection step.

cluster_0 Phase I: Core Amino Acid Synthesis cluster_1 Phase II: Nα-Fmoc Protection Start Appropriate Precursor (e.g., 3-Methylbenzonitrile) A Side-chain Bromination Start->A B Alkylation of Glycine Equivalent A->B C Hydrolysis & Resolution B->C CoreAA L-3-Carbamoylphenylalanine C->CoreAA D Schotten-Baumann Reaction CoreAA->D Input for Protection FmocOSu Fmoc-OSu FmocOSu->D FinalProduct Fmoc-L-3-Carbamoylphenylalanine D->FinalProduct caption Overall Synthetic Workflow.

Figure 1: High-level workflow for the synthesis of Fmoc-L-3-Carbamoylphenylalanine.

Phase I: Synthesis of L-3-Carbamoylphenylalanine

While several methods exist for the synthesis of substituted phenylalanines, a common and adaptable route involves the alkylation of a glycine equivalent with a substituted benzyl halide.[7] The following is a representative, multi-step protocol.

Rationale and Causality

The synthesis begins with a commercially available, appropriately substituted aromatic precursor. The key steps involve creating the C-C bond that forms the alanine backbone, followed by deprotection and enzymatic resolution to isolate the desired L-enantiomer. The carbamoyl group can be introduced either at the beginning on the starting material (e.g., starting with 3-cyanobenzyl bromide and later hydrolyzing the nitrile) or derived from a carboxylic acid precursor.

Experimental Protocol (Generalized)
  • Step 1: Preparation of 3-(Bromomethyl)benzamide. Starting with 3-methylbenzoyl chloride, react with ammonia to form 3-methylbenzamide. Subsequent radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride will yield 3-(bromomethyl)benzamide.

  • Step 2: Alkylation. In an anhydrous aprotic solvent like THF, generate the enolate of a protected glycine equivalent (e.g., N-(diphenylmethylene)glycine ethyl ester) using a strong base like LDA at low temperature (-78 °C). Add the 3-(bromomethyl)benzamide from Step 1 to this solution and allow the reaction to proceed.

  • Step 3: Hydrolysis and Deprotection. Treat the product from Step 2 with aqueous acid (e.g., 3M HCl) to hydrolyze both the ester and the imine protecting group. This will yield the racemic mixture of DL-3-Carbamoylphenylalanine.

  • Step 4: Resolution. The separation of enantiomers is critical. This can be achieved through enzymatic resolution using an enzyme like α-chymotrypsin, which selectively acts on one enantiomer, allowing for the separation of the desired L-isomer.[7] Alternatively, diastereomeric salt formation with a chiral resolving agent can be employed.

Note: This is a generalized pathway. Researchers should consult specific literature for detailed reaction conditions and optimize accordingly.

Phase II: Nα-Fmoc Protection

This step is a standard and highly reliable procedure in peptide chemistry. The most common reagent for this transformation is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its stability and high reactivity with primary amines.[4][8]

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The α-amino group of L-3-carbamoylphenylalanine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc-OSu. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the reaction. The process is typically conducted under Schotten-Baumann conditions—a two-phase system of an organic solvent and a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃).[8][9] The base deprotonates the amino group, increasing its nucleophilicity, and neutralizes the acid formed during the reaction.

Figure 2: Simplified mechanism of Nα-Fmoc protection using Fmoc-OSu.
Detailed Experimental Protocol
  • Dissolution: Dissolve L-3-carbamoylphenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution (2.0 eq of Na₂CO₃) with vigorous stirring.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a water-miscible organic solvent such as 1,4-dioxane or acetone. Add this solution dropwise to the stirring amino acid solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and the NHS byproduct.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate of the product will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, Fmoc-L-3-carbamoylphenylalanine.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized product before its use in peptide synthesis.

PropertyValueSource
Molecular Formula C₂₅H₂₂N₂O₅[10]
Molecular Weight 430.5 g/mol [10]
IUPAC Name (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[10]
Appearance White to off-white solidN/A
Purity (HPLC) ≥98%Target

Analytical Methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful attachment of the Fmoc group.

  • Mass Spectrometry (ESI-MS): To verify the correct molecular weight of the final compound.[10]

  • HPLC: To determine the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Melting Point: To provide a measure of purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The successfully synthesized and validated Fmoc-L-3-carbamoylphenylalanine is now a building block ready for SPPS. It is incorporated into a growing peptide chain using standard coupling reagents.

Resin Resin-NH2 Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start of Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-L-3-Carbamoylphenylalanine, Activator e.g., HATU, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n cycles caption Integration into an SPPS Cycle.

Figure 3: Use of the synthesized amino acid in a standard Fmoc-SPPS cycle.

The standard SPPS cycle involves:

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed with a 20% piperidine solution in DMF.[3][11]

  • Activation & Coupling: The carboxylic acid of the incoming Fmoc-L-3-carbamoylphenylalanine is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to form an active ester, which then rapidly reacts with the newly freed N-terminal amine on the peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents before the next cycle begins.

Conclusion

The synthesis of Fmoc-L-3-carbamoylphenylalanine is a critical enabling process for advanced peptide research and development. By following a structured, two-phase approach encompassing the synthesis of the core amino acid followed by a robust Nα-Fmoc protection, researchers can reliably produce this high-value building block. The protocols and rationale outlined in this guide provide a solid foundation for its successful synthesis and subsequent application in SPPS, paving the way for the creation of novel peptides with tailored properties for therapeutic and biotechnological applications.

References

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe. PubChem Compound Database. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide Research, 3(4), 176–181. Retrieved from [Link]

  • Jackson, R. F. W., et al. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry. Retrieved from [Link]

  • Gower, N. J., et al. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Fmoc-OSu in Modern Peptide Synthesis. Retrieved from [Link]

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6). Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

The Strategic Incorporation of Fmoc-L-3-Carbamoylphenylalanine in Modern Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of innovative peptide therapeutics and advanced biomaterials, the use of unnatural amino acids (UAAs) has emerged as a critical strategy for imbuing peptides with novel functionalities and enhanced pharmacological properties. Among these, Fmoc-L-3-Carbamoylphenylalanine stands out as a versatile building block. The strategic placement of a carbamoyl group on the phenyl ring introduces unique structural and chemical characteristics that can significantly influence peptide stability, solubility, and biological activity. This in-depth technical guide provides a comprehensive overview of Fmoc-L-3-Carbamoylphenylalanine, from its synthesis and characterization to its practical application in solid-phase peptide synthesis (SPPS). We will explore the causal relationships behind experimental choices, present detailed, field-proven protocols, and offer insights into the potential of this UAA to advance peptide-based drug discovery and development.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Design

The therapeutic potential of peptides is often hampered by their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability. The incorporation of unnatural amino acids is a powerful tool to overcome these challenges. By moving beyond the canonical 20 amino acids, researchers can introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic cleavage.[1]

Fmoc-L-3-Carbamoylphenylalanine is a derivative of phenylalanine that features a carbamoyl group (-CONH2) at the meta position of the phenyl ring. This modification is particularly noteworthy for its ability to enhance the stability and solubility of peptides, making it an invaluable asset in the synthesis of complex and bioactive peptides.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[]

Synthesis and Characterization of Fmoc-L-3-Carbamoylphenylalanine

A robust and reproducible synthesis of high-purity Fmoc-L-3-Carbamoylphenylalanine is paramount for its successful application in peptide synthesis. A common and efficient synthetic route commences with the commercially available L-3-cyanophenylalanine, followed by a controlled hydrolysis of the nitrile group to the corresponding amide, and subsequent N-terminal Fmoc protection.

Synthesis of L-3-Carbamoylphenylalanine from L-3-Cyanophenylalanine

The conversion of the cyano group to a carbamoyl group can be achieved through controlled acid- or base-catalyzed hydrolysis. This transformation is a critical step that requires careful optimization to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of L-3-Cyanophenylalanine

  • Dissolution: Suspend L-3-cyanophenylalanine in a mixture of a suitable organic solvent (e.g., tert-butanol) and water.

  • Catalysis: Add a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to the suspension.

  • Reaction: Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Isolation: Upon completion, cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the crude L-3-Carbamoylphenylalanine by filtration, wash with cold water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum.

N-terminal Fmoc Protection

The protection of the α-amino group with the Fmoc moiety is a crucial step to prepare the amino acid for SPPS. The Schotten-Baumann reaction is a widely used and effective method for this purpose.[4]

Experimental Protocol: Fmoc Protection of L-3-Carbamoylphenylalanine

  • Dissolution: Dissolve L-3-Carbamoylphenylalanine in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

  • Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a water-miscible organic solvent (e.g., dioxane or acetone) dropwise to the amino acid solution at 0-5 °C with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2 to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-3-Carbamoylphenylalanine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-L-3-Carbamoylphenylalanine.

Table 1: Physicochemical and Spectroscopic Data for Fmoc-L-3-Carbamoylphenylalanine

ParameterValueReference
Molecular Formula C₂₅H₂₂N₂O₅[2]
Molecular Weight 430.45 g/mol [2]
Appearance White to off-white powder[2]
Purity (HPLC) ≥ 96%[2]
Optical Rotation [α]D²⁵ = -25 ± 5° (c=1 in DMF)[2]
¹H NMR (DMSO-d₆, 400 MHz) Expected signals: δ 12.8 (br s, 1H, COOH), 7.9-7.2 (m, 12H, Ar-H), 4.3-4.1 (m, 3H, Fmoc-CH, CH₂), 3.2-2.9 (m, 2H, β-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals: δ 173 (COOH), 156 (C=O, Fmoc), 144, 141, 138-120 (Ar-C), 66 (Fmoc-CH), 56 (α-CH), 47 (Fmoc-CH₂), 37 (β-CH₂)
Mass Spectrometry (ESI-MS) m/z: 431.1 [M+H]⁺, 453.1 [M+Na]⁺

Note: The NMR data provided are predicted values based on the structure and may vary slightly depending on the experimental conditions.

Incorporation of Fmoc-L-3-Carbamoylphenylalanine into Peptides via SPPS

The true utility of Fmoc-L-3-Carbamoylphenylalanine lies in its straightforward incorporation into peptide sequences using standard Fmoc-SPPS protocols. The presence of the carbamoyl group does not typically require special protection strategies.

General SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of an amino acid, including Fmoc-L-3-Carbamoylphenylalanine.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping If incomplete coupling Cycle Repeat Cycle Washing2->Cycle Next amino acid Cycle->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final residue Peptide Purified Peptide Cleavage->Peptide Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Optimized Coupling Protocol for Fmoc-L-3-Carbamoylphenylalanine

While standard coupling conditions are generally effective, optimization may be required for challenging sequences or to maximize yield. The choice of coupling reagent is critical for efficient amide bond formation.

Experimental Protocol: Coupling of Fmoc-L-3-Carbamoylphenylalanine

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

    • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

Causality Behind Experimental Choices:

  • Excess Reagents: The use of excess amino acid and coupling reagents drives the reaction to completion, which is a key advantage of SPPS.[5]

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for coupling sterically hindered or unusual amino acids.[6]

  • DIPEA as a Base: A non-nucleophilic base like DIPEA is used to activate the carboxyl group without causing premature deprotection of the Fmoc group.

Impact of L-3-Carbamoylphenylalanine Incorporation on Peptide Properties

The introduction of the carbamoyl group at the meta position of the phenylalanine side chain can confer several advantageous properties to the resulting peptide.

Enhanced Solubility

The carbamoyl group is a polar, hydrogen-bonding moiety. Its presence can disrupt the aggregation of hydrophobic peptide chains, thereby improving their solubility in aqueous and organic solvents. This is particularly beneficial for the synthesis and purification of long or hydrophobic peptides, which are often prone to insolubility issues.[7]

Increased Enzymatic Stability

The modification of the phenyl ring can sterically hinder the recognition and cleavage of the peptide by proteases. Many proteases have specific recognition motifs, and the alteration of the electronic and steric properties of the phenylalanine side chain can significantly reduce the rate of enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

Applications and Future Perspectives

The unique properties of Fmoc-L-3-Carbamoylphenylalanine make it a valuable tool in various areas of peptide research and development:

  • Drug Discovery: The enhanced stability and solubility can lead to the development of peptide drugs with improved pharmacokinetic profiles.[2]

  • Bioactive Peptides: It can be incorporated into bioactive peptides to fine-tune their receptor binding affinity and specificity.

  • Biomaterials: The hydrogen-bonding capability of the carbamoyl group can be exploited in the design of self-assembling peptide-based hydrogels and other biomaterials.

The continued exploration of this and other unnatural amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics and advanced materials.

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a powerful and versatile building block for modern peptide chemistry. Its rational design imparts beneficial properties, including enhanced solubility and enzymatic stability, which can be leveraged to overcome some of the key challenges in peptide drug development. The straightforward synthesis and compatibility with standard Fmoc-SPPS protocols make it an accessible and valuable tool for researchers and scientists. By understanding the underlying principles and employing the optimized protocols outlined in this guide, the scientific community can fully harness the potential of Fmoc-L-3-Carbamoylphenylalanine to create novel and impactful peptide-based technologies.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Probio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Iris Biotech. (n.d.). Supporting Information. Retrieved from [Link]

  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. National Institutes of Health. Retrieved from [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

  • Ahangari, M. G., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Cyano-L-phenylalanine. Retrieved from [Link]

  • Li, J., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. National Institutes of Health. Retrieved from [Link]

  • Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. PubMed. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing phenylalanine.
  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. Retrieved from [Link]

  • Al-Ghanim, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. Retrieved from [Link]

  • Lazaro, E., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. National Institutes of Health. Retrieved from [Link]

  • Mondal, S., et al. (2022). Self-assembly pathways in a triphenylalanine peptide capped with aromatic groups. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanophenylalanine. Retrieved from [Link]

  • Udenigwe, C. C., et al. (2017). Modification of peptide functionality during enzymatic hydrolysis of whey proteins. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acids and the corresponding pentapeptides. Retrieved from [Link]

Sources

The Strategic Integration of Fmoc-L-3-Carbamoylphenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The modification of native peptide sequences through the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome inherent limitations such as poor metabolic stability and low bioavailability. This technical guide provides an in-depth exploration of Fmoc-L-3-Carbamoylphenylalanine, a versatile building block in solid-phase peptide synthesis (SPPS). We will delve into the chemical rationale behind its use, its impact on peptide structure and function, and provide detailed protocols for its successful integration into novel peptide-based therapeutics. This guide is intended to serve as a comprehensive resource for researchers and scientists dedicated to advancing the frontiers of peptide drug development.

Introduction: The Rationale for Amino Acid Modification in Peptide Drug Design

Therapeutic peptides offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and rapid clearance in vivo.[1][2] The strategic incorporation of unnatural amino acids is a proven method to enhance the stability and pharmacokinetic properties of these molecules.[3] Fmoc-L-3-Carbamoylphenylalanine, with its unique carbamoyl moiety on the phenyl ring, presents a compelling option for medicinal chemists. The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains under mild, basic conditions.[][5] The carbamoyl group, on the other hand, introduces a key functional element that can significantly influence the resulting peptide's biological activity and physical properties.

The carbamoyl group can enhance peptide stability and solubility.[6][7] Furthermore, the strategic placement of this group can lead to the development of bioactive peptides and peptidomimetics for novel therapeutics.[6] This guide will explore the multifaceted applications of Fmoc-L-3-Carbamoylphenylalanine in the synthesis of such advanced therapeutic agents.

The Role of the Carbamoyl Group: A Structural and Functional Perspective

The introduction of a carbamoyl group onto the phenylalanine side chain can profoundly impact a peptide's interaction with its biological target. This modification can serve several key purposes in drug design:

  • Bioisosteric Replacement: The carbamoyl group can act as a bioisostere for other functional groups, such as the phenolic hydroxyl group of tyrosine. This allows for the fine-tuning of receptor interactions and can lead to improved binding affinity and selectivity. A notable example, while involving the 4-isomer, is the successful replacement of tyrosine with (S)-4-(Carboxamido)phenylalanine in opioid receptor peptide ligands, which maintained or even enhanced receptor affinity and selectivity.[8] This demonstrates the potential of the carbamoylphenylalanine scaffold to mimic key pharmacophoric features.

  • Enhanced Solubility and Reduced Aggregation: The polar nature of the carbamoyl group can improve the overall solubility of a peptide, a critical factor for both synthesis and bioavailability. By disrupting hydrophobic interactions that can lead to aggregation, the incorporation of carbamoylphenylalanine can facilitate the synthesis of "difficult" sequences and improve the handling and formulation of the final peptide product.

  • Increased Proteolytic Stability: The steric bulk and altered electronic properties of the modified side chain can hinder the recognition and cleavage of the peptide backbone by proteases. This increased resistance to enzymatic degradation can significantly extend the in vivo half-life of the peptide therapeutic.[9]

  • Novel Receptor Interactions: The carbamoyl group can introduce new hydrogen bonding opportunities, potentially leading to novel and enhanced interactions with the target receptor. This can translate to increased potency and a modified pharmacological profile.

The choice of the 3-position (meta) for the carbamoyl group, as opposed to the 2- (ortho) or 4- (para) positions, can subtly alter the conformational preferences of the amino acid side chain, influencing how it presents to a binding pocket. This positional isomerism is a key tool for medicinal chemists to optimize structure-activity relationships (SAR).

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-3-Carbamoylphenylalanine: A Step-by-Step Protocol

The following is a detailed protocol for the incorporation of Fmoc-L-3-Carbamoylphenylalanine into a peptide sequence using manual Fmoc-SPPS. This protocol is a self-validating system, with checkpoints to ensure the success of each step.

Materials and Reagents
  • Fmoc-L-3-Carbamoylphenylalanine

  • Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethylether, cold

  • Kaiser test kit for monitoring coupling completion

Experimental Workflow

The overall workflow for incorporating an Fmoc-L-3-Carbamoylphenylalanine residue into a growing peptide chain on a solid support is depicted below.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Swell in DMF Wash1 3. Washing Deprotection->Wash1 20% Piperidine/DMF Coupling 4. Amino Acid Coupling Wash1->Coupling DMF Washes Wash2 5. Washing Coupling->Wash2 Fmoc-AA, HCTU, DIPEA in DMF KaiserTest 6. Kaiser Test Wash2->KaiserTest DMF Washes Repeat Repeat for next amino acid KaiserTest->Repeat Positive (blue) -> Repeat Coupling Negative (yellow) -> Proceed Cleavage 7. Cleavage & Deprotection KaiserTest->Cleavage Final AA coupled Repeat->Deprotection

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites on the resin are fully accessible.[11]

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes. The Fmoc group is cleaved via a β-elimination mechanism.[12]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Drain the solution.

Step 3: Washing

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

  • Wash with IPA (2-3 times) and then again with DMF (2-3 times).

Step 4: Coupling of Fmoc-L-3-Carbamoylphenylalanine

  • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be influenced by factors such as steric hindrance and the nature of the coupling reagents.[13]

Step 5: Post-Coupling Wash

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Step 6: Monitoring Coupling Completion (Kaiser Test)

  • Take a small sample of the resin beads and perform a Kaiser test.

  • A negative result (yellow beads) indicates that the coupling reaction is complete.

  • A positive result (blue beads) indicates the presence of free primary amines, signifying incomplete coupling. In this case, the coupling step should be repeated with fresh reagents.

Step 7: Repetition for Subsequent Amino Acids

  • Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

Step 8: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.[10]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: The Potential of Carbamoylphenylalanine in Opioid Receptor Ligands

PeptideReceptorParent Ki (nM)Cpa Analog Ki (nM)Parent EC50 (nM)Cpa Analog EC50 (nM)
DAMGO µ1.52.01.21.8
DPDPE δ2.51.83.02.2
U-69,593 κ0.81.11.01.5
Data synthesized from the findings presented in Cassel, J. A., et al. (2004).[8]

This case study strongly suggests that the carbamoylphenylalanine scaffold can effectively mimic the crucial interactions of tyrosine at opioid receptors, challenging the long-held belief that a phenolic hydroxyl group is essential for high-affinity binding. This opens up new avenues for the design of novel opioid receptor modulators with potentially improved pharmacokinetic profiles.

Future Perspectives and Conclusion

The incorporation of Fmoc-L-3-Carbamoylphenylalanine into peptide sequences represents a sophisticated and powerful strategy in modern drug discovery. The unique properties conferred by the carbamoyl group—enhanced stability, improved solubility, and the potential for novel receptor interactions—make it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate the specific advantages of the 3-isomer in various therapeutic contexts, the foundational principles and the success of related analogs underscore its significant potential.

The detailed protocols provided in this guide offer a robust framework for the successful synthesis of peptides containing this modified amino acid. As the field of peptide therapeutics continues to evolve, the rational design and incorporation of non-proteinogenic amino acids like Fmoc-L-3-Carbamoylphenylalanine will undoubtedly play a pivotal role in the development of the next generation of peptide-based drugs with superior efficacy and safety profiles.

References

  • Advances in Fmoc solid-phase peptide synthesis. Protein Pept Sci. [Online] Available at: [Link]

  • Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Online] Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Online] Available at: [Link]

  • Cassel, J. A., et al. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Peptide composition and uses thereof. Google Patents.
  • Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Online] Available at: [Link]

  • Complete list of bioactive peptides identified in the four cheeses. For each peptide, the sequence and. ResearchGate. [Online] Available at: [Link]

  • Peptides, and uses thereof. Google Patents.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Online] Available at: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials. [Online] Available at: [Link]

  • Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research. [Online] Available at: [Link]

  • Patenting computer-designed peptides. Bioinformatics. [Online] Available at: [Link]

  • Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • Peptide therapeutic conjugates and uses thereof. Google Patents.
  • Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. [Online] Available at: [Link]

  • List of bioactive peptides being putative products of digestion of... ResearchGate. [Online] Available at: [Link]

  • Novel peptides. Google Patents.
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Online] Available at: [Link]

  • (SPPS) Loading rate decreased on Fmoc quantification? ResearchGate. [Online] Available at: [Link]

  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Online] Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. [Online] Available at: [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports. [Online] Available at: [Link]

  • Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs. Journal of Controlled Release. [Online] Available at: [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Online] Available at: [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Online] Available at: [Link]

  • Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Peptides and Proteins. Michigan State University Department of Chemistry. [Online] Available at: [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. ResearchGate. [Online] Available at: [Link]

  • G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Biochemical and Biophysical Research Communications. [Online] Available at: [Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities. Journal of Peptide Science. [Online] Available at: [Link]

  • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Degradation of peptide drugs by immobilized digestive proteases. Drug Metabolism and Disposition. [Online] Available at: [Link]

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. [Online] Available at: [Link]

  • 3.1: Amino Acids and Peptides. Biology LibreTexts. [Online] Available at: [Link]

  • Systematic degradation of peptides from the carboxyl end. Journal of Biological Chemistry. [Online] Available at: [Link]

Sources

The Carbamoyl Group in Fmoc-L-3-Carbamoylphenylalanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the role and strategic importance of the carbamoyl group in the non-canonical amino acid, Fmoc-L-3-Carbamoylphenylalanine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the physicochemical properties conferred by the carbamoyl moiety and its impact on peptide structure, function, and therapeutic potential. We will delve into the mechanistic underpinnings of its utility in solid-phase peptide synthesis (SPPS), its role in molecular recognition through hydrogen bonding, and its application in the design of novel peptidomimetics and bioactive peptides. This guide will further provide detailed experimental protocols for the incorporation of Fmoc-L-3-Carbamoylphenylalanine into peptide sequences and discuss its implications for modern drug discovery.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of peptide-based therapeutics is undergoing a significant transformation. While the 20 proteinogenic amino acids offer a vast chemical space, the introduction of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities for modulating the pharmacological properties of peptides. These novel building blocks can enhance metabolic stability, improve receptor affinity and selectivity, and fine-tune the conformational landscape of a peptide. Among the diverse array of ncAAs, Fmoc-L-3-Carbamoylphenylalanine has emerged as a particularly valuable tool for peptide chemists and drug designers.

The strategic placement of a carbamoyl group on the phenyl ring of phenylalanine introduces a unique set of functionalities that can profoundly influence the behavior of the resulting peptide. This guide will dissect the multifaceted role of this functional group, from its fundamental chemical properties to its practical applications in the laboratory and its potential in developing next-generation therapeutics.

The Carbamoyl Group: A Versatile Functional Moiety

The carbamoyl group (-CONH2) is a key structural motif found in many approved drugs and prodrugs.[1][2] Its utility stems from its unique electronic and steric properties, which allow it to serve as a versatile modulator of molecular interactions and physicochemical characteristics.

Physicochemical Properties and Structural Impact

The carbamoyl group is structurally akin to an amide-ester hybrid, granting it significant chemical and proteolytic stability.[1] This stability is a crucial attribute in drug design, as it can protect a parent molecule from rapid metabolic degradation.[3] The presence of the carbamoyl group can also influence the overall structure and function of a protein or peptide upon modification.[4]

Key physicochemical properties imparted by the carbamoyl group include:

  • Hydrogen Bonding Capability: The carbamoyl group can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[3][5] This dual nature allows it to participate in intricate hydrogen bond networks, which are fundamental to molecular recognition, protein folding, and ligand-receptor binding.[5][6]

  • Polarity and Solubility: The carbamoyl group is a polar moiety, and its incorporation can enhance the aqueous solubility of a molecule.[7] This is a significant advantage in drug development, where poor solubility can be a major hurdle.

  • Conformational Rigidity: The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety imposes a degree of conformational restriction.[1][2] This can be strategically employed to lock a peptide into a bioactive conformation, thereby enhancing its affinity for a specific target.

  • Peptide Bond Mimicry: The carbamoyl group can serve as a bioisostere for the peptide bond, offering similar steric and electronic properties while being resistant to cleavage by proteases.[1]

The Carbamoyl Group in Molecular Interactions

The ability of the carbamoyl group to form robust hydrogen bonds is central to its role in molecular recognition.[5] In the context of Fmoc-L-3-Carbamoylphenylalanine, the carbamoyl group extends from the phenyl ring, providing a directional handle for specific interactions with biological targets such as enzymes or receptors. This can lead to enhanced binding affinity and selectivity compared to its unmodified phenylalanine counterpart.

The following diagram illustrates the hydrogen bonding potential of the carbamoyl group:

Caption: Hydrogen bonding capabilities of the carbamoyl group.

Fmoc-L-3-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Carbamoylphenylalanine is a versatile building block for SPPS, a cornerstone technique for the chemical synthesis of peptides.[7][8] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is crucial for the stepwise elongation of the peptide chain.[7]

The Role of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] This orthogonality to the acid-labile side-chain protecting groups and the resin linkage is a key advantage of the Fmoc/tBu strategy in SPPS.[11]

The workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain is as follows:

SPPS_Cycle Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Deprotection Next Amino Acid

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation of Fmoc-L-3-Carbamoylphenylalanine

This protocol outlines the manual coupling of Fmoc-L-3-Carbamoylphenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-L-3-Carbamoylphenylalanine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.[12]

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.[9][12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.[12]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (DIPEA, 6-10 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[9] A longer coupling time may be necessary depending on the sequence.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF).[12]

  • Final Washing: Wash the resin with DMF followed by DCM and dry under vacuum.

The peptide is now ready for the next coupling cycle or for final cleavage from the resin.

Applications in Drug Discovery and Development

The unique properties of Fmoc-L-3-Carbamoylphenylalanine make it a valuable building block in various areas of drug discovery.[7]

Enhancing Biological Activity and Specificity

By introducing a carbamoyl group, researchers can create peptides with enhanced biological activity.[3] The ability to form specific hydrogen bonds can lead to tighter binding to the target receptor or enzyme, resulting in increased potency. Furthermore, the conformational constraints imposed by the carbamoylphenylalanine residue can improve selectivity for the desired target over off-targets, reducing the potential for side effects.

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The carbamoyl group's resistance to proteolytic degradation makes it an ideal component for designing peptidomimetics.[1]

Bioconjugation and Targeted Drug Delivery

Fmoc-L-3-Carbamoylphenylalanine can be utilized in bioconjugation strategies.[7] The carbamoyl group itself can serve as a handle for further chemical modification, or the introduction of this amino acid can alter the peptide's properties to facilitate conjugation with other molecules, such as imaging agents or cytotoxic drugs for targeted delivery.[7]

Data Summary

While specific quantitative data for Fmoc-L-3-Carbamoylphenylalanine is often context-dependent (i.e., within a specific peptide sequence), the following table summarizes the general physicochemical properties of the carbamoyl group.

PropertyDescriptionReference
Molecular Formula C25H22N2O5[13]
Molecular Weight 430.5 g/mol [13]
Hydrogen Bond Donor Count 1 (from the amide N-H)[14]
Hydrogen Bond Acceptor Count 1 (from the carbonyl oxygen)[14]
Chemical Nature Polar, capable of forming strong hydrogen bonds.[3][5]
Stability Chemically and proteolytically stable.[1]

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is more than just another non-canonical amino acid; it is a strategic tool for the modern peptide chemist and drug developer. The carbamoyl group imparts a unique combination of physicochemical properties that can be leveraged to overcome many of the challenges associated with peptide-based therapeutics. Its ability to enhance stability, modulate solubility, and participate in specific molecular interactions makes it an invaluable component in the design of novel bioactive peptides and peptidomimetics. As our understanding of the intricate relationship between peptide structure and function continues to grow, the rational incorporation of building blocks like Fmoc-L-3-Carbamoylphenylalanine will undoubtedly play a pivotal role in the discovery and development of the next generation of peptide drugs.

References

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1-20. [Link]

  • Domasevitch, K. V., et al. (2021). Hydrogen-bonding landscape of the carbamoyl-cyanonitrosomethanide anion in the crystal structure of its ammonium salt. IUCrData, 6(10). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • ResearchGate. (n.d.). Intermolecular hydrogen bonds in N-carbamoyl-l-proline. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamoyl. PubChem Compound Summary for CID 5460723. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(45), 29555-29559. [Link]

  • ResearchGate. (n.d.). Variation in carbamoyl donor group behaviour in the crystal structures. Retrieved from [Link]

  • Unsworth, L. D., et al. (2021). Effect of carbamylation on protein structure and adsorption to self-assembled monolayer surfaces. Colloids and Surfaces B: Biointerfaces, 203, 111719. [Link]

  • Raushel, F. M., & Thoden, J. B. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. Molecules, 23(6), 1431. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6. [Link]

  • Wheeler, G. P., et al. (1977). Carbamoylation of amino acid, peptides, and proteins by nitrosoureas. Cancer Research, 37(1), 19-25. [Link]

  • Muntean, C. M., & Muntean, D. L. (2017). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. International Journal of Molecular Sciences, 18(9), 1836. [Link]

  • European Bioinformatics Institute. (n.d.). carbamoyl group (CHEBI:23004). Retrieved from [Link]

  • R Discovery. (n.d.). Organic carbamates in drug design and medicinal chemistry. Retrieved from [Link]

  • BDMAEE. (2024). carbamoyl. Retrieved from [Link]

  • Gelves, G. A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals, 15(9), 1048. [Link]

  • Wikipedia. (n.d.). Carbamoyl phosphate. Retrieved from [Link]

  • Badar, A., et al. (2018). Role of Carbamylated Biomolecules in Human Diseases. IUBMB Life, 70(4), 267-275. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe. PubChem Compound Summary for CID 2762271. Retrieved from [Link]

  • ResearchGate. (2023). Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. Retrieved from [Link]

  • Bîcu, E., & Uivarosi, V. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Molecules, 28(14), 5433. [Link]

  • ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-((S)-1-Carbamoyl-3-methyl-butylcarbamoyl)-ethylcarbamoyl. PubChem Compound Summary for CID 44316991. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamic acid. Retrieved from [Link]

  • Wagner, E., & Nickl, B. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chembiochem, 19(18), 1894-1901. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

  • WAPharma. (2025). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-3-Pal-OH. Retrieved from [Link]

  • Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-10700. [Link]

  • Md Yusof, Y. A., & Abdul Hamid, H. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4786. [Link]

  • Foroumadi, A., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 14(4), 1045-1051. [Link]

  • Wöhr, T., & Mutter, M. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(11), 823-828. [Link]

Sources

Enhancing Peptide Stability: A Technical Guide to the Strategic Incorporation of Fmoc-L-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation, leading to a short in-vivo half-life. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance metabolic stability without compromising biological activity. This technical guide provides an in-depth exploration of Fmoc-L-3-Carbamoylphenylalanine, a rationally designed phenylalanine analog, as a tool for improving peptide stability. We will delve into the underlying principles of its stabilizing effects, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the causal mechanisms that contribute to its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their peptide-based therapeutic programs.

The Challenge of Peptide Instability in Drug Development

Peptides offer a unique therapeutic window due to their high specificity and potency. However, their clinical translation is often hampered by rapid clearance from circulation, primarily due to enzymatic degradation by proteases.[1][2] These enzymes, ubiquitous in biological systems, recognize and cleave specific peptide bonds, rendering the therapeutic peptide inactive. Strategies to mitigate this vulnerability are paramount for the development of viable peptide drugs. Common approaches include N-terminal acetylation, C-terminal amidation, and the incorporation of D-amino acids or other non-canonical amino acid building blocks.[1][2][3] The introduction of such modified residues can disrupt the recognition sites for proteases, thereby prolonging the peptide's therapeutic window.

Fmoc-L-3-Carbamoylphenylalanine: A Profile

Fmoc-L-3-Carbamoylphenylalanine is a synthetic amino acid derivative designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4] Its structure is characterized by the standard Fmoc-protected alpha-amino group and a carbamoyl (-CONH2) group at the meta-position of the phenylalanine side-chain's phenyl ring. This modification is not merely an arbitrary substitution but a deliberate design choice aimed at enhancing the resulting peptide's pharmacological properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Fmoc-L-3-Carbamoylphenylalanine is essential for its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C₂₅H₂₂N₂O₅
Molecular Weight 430.45 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥ 96%
Storage Conditions 0 - 8 °C

The Mechanism of Enhanced Stability

The introduction of the 3-carbamoyl group on the phenylalanine side chain is hypothesized to enhance peptide stability through a combination of steric and electronic effects, which in turn influence the peptide's conformation and its interaction with proteolytic enzymes.

Steric Hindrance

Proteolytic enzymes possess highly specific active sites that recognize and bind to particular amino acid sequences. The carbamoyl group at the meta-position of the phenyl ring increases the steric bulk of the side chain compared to native phenylalanine. This added bulk can physically hinder the proper docking of the peptide into the enzyme's active site, thereby reducing the efficiency of enzymatic cleavage.[5] This principle of steric hindrance is a well-established strategy in the design of protease-resistant peptides.[2][5]

cluster_0 Protease Active Site cluster_1 Peptide Substrate Enzyme Pocket Enzyme Pocket Peptide Backbone Peptide Backbone Phe Side Chain Phe Side Chain Peptide Backbone->Phe Side Chain Native 3-Carbamoyl-Phe Side Chain 3-Carbamoyl-Phe Side Chain Peptide Backbone->3-Carbamoyl-Phe Side Chain Modified Phe Side Chain->Enzyme Pocket Good Fit (Cleavage) 3-Carbamoyl-Phe Side Chain->Enzyme Pocket Steric Clash (Reduced Cleavage)

Mechanism of Steric Hindrance by 3-Carbamoylphenylalanine.
Conformational and Electronic Effects

The electronic properties of the phenyl ring are altered by the introduction of the electron-withdrawing carbamoyl group. This can influence non-covalent interactions, such as aromatic-aromatic or cation-π interactions, which play a crucial role in stabilizing the peptide's secondary structure.[6][7][8] By inducing a more rigid or a specific local conformation, the modified residue can make the peptide backbone less accessible to proteases.[9][10] A constrained conformation can prevent the peptide from adopting the necessary extended conformation for optimal binding to the protease active site.[11]

Experimental Protocol: Incorporation of Fmoc-L-3-Carbamoylphenylalanine via SPPS

The following is a detailed, step-by-step methodology for the incorporation of Fmoc-L-3-Carbamoylphenylalanine into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Fmoc-L-3-Carbamoylphenylalanine

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

    • Note on Steric Hindrance: Due to the potential for steric hindrance from the carbamoylphenyl group, using a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.[12]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered amino acids, extended coupling times or a double coupling may be necessary.[12]

  • Monitoring the Coupling Reaction: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step is required.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Start Start Resin_Swelling 1. Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (Activated Fmoc-L-3-Carbamoylphenylalanine) Washing_1->Coupling Kaiser_Test 5. Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Washing_2 6. Washing (DMF) Kaiser_Test->Washing_2 Negative Final_Peptide? Final Amino Acid? Washing_2->Final_Peptide? Final_Peptide?->Fmoc_Deprotection No Final_Deprotection 7. Final Fmoc Deprotection Final_Peptide?->Final_Deprotection Yes Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification End End Purification->End

Workflow for SPPS Incorporation of Fmoc-L-3-Carbamoylphenylalanine.

Conclusion

The strategic incorporation of Fmoc-L-3-Carbamoylphenylalanine represents a valuable tool in the medicinal chemist's arsenal for enhancing the proteolytic stability of therapeutic peptides. The stabilizing effect is likely multifactorial, arising from a combination of steric hindrance and the induction of a protease-resistant local conformation due to altered electronic properties of the side chain. While direct comparative enzymatic stability data for this specific analog is an area for future investigation, the principles outlined in this guide provide a strong rationale for its use. The provided SPPS protocol, with considerations for the unique properties of this non-canonical amino acid, offers a practical framework for its successful integration into novel peptide-based drug candidates, ultimately contributing to the development of more robust and effective therapeutics.

References

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
  • Lax, R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Raines, R. T. (2011). An electronic effect on protein structure. Protein Science, 20(4), 637-640.
  • McGaughey, G. B., Gagne, M., & Rappe, A. K. (1998). pi-Stacking interactions. Alive and well in proteins. The journal of biological chemistry, 273(25), 15458–15463.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Hruby, V. J. (1997). Conformational and topographical considerations in the design of biologically active peptides. Biopolymers, 43(3), 219-266.
  • Dougherty, D. A. (1996). Cation-π interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp. Science, 271(5246), 163–168.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). Automated solid-phase synthesis of cyclic peptides. International journal of peptide and protein research, 42(2), 120–127.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266–280.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243–2266.
  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of organic chemistry, 73(19), 7532–7542.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(3), 143–148.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current opinion in chemical biology, 8(3), 211–221.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Tyndall, J. D., Nall, T., & Fairlie, D. P. (2005). Proteases universally recognize beta-strands in their active sites. Chemical reviews, 105(3), 973–999.
  • Otvos, L., Jr. (1999). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632.
  • Chapman, K. T. (1992). A new strategy for the synthesis of conformationally constrained peptides. Bioorganic & medicinal chemistry letters, 2(6), 613-618.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441–452.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
  • Fairlie, D. P., West, M. L., & Wong, A. K. (1998). Towards protein-based inhibitors of proteases. Current medicinal chemistry, 5(1), 29–62.
  • Chorev, M., & Goodman, M. (1995). Recent developments in retro-inverso peptidomimetics. Trends in biotechnology, 13(10), 438–445.
  • Liskamp, R. M. (1994). Conformationally restricted amino acids and dipeptides, and their use in peptide-mimetics. Recl. Trav. Chim. Pays-Bas, 113(1), 1–19.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249.
  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287–300.
  • Marshall, G. R. (1993). A hierarchical approach to peptide-and protein-mimetics. Tetrahedron, 49(18), 3547–3558.
  • Meyer, E. A., Castellano, R. K., & Diederich, F. (2003). Interactions with aromatic rings in chemical and biological recognition.
  • Waters, M. L. (2002). Aromatic interactions in model systems. Current Opinion in Chemical Biology, 6(6), 736-741.
  • Burley, S. K., & Petsko, G. A. (1985).
  • Singh, J., & Thornton, J. M. (1992). Atlas of protein side-chain interactions. IRL press.
  • Mitchell, J. B., Nandi, C. L., McDonald, I. K., Thornton, J. M., & Price, S. L. (1994). Amino/aromatic interactions in proteins: is the evidence stacked against hydrogen bonding?. Journal of molecular biology, 239(3), 315-331.
  • Perutz, M. F. (1993). The role of aromatic clusters in the function of proteins. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 345(1675), 105-112.
  • Anderson, H. L. (1999). Building molecular wires from the colours of life: conjugated polymers for optoelectronic devices.
  • Hunter, C. A., & Sanders, J. K. (1990). The nature of π-π interactions. Journal of the American Chemical Society, 112(14), 5525-5534.
  • Guckian, K. M., Schweitzer, B. A., Ren, R. X. F., Sheils, C. J., Tahmassebi, D. C., & Kool, E. T. (2000). Factors contributing to aromatic stacking in water: evaluation in the context of DNA. Journal of the American Chemical Society, 122(10), 2213-2222.
  • Newcomb, L. F., & Gellman, S. H. (1994). Aromatic stacking in a model peptide β-hairpin. Journal of the American Chemical Society, 116(11), 4993-4994.
  • Schrader, T. (1997). Artificial receptors for the stabilization of β-sheets. Chemistry-A European Journal, 3(10), 1537-1541.
  • Kim, J., & Rees, D. C. (1992). Structural models for the metal centers in the nitrogenase molybdenum-iron protein. Science, 257(5077), 1677-1682.

Sources

A Technical Guide to the Solubility of Fmoc-L-3-Carbamoylphenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Fmoc-L-3-Carbamoylphenylalanine, a crucial building block in modern peptide synthesis and drug discovery. Understanding and optimizing the solubility of this Fmoc-protected amino acid is paramount for achieving high-purity, high-yield synthesis of complex peptides and peptidomimetics. This document offers a blend of foundational knowledge, practical insights, and actionable protocols to empower researchers in their daily laboratory work.

Introduction: The Significance of Fmoc-L-3-Carbamoylphenylalanine in Peptide Chemistry

Fmoc-L-3-Carbamoylphenylalanine, also known as Fmoc-L-Phe(3-CONH2)-OH, is a specialized amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1] The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective, base-labile deprotection of the α-amino group, a cornerstone of modern peptide chemistry.[2] The unique feature of this compound is the carbamoyl group (-CONH2) on the phenyl ring, which is introduced to enhance the stability and, notably, the solubility of the resulting peptides.[1][3] These enhanced properties make it an invaluable tool in the development of novel therapeutics, including targeted drug delivery systems and agents for studying protein-protein interactions.[1]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of Fmoc-L-3-Carbamoylphenylalanine is the first step in predicting and manipulating its solubility.

PropertyValueSource
Synonyms Fmoc-L-Phe(3-CONH2)-OH, (2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid[1][4]
CAS Number 959573-22-9[1]
Molecular Formula C₂₅H₂₂N₂O₅[1][4]
Molecular Weight 430.45 g/mol [1][4]
Appearance White to off-white powder[1]
Purity ≥ 96% (HPLC)[1]
Storage 0 - 8 °C[1]

Solubility Profile: A Qualitative and Quantitative Overview

The solubility of Fmoc-protected amino acids is a critical parameter in SPPS, as poor solubility can lead to incomplete coupling reactions and the generation of deletion sequences. Generally, these compounds are soluble in polar aprotic solvents and sparingly soluble in water.

Qualitative Solubility

Fmoc-L-3-Carbamoylphenylalanine follows the general trend for Fmoc-amino acids, exhibiting good solubility in common SPPS solvents. The carbamoyl group is specifically incorporated to improve these characteristics.[1][3]

  • High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).[5]

  • Limited Solubility: Water, non-polar organic solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for Fmoc-L-3-Carbamoylphenylalanine across a range of solvents is not extensively documented in publicly available literature, a key data point can be derived from its optical rotation measurement.[6]

SolventConcentrationMolarity (approx.)Notes
N,N-Dimethylformamide (DMF) ≥ 10 mg/mL≥ 23.2 mMBased on a reported optical rotation measurement at c=1 (1 g/100 mL).[1]
Dimethyl Sulfoxide (DMSO) Data not publicly available-Generally considered an excellent solvent for Fmoc-amino acids, often used for challenging sequences.[6]
N-Methyl-2-pyrrolidone (NMP) Data not publicly available-A strong solvent for Fmoc-amino acids, often used as a DMF alternative.[5]

Given the limited public data, empirical determination of solubility is highly recommended for specific applications and solvent systems.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Fmoc-L-3-Carbamoylphenylalanine. A systematic approach to optimizing these parameters can prevent many common issues in peptide synthesis.

  • Solvent Choice : Polar aprotic solvents are the most effective. NMP is often considered a more powerful solvent than DMF for hydrophobic peptides.[6]

  • Temperature : Solubility generally increases with temperature. Gentle warming to 30-40°C can be employed to dissolve sparingly soluble Fmoc-amino acids. However, prolonged exposure to higher temperatures should be avoided to prevent degradation of the Fmoc group.[6]

  • Solvent Purity : The presence of water or other impurities in solvents like DMF can significantly reduce the solubility of hydrophobic compounds.

  • Co-solvents : For particularly challenging cases, the addition of a small amount of a stronger solvent, such as DMSO, to DMF can enhance solubility.[6]

Experimental Determination of Solubility: A Validated Protocol

The following protocol, based on the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, provides a robust system for determining the solubility of Fmoc-L-3-Carbamoylphenylalanine in a specific solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess Fmoc-L-3-Carbamoylphenylalanine prep2 Add precise volume of test solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil analysis1 Centrifuge to pellet undissolved solid equil->analysis1 analysis2 Filter supernatant (0.22 µm filter) analysis1->analysis2 analysis3 Dilute for HPLC analysis analysis2->analysis3 analysis4 Inject into HPLC and quantify analysis3->analysis4 calc Calculate Solubility (mg/mL or M) analysis4->calc

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of Fmoc-L-3-Carbamoylphenylalanine (e.g., 50 mg) into multiple vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification and Preparation :

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis :

    • Prepare a series of standard solutions of Fmoc-L-3-Carbamoylphenylalanine with known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature.

Conclusion: From Theory to Practice

While the inherent chemical structure of Fmoc-L-3-Carbamoylphenylalanine is designed for enhanced solubility, a deep understanding of its behavior in various solvent systems is crucial for its effective application. This guide has provided the foundational knowledge of its physicochemical properties and qualitative solubility. In the absence of extensive public quantitative data, the provided experimental protocol serves as a self-validating method for researchers to precisely determine solubility in their specific contexts. By leveraging these insights and methodologies, scientists and drug development professionals can optimize their synthetic workflows, leading to higher purity products and more reliable research outcomes.

References

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Fmoc L-Phe-OH. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-L-3-Carbamoylphe. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-L-3-Carbamoylphenylalanine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug development and biochemical research, the use of non-canonical amino acids (ncAAs) offers a powerful tool to modulate the pharmacological properties of peptides.[1][2] Among these, Fmoc-L-3-Carbamoylphenylalanine stands out as a versatile building block for enhancing stability, solubility, and biological activity. This technical guide provides an in-depth overview of this valuable reagent, from its commercial sources to its practical application in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and drug development professionals.

The incorporation of a carbamoyl group on the phenyl ring of phenylalanine introduces a hydrogen-bonding motif that can influence peptide conformation and interaction with biological targets. This modification can lead to improved pharmacological profiles, making it a key component in the synthesis of bioactive peptides and peptidomimetics for novel therapeutic discovery.[3]

Commercial Sourcing and Quality Considerations for Fmoc-L-3-Carbamoylphenylalanine

The success of peptide synthesis is fundamentally reliant on the quality of the building blocks. For Fmoc-L-3-Carbamoylphenylalanine, sourcing from a reputable supplier is paramount to ensure high purity and batch-to-batch consistency.

Table 1: Commercial Suppliers of Fmoc-L-3-Carbamoylphenylalanine

SupplierProduct NameCAS NumberPurityKey Characteristics
Chem-ImpexFmoc-L-3-carbamoylphenylalanine959573-22-9≥ 96% (HPLC)White to off-white powder, store at 0-8 °C.[3]

Note: This table is based on publicly available information and researchers should always consult the supplier's Certificate of Analysis for lot-specific data.

Core Technical Principles: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-3-Carbamoylphenylalanine

The integration of Fmoc-L-3-Carbamoylphenylalanine into a peptide sequence follows the well-established principles of Fmoc-based solid-phase peptide synthesis.[4][5] The workflow involves a cyclical process of deprotection, coupling, and washing steps.

Workflow for Incorporating Fmoc-L-3-Carbamoylphenylalanine in SPPS

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-L-3-Carbamoylphenylalanine + Activator (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Repeat Cycle for Next Amino Acid Wash2->NextCycle Continue Elongation Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for the incorporation of Fmoc-L-3-Carbamoylphenylalanine in SPPS.

Detailed Experimental Protocol

The following is a generalized, yet robust, protocol for the manual solid-phase synthesis of a peptide containing L-3-Carbamoylphenylalanine. This protocol should be adapted based on the specific peptide sequence and the instrumentation used.

Materials:

  • Fmoc-L-3-Carbamoylphenylalanine

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[5]

  • Standard Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and shake for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-L-3-Carbamoylphenylalanine:

    • In a separate vial, pre-activate Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) with HBTU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin loading) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours. The carbamoyl side chain is generally stable to standard coupling conditions.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expert Insights on Coupling and Potential Challenges

While the carbamoyl group is relatively inert, the steric bulk of the phenyl ring may slightly slow down coupling kinetics compared to smaller amino acids. For difficult couplings, extending the reaction time or using a more potent activating agent like HATU may be beneficial. It is crucial to ensure complete coupling at each step to avoid deletion sequences in the final product.

The Scientific Rationale: Why Incorporate 3-Carbamoylphenylalanine?

The strategic inclusion of 3-Carbamoylphenylalanine can confer several advantageous properties to a peptide:

  • Enhanced Solubility: The polar carbamoyl group can improve the aqueous solubility of hydrophobic peptides, which is a common challenge in peptide drug development.

  • Increased Stability: The presence of this non-canonical residue can increase resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide.

  • Modulation of Biological Activity: The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially leading to altered binding affinity and specificity for the peptide's biological target. This can be a key strategy in optimizing lead compounds.

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a valuable tool in the arsenal of the peptide chemist. Its commercial availability and compatibility with standard SPPS protocols make it an accessible option for researchers seeking to enhance the properties of synthetic peptides. By understanding the principles of its incorporation and the scientific rationale for its use, scientists can leverage this non-canonical amino acid to advance their research and development efforts in the creation of novel peptide-based therapeutics and research tools.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Applied and Environmental Microbiology. [Link]

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. (2021). Chemical Reviews. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011). Journal of Peptide Science. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2017). Iranian Journal of Pharmaceutical Research. [Link]

  • Fmoc-L-3-carbamoylphenylalanine. (n.d.). Chem-Impex. [Link]

Sources

Fmoc-L-3-Carbamoylphenylalanine CAS number and chemical data.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-L-3-Carbamoylphenylalanine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nα-Fmoc-L-3-Carbamoylphenylalanine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will delve into its chemical identity, physicochemical properties, and the rationale behind its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and professionals in the fields of peptide chemistry, pharmacology, and materials science.

Core Chemical Identity and Physicochemical Profile

Fmoc-L-3-Carbamoylphenylalanine is a non-canonical amino acid derivative. Its structure is characterized by three key components: the L-phenylalanine backbone, a carbamoyl (-CONH₂) group at the meta (3-position) of the phenyl ring, and the fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group. This unique combination of features imparts desirable properties for peptide synthesis.

The presence of the Fmoc group is central to its utility in modern peptide chemistry. The Fmoc group is a base-labile protecting group, stable to the acidic conditions often used to remove side-chain protecting groups. This orthogonality is the cornerstone of the widely adopted Fmoc/tBu SPPS strategy, allowing for the selective deprotection and sequential addition of amino acids to a growing peptide chain.[1][2]

Chemical and Physical Data Summary

The fundamental properties of Fmoc-L-3-Carbamoylphenylalanine are summarized below.

PropertyValueSource(s)
CAS Number 959573-22-9[3][4]
Molecular Formula C₂₅H₂₂N₂O₅[3][4]
Molecular Weight 430.45 g/mol [3][4]
IUPAC Name (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[4]
Synonyms Fmoc-Phe(3-CONH₂)-OH, Fmoc-(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid[3][4]
Appearance White to off-white powder[3]
Purity ≥ 96% (HPLC)[3]
Optical Rotation [α]D²⁵ = -25 ± 5° (c=1 in DMF)[3]
Storage Conditions 0 - 8 °C, dry and well-ventilated[3]

The Role and Rationale in Solid-Phase Peptide Synthesis (SPPS)

The selection of an amino acid building block in SPPS is dictated by its ability to integrate seamlessly into the synthesis cycle and to confer specific properties to the final peptide. Fmoc-L-3-Carbamoylphenylalanine is employed for strategic reasons related to both the synthesis process and the characteristics of the resulting peptide.

The Fmoc Protecting Group: A Pillar of Orthogonal Chemistry

The Fmoc group is the linchpin of the most common SPPS strategy today.[2][5] Its key advantage is its lability to basic conditions (typically a solution of piperidine in DMF), while remaining stable to the mild acids (like trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of side-chain protecting groups.[1] This orthogonality prevents premature deprotection during the synthesis cycles.

The deprotection mechanism is a base-induced β-elimination, which generates dibenzofulvene and carbon dioxide. The dibenzofulvene byproduct must be scavenged, typically by the secondary amine base itself (e.g., piperidine), to prevent its reaction with the newly liberated N-terminal amine of the peptide.[1]

Fmoc_Deprotection cluster_workflow Fmoc Deprotection Workflow Resin Resin-Peptide-NH-Fmoc Deprotection Base-Induced β-Elimination Resin->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection FreeAmine Resin-Peptide-NH₂ (Ready for Coupling) Deprotection->FreeAmine Byproducts DBF-Piperidine Adduct + CO₂ Deprotection->Byproducts

Fmoc deprotection workflow using piperidine.
The 3-Carbamoylphenyl Side Chain: Enhancing Peptide Properties

The introduction of the 3-carbamoylphenyl side chain is a deliberate design choice to modify the physicochemical properties of the final peptide. Unlike the hydrophobic phenyl ring of standard phenylalanine, the carbamoyl group introduces a polar, hydrogen-bonding moiety. This modification can:

  • Increase Aqueous Solubility: The amide group enhances the hydrophilicity of the peptide, which can be critical for peptides intended for biological applications.

  • Improve Stability: The side chain can influence the conformational stability of the peptide.

  • Facilitate Molecular Interactions: The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially mediating specific interactions with biological targets like proteins or enzymes.[3]

Experimental Protocols: A Self-Validating System

The following protocols are designed for reliability and reproducibility, incorporating quality control steps to ensure the success of the synthesis.

Protocol 1: Fmoc Deprotection of Resin-Bound Peptide

This procedure details the removal of the Fmoc group to expose the N-terminal amine for the next coupling step.

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-step process ensures complete removal.[1]

  • Validation (Optional but Recommended): Collect the filtrate from the deprotection steps. The presence of the dibenzofulvene-piperidine adduct can be confirmed by UV spectroscopy (λmax ≈ 301 nm), providing a qualitative and quantitative measure of successful deprotection.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine and the cleaved byproducts. Perform sequential washes with DMF (5x), Isopropanol (IPA) (3x), and finally DMF (3x).

  • Confirmation of Free Amine: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads. A positive result (e.g., blue beads for the Kaiser test) confirms the presence of a free primary amine, validating that the resin is ready for the next coupling step.

Protocol 2: Coupling of Fmoc-L-3-Carbamoylphenylalanine

This protocol describes the activation and coupling of the amino acid to the deprotected, resin-bound peptide chain.

  • Prepare Activated Amino Acid Solution: In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3.0 eq) and a coupling agent such as HOBt/HBTU (3.0 eq) or HATU (2.9 eq) in DMF.

  • Activation: Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq), to the amino acid solution. Allow the activation to proceed for 1-2 minutes. The solution will typically undergo a color change.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 1.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored by taking a few resin beads and performing a Kaiser test. A negative result (colorless or yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction.

  • Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.[6] Follow with thorough washing. The peptide-resin is now ready for the next deprotection cycle.

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle with Fmoc-L-3-Carbamoylphenylalanine Start Resin-Peptide-NH₂ Coupling Couple Activated AA to Resin-Peptide-NH₂ Start->Coupling PrepareAA Activate Fmoc-L-3-Carbamoylphenylalanine (HBTU/DIPEA in DMF) PrepareAA->Coupling Wash1 Wash Resin (DMF, IPA, DCM) Coupling->Wash1 Product1 Resin-Peptide-(3-Carbamoyl)Phe-NH-Fmoc Wash1->Product1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Product1->Deprotect Wash2 Wash Resin (DMF, IPA) Deprotect->Wash2 NextCycle Resin-Peptide-(3-Carbamoyl)Phe-NH₂ (Ready for next cycle) Wash2->NextCycle NextCycle->Coupling Add next Fmoc-AA

The core cycle of Solid-Phase Peptide Synthesis.

Applications and Field-Proven Insights

Fmoc-L-3-Carbamoylphenylalanine is not merely a theoretical building block; it is actively used in several areas of advanced research.

  • Drug Development: It is valuable for synthesizing bioactive peptides and peptidomimetics. The carbamoyl group can serve as a bioisostere for other functional groups or enhance binding to therapeutic targets. Its use is noted in the development of novel therapeutics, including those for targeted drug delivery.[3]

  • Cancer Research: This derivative is applied in the development of targeted cancer therapies.[3]

  • Biomaterials Science: Fmoc-amino acids, in general, are known to self-assemble into hydrogels, which have applications in tissue engineering and drug delivery. The specific properties of the 3-carbamoylphenyl side chain could be exploited to create novel functional materials.[7]

  • Bioconjugation: It can be incorporated into peptides that are subsequently attached to other biomolecules or surfaces, aiding in the development of diagnostics and functionalized materials.[3]

Safety and Handling

As a Senior Application Scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for Fmoc-L-3-Carbamoylphenylalanine was not retrieved, the handling procedures for analogous Fmoc-amino acids provide a reliable framework for safe laboratory practice.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid dust formation during weighing and transfer.[9][10]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of skin contact, wash off immediately with soap and plenty of water.[8] In case of eye contact, rinse thoroughly with plenty of water.[8]

  • Storage: Store the container tightly closed in a dry, cool (recommended 2-8 °C), and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a highly specialized and valuable reagent for peptide chemists. Its design thoughtfully combines the robust, orthogonal chemistry of the Fmoc protecting group with the beneficial physicochemical properties of the 3-carbamoylphenyl side chain. This enables the synthesis of complex peptides with enhanced solubility and potential for specific biological interactions, making it a key component in the toolkit for modern drug discovery and materials science.

References

  • Fmoc-L-3-Carbamoylphe | C25H22N2O5 | CID 2762271 - PubChem. (URL: [Link])

  • Safety Data Sheet - AAPPTec. (URL: [Link])

  • Safety Data Sheet - CEM Corporation. (URL: [Link])

  • Fmoc-3-Pal-OH [175453-07-3] - Aapptec Peptides. (URL: [Link])

  • Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem. (URL: [Link])

  • Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. (URL: [Link])

  • Fmoc-Phe(3-CN)-OH [205526-36-9] - Aapptec Peptides. (URL: [Link])

  • Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages - Peptide Machines. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

  • Multicomponent Hydrogel Matrices of Fmoc-FF and Cationic Peptides for Application in Tissue Engineering - PubMed. (URL: [Link])

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. (URL: [Link])

Sources

An In-Depth Technical Guide to the Strategic Use of Fmoc-L-3-Carbamoylphenylalanine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Fmoc-L-3-Carbamoylphenylalanine, a non-canonical amino acid derivative that offers unique advantages in the fields of peptide chemistry and drug development. We will delve into its chemical properties, strategic incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and the consequential impact on the physicochemical and biological properties of the resulting peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics and advanced biomaterials. We will provide not only the theoretical underpinnings but also actionable, field-proven protocols and insights to guide your experimental design and execution.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Discovery

The therapeutic landscape is increasingly populated by peptide-based drugs, owing to their high specificity, potency, and lower toxicity compared to small molecules.[1] However, native peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability. The introduction of non-canonical amino acids, such as Fmoc-L-3-Carbamoylphenylalanine, is a powerful strategy to overcome these hurdles.[2] The unique side-chain functionalities of these building blocks can introduce novel structural constraints, enhance binding affinity, and improve pharmacokinetic profiles.[3][4]

Fmoc-L-3-Carbamoylphenylalanine, with its distinct carbamoyl group on the phenyl ring, is particularly noteworthy. This functional group can engage in additional hydrogen bonding interactions, potentially enhancing receptor binding and improving solubility—a critical factor in both synthesis and bioavailability.[3] This guide will serve as a comprehensive resource for the effective utilization of this valuable synthetic tool.

Physicochemical Properties of Fmoc-L-3-Carbamoylphenylalanine

A thorough understanding of the physicochemical properties of the building block is paramount for successful incorporation into a peptide sequence. The following table summarizes the key computed properties of Fmoc-L-3-Carbamoylphenylalanine.

PropertyValueSource
IUPAC Name (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidPubChem[3]
Molecular Formula C25H22N2O5PubChem[3]
Molecular Weight 430.5 g/mol PubChem[3]
XLogP3 3.5PubChem[3]
Hydrogen Bond Donor Count 3PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 7PubChem[3]

The presence of both hydrogen bond donors and acceptors in the side chain, along with a moderate XLogP3 value, suggests that the incorporation of this amino acid could modulate the hydrophilic-lipophilic balance of a peptide.

Synthesis of Fmoc-L-3-Carbamoylphenylalanine

While a variety of substituted Fmoc-amino acids are commercially available, an understanding of their synthesis is beneficial for specialized applications or custom modifications. The synthesis of Fmoc-L-3-Carbamoylphenylalanine typically involves two key stages: the synthesis of the L-3-Carbamoylphenylalanine core and the subsequent protection of the alpha-amino group with the Fmoc moiety.

A general synthetic approach can be envisioned utilizing palladium-catalyzed cross-coupling reactions on a suitable protected amino acid precursor, such as a halogenated phenylalanine derivative.[5]

Below is a conceptual workflow for the synthesis:

G cluster_synthesis Synthesis of L-3-Carbamoylphenylalanine cluster_fmoc Fmoc Protection start Protected L-3-Halogenated Phenylalanine step1 Palladium-Catalyzed Cyanation start->step1 step2 Hydrolysis of Nitrile to Carboxamide step1->step2 end_amino_acid L-3-Carbamoylphenylalanine step2->end_amino_acid end_amino_acid_fmoc L-3-Carbamoylphenylalanine step3 Reaction with Fmoc-OSu or Fmoc-Cl in Bicarbonate Buffer end_amino_acid_fmoc->step3 end_product Fmoc-L-3-Carbamoylphenylalanine step3->end_product

Caption: Conceptual workflow for the synthesis of Fmoc-L-3-Carbamoylphenylalanine.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the cornerstone of modern peptide synthesis, allowing for the efficient and sequential assembly of amino acids on a solid support.[4][6] The incorporation of Fmoc-L-3-Carbamoylphenylalanine follows the standard SPPS cycle, with special attention paid to the coupling step to ensure complete incorporation.

The Fmoc-SPPS Cycle

The overall workflow for incorporating Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain is depicted below.

G start Resin-Bound Peptide with N-terminal Fmoc Group deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling of Fmoc-L-3-Carbamoylphenylalanine (Activated Amino Acid) wash1->coupling wash2 Washing (DMF) coupling->wash2 end Resin-Bound Peptide (n+1) with N-terminal Fmoc Group wash2->end end->deprotection Next Cycle

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Detailed Experimental Protocol for Coupling

The following is a detailed, self-validating protocol for the manual coupling of Fmoc-L-3-Carbamoylphenylalanine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-L-3-Carbamoylphenylalanine

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling vessel

Protocol:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes in the coupling vessel.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin in the coupling vessel.

    • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[7]

  • Monitoring and Washing:

    • After the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Causality Behind Experimental Choices:

  • Equivalents of Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high yield of the desired peptide.

  • Choice of Coupling Reagent: HATU and HCTU are highly efficient coupling reagents that minimize racemization and are suitable for most amino acids, including sterically hindered ones.[7]

  • Kaiser Test: This colorimetric test is a reliable method for qualitatively detecting free primary amines on the resin, providing a crucial checkpoint for the completion of the coupling reaction.

Impact of 3-Carbamoylphenylalanine Incorporation on Peptide Properties

The introduction of a 3-carbamoylphenylalanine residue can significantly influence the properties of a peptide.

  • Structural Impact: The carbamoyl group can act as both a hydrogen bond donor and acceptor, potentially inducing or stabilizing secondary structures like β-turns. This can lead to a more pre-organized conformation, which is often beneficial for receptor binding.

  • Solubility: The polar carbamoyl group can enhance the overall hydrophilicity of a peptide, which may improve its solubility in aqueous media. This is advantageous for both purification and formulation.[3]

  • Biological Activity: The ability to form additional hydrogen bonds can lead to enhanced binding affinity and potency. A notable example is the use of (S)-4-(Carbamoyl)phenylalanine as a bioisosteric replacement for tyrosine in opioid receptor ligands, where it maintained or even improved binding affinity and agonist potency.[8] This suggests that the carbamoylphenylalanine scaffold is a promising surrogate for phenolic residues in certain contexts.

Applications in Drug Discovery: A Case Study Perspective

While specific examples of marketed drugs containing 3-Carbamoylphenylalanine are not yet prevalent, its use in preclinical research is growing. The aforementioned study on opioid receptor ligands provides a compelling case study.[8] In this research, the replacement of the N-terminal tyrosine with (S)-4-(Carbamoyl)phenylalanine in various opioid peptides resulted in analogues with comparable or even superior binding affinities and potencies. This challenges the long-held belief that a phenolic hydroxyl group is essential for activity at opioid receptors and opens up new avenues for designing novel analgesics with potentially improved pharmacokinetic profiles.

The general strategy of using substituted phenylalanines to modulate peptide properties is well-established in drug discovery.[9] For instance, the introduction of methyl or trifluoromethyl groups can enhance metabolic stability and cell permeability.[2][10] Fmoc-L-3-Carbamoylphenylalanine fits within this paradigm, offering a unique tool for fine-tuning the properties of therapeutic peptides.

Conclusion and Future Outlook

Fmoc-L-3-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced properties. Its unique side-chain functionality provides a means to modulate solubility, introduce structural constraints, and potentially enhance biological activity through additional hydrogen bonding interactions. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this non-canonical amino acid in their drug discovery and development efforts. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the strategic use of building blocks like Fmoc-L-3-Carbamoylphenylalanine will undoubtedly play a pivotal role in shaping the future of peptide-based medicine.

References

  • PubChem. Fmoc-L-3-Carbamoylphe. Available from: [Link]

  • Fields, G. B. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
  • Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3695-3704.
  • Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Available from: [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 348-353.
  • Pharmaffiliates. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3,4-difluorophenyl)propanoic Acid. Available from: [Link]

  • Balboni, G., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Bioorganic & Medicinal Chemistry Letters, 14(13), 3545-3548.
  • AAPPTec. Substituted Phenylalanines. Available from: [Link]

  • ResearchGate. A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Available from: [Link]

  • PubMed. Systematic comparison of activity and mechanism of antimicrobial peptides against nosocomial pathogens. Available from: [Link]

  • PubMed Central. A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Potential: The Role of Fmoc-L-3-Trifluoromethylphenylalanine in Synthesis. Available from: [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
  • MDPI. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Available from: [Link]

  • Hangzhou ZeErRui Chemical Co., Ltd. Fmoc-L-3- (3-thiophenyl) alanine. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-L-3-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbamoylphenylalanine in Peptide Synthesis

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can confer enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. Fmoc-L-3-Carbamoylphenylalanine is a particularly interesting building block. The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially influencing peptide conformation and receptor binding interactions. This application note provides a comprehensive guide for the efficient and reliable incorporation of Fmoc-L-3-Carbamoylphenylalanine into peptide chains using manual and automated Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Handling of Fmoc-L-3-Carbamoylphenylalanine

While specific solubility data for Fmoc-L-3-Carbamoylphenylalanine is not extensively published, it is a derivative of phenylalanine and is expected to have good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). As with most Fmoc-amino acids, it is a white to off-white solid.

Storage and Handling:

  • Store at -20°C for long-term stability.

  • Bring to room temperature in a desiccator before weighing to avoid condensation of moisture.

  • Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Core Principles of Fmoc-L-3-Carbamoylphenylalanine Incorporation

The successful incorporation of Fmoc-L-3-Carbamoylphenylalanine relies on the standard principles of Fmoc-based SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support.[1]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

Figure 1: General Workflow of Fmoc Solid-Phase Peptide Synthesis. This diagram illustrates the cyclical nature of adding amino acids to the growing peptide chain on the solid support.

Detailed Protocols for Incorporation

PART 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[2][3]

  • For C-terminal carboxylic acids: Use Wang resin or 2-chlorotrityl chloride resin.

  • For C-terminal amides: Use Rink Amide resin.

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as DMF or dichloromethane (DCM), to the resin (approximately 10-15 mL per gram of resin).[1]

  • Gently agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.[3]

  • Drain the solvent.

PART 2: Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.[4][5]

Protocol 2: Standard Fmoc Deprotection

  • To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[2]

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[1]

PART 3: Coupling of Fmoc-L-3-Carbamoylphenylalanine

Due to the potential for steric hindrance from the carbamoylphenylalanine side chain, a robust coupling strategy is recommended. The use of potent coupling reagents is crucial for achieving high coupling efficiency.[6][7]

Table 1: Recommended Coupling Reagents and Activation Times

Coupling ReagentAdditiveBase (equivalents)Pre-activation TimeNotes
HATU NoneDIPEA (2 eq.)1-2 minutesHighly efficient for hindered couplings.[7][8]
HBTU HOBtDIPEA (2 eq.)2-5 minutesA reliable and commonly used reagent.[9]
HCTU NoneDIPEA (2 eq.)1-2 minutesSimilar to HATU, often more cost-effective.
COMU NoneDIPEA (2 eq.)1-2 minutesA safer alternative to HBTU/HATU with comparable efficiency.[8]

Protocol 3: Amino Acid Coupling using HATU

  • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to initiate activation.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt AA->Active_Ester HATU HATU + DIPEA HATU->Active_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide

Figure 2: Activation and Coupling of an Fmoc-Amino Acid. This diagram illustrates the two-step process of activating the carboxylic acid of the incoming amino acid and its subsequent reaction with the free amine on the peptide-resin.

PART 4: Monitoring the Coupling Reaction

It is essential to monitor the completion of the coupling reaction to ensure high-purity final products. The Kaiser test (or ninhydrin test) is a common qualitative method for detecting free primary amines.[4]

Protocol 4: Kaiser Test

  • Take a small sample of the peptide-resin (a few beads).

  • Wash the beads thoroughly with ethanol.

  • Add 2-3 drops of each of the following solutions:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heat the sample at 100-120°C for 5 minutes.

  • Observe the color of the beads:

    • Blue/Purple: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).

If the Kaiser test is positive, the coupling reaction should be repeated.

PART 5: Capping (Optional)

If a small percentage of the N-terminal amines fail to react, they can be "capped" to prevent the formation of deletion sequences.

Protocol 5: Acetylation Capping

  • After a failed coupling, wash the resin with DMF.

  • Add a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

PART 6: Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[1]

Protocol 6: Cleavage from the Resin

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1]

  • CAUTION: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation Strategies

While the carbamoyl group is generally stable, practitioners should be aware of common SPPS side reactions:

  • Racemization: The loss of stereochemical integrity can be a concern, especially with potent activating agents. Using additives like Oxyma Pure can help suppress racemization.[6] Pre-activation times should be kept to a minimum.

  • Aspartimide Formation: If Asp or Asn residues are present, repeated exposure to piperidine can lead to aspartimide formation.[10][11] Using DBU for Fmoc deprotection can exacerbate this issue.[5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.[10] Coupling the third amino acid quickly after the deprotection of the second can minimize this side reaction.

Conclusion

The incorporation of Fmoc-L-3-Carbamoylphenylalanine into synthetic peptides is a straightforward process when utilizing robust coupling strategies and careful monitoring. The use of potent coupling reagents such as HATU or COMU is highly recommended to overcome any potential steric hindrance. By following the detailed protocols outlined in this application note, researchers can confidently synthesize peptides containing this valuable unnatural amino acid, enabling the exploration of novel peptide therapeutics and biomaterials.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ProPeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (n.d.). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Tessari, I., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3489.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-237.
  • MedchemExpress.com. (n.d.).
  • MDPI. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the....
  • MedchemExpress.com. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine.
  • Aapptec Peptides. (n.d.). Fmoc-3-Pal-OH [175453-07-3].
  • Chem-Impex. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.

Sources

Application Notes & Protocols: Strategic Selection of Coupling Reagents for Fmoc-L-3-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Fmoc-L-3-Carbamoylphenylalanine

Fmoc-L-3-Carbamoylphenylalanine is a non-canonical amino acid of increasing interest in drug discovery and peptide engineering. Its unique structure, featuring a carboxamide group on the phenyl ring, allows it to act as a potential mimic of other residues or to introduce specific conformational constraints and hydrogen bonding capabilities into a peptide sequence. However, the incorporation of this residue via standard Solid-Phase Peptide Synthesis (SPPS) protocols is not without its challenges.

The primary difficulty arises from the side-chain carbamoyl group (-CONH₂), which is structurally analogous to the side chains of asparagine (Asn) and glutamine (Gln). During the carboxyl group activation step, which is essential for peptide bond formation, this side-chain amide is susceptible to dehydration, leading to the formation of a nitrile byproduct (3-cyanophenylalanine).[1][2] This irreversible modification alters the structure and function of the final peptide and represents a critical impurity. Furthermore, as with any chiral amino acid, the activation process carries an inherent risk of racemization, which can compromise the biological activity of the synthesized peptide.[3][4][5]

This guide provides a detailed analysis of various coupling reagents and offers field-proven protocols designed to maximize coupling efficiency while minimizing the risks of side-chain dehydration and racemization during the incorporation of Fmoc-L-3-Carbamoylphenylalanine.

Caption: Core challenge: successful coupling vs. side-chain dehydration.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor in mitigating the risks associated with Fmoc-L-3-Carbamoylphenylalanine. The ideal reagent provides rapid and complete acylation of the free N-terminal amine while being mild enough to avoid side-chain modification. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, each with a distinct mechanism of action.

G cluster_workflow General Peptide Coupling Workflow AA_COOH Fmoc-AA-COOH (Carboxylic Acid) Active_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) AA_COOH->Active_Intermediate Activation Reagent Coupling Reagent + Base (if needed) Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Intermediate->Peptide_Bond Peptide_NH2 H₂N-Peptide-Resin (N-terminal Amine) Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: Generalized mechanism of peptide bond formation via activation.

Carbodiimides: The Mild Approach

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] This method is generally considered milder than onium salt activation. When paired with nucleophilic additives like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), the reaction proceeds through a more stable active ester, which effectively suppresses racemization and reduces side reactions.[3][8][9]

  • Causality: The DIC/Oxyma system is recommended for its balance of reactivity and mildness. The activation is less aggressive, which inherently lowers the risk of promoting the intramolecular dehydration of the carbamoyl side chain.[9][10] The formation of hydrogen cyanide (HCN) has been reported as a potential side product of the DIC/Oxyma reaction, but this can be minimized by controlling reagent concentrations and using appropriate solvent systems.[11]

Aminium/Uronium Salts: The Efficiency Champions

This class includes popular reagents like HBTU, HATU, and COMU. They react with the carboxylic acid in the presence of a non-nucleophilic base (typically DIPEA) to form highly reactive active esters.[12][13][14]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most efficient coupling reagents, HATU is particularly effective for sterically hindered amino acids.[10][15][16] Its high reactivity leads to very fast coupling times, which can be advantageous in preventing side reactions by ensuring the desired reaction completes quickly.[17] However, this same reactivity can potentially increase the risk of side-chain dehydration if activation times are not carefully controlled.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and widely used reagent, HBTU offers a good balance of speed and reliability.[12][13][18] It is generally considered slightly less reactive than HATU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on Oxyma. It offers coupling efficiencies comparable to HATU but with improved safety (avoiding potentially explosive HOBt/HOAt byproducts) and solubility.[16][19] Its inherent Oxyma moiety provides excellent racemization suppression.

Phosphonium Salts: The Reliable Alternative

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and function similarly to aminium salts by forming active esters.[19][20] A key advantage is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess aminium/uronium reagents. They are an excellent choice for difficult couplings and are less likely to cause side-chain modifications than the most reactive uronium salts.

Coupling Reagent System Mechanism Highlights Relative Speed Dehydration Risk Key Advantages Considerations
DIC / Oxyma Forms O-acylisourea, then Oxyma active ester.[9]ModerateLowLow cost, mild conditions, minimal side reactions.Slower reaction times; potential for HCN byproduct.[11]
HATU / DIPEA Forms highly reactive OAt active ester.[21]Very FastModerate-HighExtremely efficient, excellent for hindered couplings.[10][15][17]Over-activation can increase dehydration risk; higher cost.
HBTU / DIPEA Forms OBt active ester.[13]FastModerateWidely used, reliable, good balance of speed and cost.[12][18]Can cause guanidinylation if used in large excess.[22]
COMU / DIPEA Forms Oxyma active ester directly.[16][19]Very FastLow-ModerateHigh efficiency, excellent racemization suppression, safer byproducts.Higher cost.
PyBOP / DIPEA Forms OBt active ester.[10][19]FastModerateNo risk of N-terminal guanidinylation; good for fragment coupling.Byproducts can be more difficult to wash away.

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. All reagent equivalents are calculated relative to the functional loading of the synthesis resin.

General SPPS Workflow

A single coupling cycle in SPPS involves a series of coordinated steps. This workflow is fundamental to all protocols described below.

Caption: Standard workflow for one cycle of Fmoc-based SPPS.

Protocol 1: Mild and Cost-Effective Coupling with DIC/Oxyma

This protocol is recommended to minimize the risk of side-chain dehydration.

Reagents & Stoichiometry:

ReagentEquivalentsAmount (for 0.1 mmol scale)
Fmoc-L-3-Carbamoylphenylalanine3.00.3 mmol
Oxyma Pure3.00.3 mmol
DIC3.00.3 mmol

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (0.3 mmol) and Oxyma Pure (0.3 mmol) in a minimal amount of DMF (approx. 2 mL).

  • Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Add DIC (0.3 mmol) to the vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring & Washing: Monitor the reaction for completion using the Kaiser test.[12][23] A negative result (beads remain colorless) indicates a complete reaction. Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-5.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is designed for rapid and highly efficient coupling, suitable for challenging sequences. Careful control of pre-activation time is crucial.

Reagents & Stoichiometry:

ReagentEquivalentsAmount (for 0.1 mmol scale)
Fmoc-L-3-Carbamoylphenylalanine3.00.3 mmol
HATU2.90.29 mmol
DIPEA6.00.6 mmol

Step-by-Step Methodology:

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (0.3 mmol) and HATU (0.29 mmol) in DMF (approx. 2 mL).

  • Initiate Activation & Coupling: Add DIPEA (0.6 mmol) to the amino acid/HATU solution. Agitate for no more than 1 minute (this is the pre-activation step). Immediately add the activated solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically much faster than with DIC/Oxyma.

  • Monitoring & Washing: Follow Step 5 from Protocol 1.

  • Causality behind short pre-activation: The highly reactive OAt-ester formed by HATU is susceptible to side reactions if left to stand.[15] Minimizing the pre-activation time ensures the active species is consumed by the desired reaction with the peptide-resin's N-terminal amine rather than undergoing undesired intramolecular reactions.

Verification and Troubleshooting

  • Self-Validation: The primary method for validating each coupling step is the qualitative Kaiser (ninhydrin) test, which detects free primary amines.[12] A successful coupling results in the consumption of all free amines, yielding a negative test.

  • Detection of Byproducts: Upon completion of the synthesis and cleavage from the resin, the crude peptide should be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Expected Mass: Calculate the expected molecular weight of the target peptide containing L-3-Carbamoylphenylalanine.

    • Dehydration Byproduct: The dehydration of the carbamoyl group (-CONH₂) to a nitrile (-CN) results in a mass loss of 18.01 Da (the mass of water, H₂O). Search the mass spectrum for a peak corresponding to [M-18] of the target peptide. The presence of this species confirms that side-chain dehydration has occurred.

  • Troubleshooting Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, a second coupling (recoupling) should be performed using a fresh solution of activated amino acid before proceeding to the next deprotection step. For particularly difficult sequences, a more potent coupling reagent like HATU may be required.[24]

Conclusion

The successful incorporation of Fmoc-L-3-Carbamoylphenylalanine requires a strategic approach that prioritizes the suppression of side-chain dehydration and racemization. For routine synthesis where minimizing side reactions is paramount, the milder DIC/Oxyma system is the preferred choice. For sequences known to be sterically challenging or where speed is critical, high-efficiency reagents like HATU or COMU are superior, provided that reaction conditions, particularly pre-activation times, are strictly controlled. By understanding the underlying mechanisms of these reagents and implementing the detailed protocols provided, researchers can confidently incorporate this valuable non-canonical amino acid into novel peptide structures.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-grounding API.
  • Application Notes and Protocols for HBTU in Complex Peptide Synthesis. (n.d.). BenchChem.
  • Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation. (n.d.). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). ACS Publications.
  • Peptide Coupling Reagents: Selection and Use. (n.d.). Self-grounding API.
  • HATU Peptide Coupling: Precision Amide Bond Formation Reagent. (2025). Online Inhibitor.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health.
  • HATU in Modern Peptide Synthesis: Precision Design for Selective Bioactive Molecules. (2025). Online Inhibitor.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Self-grounding API.
  • Technical Support Information Bulletin 1213 - Oxyma. (n.d.). Self-grounding API.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Asparagine coupling in Fmoc solid phase peptide synthesis. (n.d.). PubMed.
  • How to Synthesize a Peptide. (n.d.). AAPPTec.
  • Unlock Efficient Peptide Synthesis: Understanding HBTU Coupling Reagents and Their Advantages. (n.d.). Self-grounding API.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. (n.d.). IRIS - Unibo.
  • Phosphonium Salts. (n.d.). Self-grounding API.
  • Asparagine coupling in Fmoc solid phase peptide synthesis. (n.d.). Scite.ai.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. (n.d.). PolyPeptide Group.
  • What is the mechanism of carbodiimide coupling reactions?. (n.d.). BenchChem.
  • Mastering Peptide Synthesis: A Deep Dive into HATU's Efficiency. (2025). Self-grounding API.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.

Sources

Application Notes and Protocols for the Use of Fmoc-L-3-Carbamoylphenylalanine in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Enhancing Peptide Therapeutics with Fmoc-L-3-Carbamoylphenylalanine

In the landscape of modern drug discovery, the rational design of bioactive peptides is paramount. The introduction of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. Fmoc-L-3-Carbamoylphenylalanine, a derivative of phenylalanine, is an exemplary tool in this regard. Its unique structure, featuring a carbamoyl group on the phenyl ring, offers the potential to enhance peptide stability, solubility, and receptor-binding interactions.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-L-3-Carbamoylphenylalanine in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and explore the functional implications of incorporating this unique building block.

Physicochemical Properties and Handling of Fmoc-L-3-Carbamoylphenylalanine

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of Fmoc-L-3-Carbamoylphenylalanine are summarized below, providing a foundation for its effective use.

PropertyValueReference
Synonyms Fmoc-(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid, Fmoc-L-Phe(3-CONH2)-OH[1][3]
CAS Number 959573-22-9[1][3]
Molecular Formula C₂₅H₂₂N₂O₅[1][3]
Molecular Weight 430.45 g/mol [1][3]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 96%[1]
Optical Rotation [a]D²⁵ = -25 ± 5 ° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Expert Insight: The carbamoyl moiety is introduced to enhance the hydrophilic character of the phenylalanine side chain, which can improve the solubility of the resulting peptide.[1][2] This is a critical consideration for peptides prone to aggregation during synthesis or for improving the aqueous solubility of the final therapeutic candidate. Furthermore, the carbamoyl group can act as a hydrogen bond donor and acceptor, potentially influencing peptide secondary structure and interaction with biological targets.

Strategic Incorporation of Fmoc-L-3-Carbamoylphenylalanine via Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of modern peptide synthesis is the Fmoc/tBu strategy, which offers mild reaction conditions and broad compatibility with a diverse range of amino acid derivatives, including Fmoc-L-3-Carbamoylphenylalanine.[4][5]

Experimental Workflow for SPPS

The following diagram outlines the key stages in the solid-phase synthesis of a peptide incorporating Fmoc-L-3-Carbamoylphenylalanine.

SPPS_Workflow Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Swell Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 2. Deprotect Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling 3. Wash Washing2 Washing (DMF) Coupling->Washing2 4. Couple Repeat Repeat Cycle Washing2->Repeat 5. Wash Repeat->Fmoc_Deprotection For each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification 6. Cleave

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and high-quality outcomes.

Protocol 1: Standard Coupling of Fmoc-L-3-Carbamoylphenylalanine

This protocol outlines a single coupling cycle for incorporating Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-3-Carbamoylphenylalanine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel and add sufficient DMF to swell the resin for at least 30 minutes.[6]

    • Drain the DMF.

    • Rationale: Proper swelling of the resin is crucial to ensure that all reactive sites are accessible for subsequent chemical transformations.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[7]

    • Rationale: Complete removal of the Fmoc protecting group is essential to expose the N-terminal amine for the next coupling step. The two-step deprotection ensures efficiency. Thorough washing is critical as residual piperidine can neutralize the activated amino acid in the subsequent coupling step.

  • Coupling of Fmoc-L-3-Carbamoylphenylalanine:

    • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Rationale: Pre-activation of the carboxylic acid group of the incoming amino acid is necessary to form a reactive species that will readily form a peptide bond with the free amine on the resin. The use of a slight excess of the amino acid and coupling reagent drives the reaction to completion. While not as sterically hindered as some other unnatural amino acids, for challenging sequences, a more potent coupling reagent like HATU may be beneficial.[8]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. A positive test (blue beads) indicates incomplete coupling.

    • Rationale: The Kaiser test is a reliable qualitative method to monitor the progress of the coupling reaction, ensuring that the peptide chain is being elongated as desired.

  • Capping (Optional, for incomplete coupling):

    • If the Kaiser test is positive, wash the resin with DMF and treat it with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes to block any unreacted N-terminal amines.

    • Rationale: Capping prevents the formation of deletion sequences in the final peptide product, which can be difficult to separate during purification.

  • Washing:

    • After a complete coupling reaction, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)[9]

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum for at least 4 hours.[10]

    • Rationale: Water can interfere with the cleavage reaction and dilute the trifluoroacetic acid (TFA), so the resin must be completely dry.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The exact time may need to be optimized depending on the peptide sequence and the protecting groups used.[10]

    • Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. Scavengers (water, phenol, thioanisole, EDT) are crucial to "trap" reactive carbocations generated during the cleavage process, which could otherwise lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[11] While the carbamoyl group is generally stable to TFA, prolonged exposure to strong acid could potentially lead to hydrolysis.[3][12] Therefore, the cleavage time should be optimized to be sufficient for deprotection without causing degradation.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Rationale: Peptides are generally insoluble in diethyl ether, leading to their precipitation, while the cleaved protecting groups and scavengers remain in solution.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • Rationale: Thorough washing is essential to obtain a cleaner crude product, which will be easier to purify.

  • Drying the Crude Peptide:

    • Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

Protocol 3: Purification and Characterization

Purification:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Fractions are collected and analyzed by mass spectrometry to identify those containing the desired peptide.

Characterization:

  • The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct incorporation of Fmoc-L-3-Carbamoylphenylalanine and the overall sequence.[4][13][14]

  • The purity of the final peptide should be assessed by analytical RP-HPLC.

Applications and Advantages in Bioactive Peptide Design

The incorporation of Fmoc-L-3-Carbamoylphenylalanine can be a strategic choice for several reasons:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic carbamoyl group can disrupt the hydrophobic interactions that often lead to peptide aggregation during synthesis and can improve the solubility of the final peptide in aqueous buffers.[1][2][15] This is particularly advantageous for sequences rich in hydrophobic residues.

  • Modulation of Biological Activity: The carbamoyl group can participate in hydrogen bonding, potentially altering the peptide's conformation and its binding affinity to target receptors or enzymes. It can serve as an isostere for the side chains of asparagine or glutamine, allowing for systematic structure-activity relationship (SAR) studies.

  • Increased Proteolytic Stability: The non-natural side chain can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Potential for Novel Interactions: The unique electronic properties of the carbamoylphenyl group can lead to novel π-stacking or other non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.

While specific examples of bioactive peptides containing 3-carbamoylphenylalanine are not yet widely reported in publicly accessible literature, its structural similarity to other modified phenylalanines used in therapeutic peptide design suggests its high potential.[16] For instance, modifications to the phenylalanine ring are a common strategy in the development of opioid peptide analogues to enhance receptor affinity and selectivity.[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; Peptide aggregation.Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Increase coupling time.
Low Cleavage Yield Incomplete cleavage from the resin; Peptide degradation.Increase cleavage time. Ensure resin is completely dry before cleavage. Use a freshly prepared cleavage cocktail with appropriate scavengers.
Unexpected Mass in MS Side reactions (e.g., hydrolysis of carbamoyl group); Incomplete deprotection.Optimize cleavage time to minimize side reactions. Ensure a suitable scavenger cocktail is used. Re-evaluate purification strategy.

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of bioactive peptides. Its strategic incorporation can lead to improved physicochemical and pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this non-natural amino acid in their peptide synthesis endeavors, ultimately contributing to the development of novel and more effective peptide-based therapeutics.

References

  • Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762271, Fmoc-L-3-Carbamoylphe. Retrieved November 14, 2024 from [Link].

  • Fields, G.B. Characterization of Synthetic Peptides by Mass Spectrometry. Methods Mol Biol. 2024;2821:83-89.
  • Supplementary Table S13. Complete list of bioactive peptides identified in the four cheeses. For each peptide, the sequence and. Available from: [Link]

  • Moghadam, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(22), 7931.
  • Jensen, P.R. Characterization of Synthetic Peptides by Mass Spectrometry. Methods Mol Biol. 2015;1348:77-82.
  • Aapptec. Cleavage Cocktails; Reagent B. Available from: [Link]

  • East, A.L.L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3841.
  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Gellman, S.H., et al. Design and synthesis of beta-peptides with biological activity. Methods Mol Biol. 2012;813:3-28.
  • Medzihradszky, K.F. & Chalkley, R.J. Overview of peptide and protein analysis by mass spectrometry. Curr Protoc Protein Sci. 2015;79:16.1.1-16.1.26.
  • Zhang, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Chemistry LibreTexts. (2023, May 3). 2.11: Peptide Hydrolysis. Available from: [Link]

  • Melini, V., et al. (2022). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 23(3), 1121.
  • ResearchGate. Characterization of Synthetic Peptides by Mass Spectrometry. Available from: [Link]

  • Guchhait, G., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(11), 2873.
  • ResearchGate. List of bioactive peptides being putative products of digestion of.... Available from: [Link]

  • Schiller, P.W., et al. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. J Med Chem. 1987;30(11):2094-9.
  • White, C.J. & Yudin, A.K. (2011). Contemporary strategies for peptide macrocyclization.
  • SciSpace. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]

  • Nanyang Technological University. Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Available from: [Link]

  • Moghadam, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(22), 7931.
  • Nature. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Available from: [Link]

  • Tseliou, E., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 20139.
  • Schmidt, W.K. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods Enzymol. 2019;625:225-246.
  • Fields, G.B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available from: [Link]

  • Guy, C.A. & Fields, G.B. Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods Enzymol. 1997;289:67-83.
  • Zhang, W., et al. (2022). Biosynthesis of 3-thia-α-amino acids on a carrier peptide. Proceedings of the National Academy of Sciences, 119(28), e2203958119.
  • Dzierzbicka, K. Muramyl peptides - synthesis and biological activity. MOST Wiedzy. Available from: [Link]

  • Schmidt, W.K. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods Enzymol. 2019;625:225-246.
  • ResearchGate. (PDF) NMR of peptides. Available from: [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available from: [Link]

  • Bu, L., et al. (2022). Aggregation Rules of Short Peptides. The Journal of Physical Chemistry B, 126(33), 6282-6293.
  • ResearchGate. (PDF) Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. Available from: [Link]

Sources

Application Notes and Protocols: Fmoc-L-3-Carbamoylphenylalanine for Peptide Library Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptide Libraries

Peptide libraries are a cornerstone of modern drug discovery, offering a vast and diverse chemical space for identifying novel therapeutic leads, diagnostic agents, and research tools.[1][2] The power of these libraries lies in their ability to present a multitude of peptide sequences for screening against biological targets.[3] While libraries constructed from the 20 proteinogenic amino acids have yielded significant successes, the incorporation of unnatural amino acids (UAAs) provides a powerful strategy to access novel chemical diversity and enhance the pharmacological properties of peptide hits.[4][5] UAAs can introduce unique side-chain functionalities, conformational constraints, and resistance to enzymatic degradation, overcoming some of the inherent limitations of natural peptides.[5]

This guide focuses on the application of Fmoc-L-3-Carbamoylphenylalanine (Fmoc-L-3-Cpf), a non-canonical amino acid derivative, in the construction of peptide libraries. The carbamoylphenyl moiety introduces a unique structural and functional element, enhancing stability and solubility, which can be advantageous in developing complex peptides with improved pharmacological profiles.[6] This document provides a comprehensive overview of the rationale for using Fmoc-L-3-Cpf, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and strategies for the construction and characterization of the resulting peptide libraries.

Fmoc-L-3-Carbamoylphenylalanine: A Versatile Building Block

Fmoc-L-3-Carbamoylphenylalanine is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it directly compatible with the most common Fmoc/tBu SPPS strategy.[6][7] The key feature of this UAA is the 3-carbamoylphenyl side chain, which offers several potential advantages for peptide library design.

Table 1: Properties and Specifications of Fmoc-L-3-Carbamoylphenylalanine

PropertyValueReference
CAS Number 959573-22-9[6]
Molecular Formula C₂₅H₂₂N₂O₅[6][8]
Molecular Weight 430.45 g/mol [6]
Appearance White to off-white powder[6]
Purity (HPLC) ≥ 96%[6]
Solubility Soluble in DMF, NMP[6]

The carbamoyl group can participate in hydrogen bonding interactions, potentially influencing peptide conformation and binding affinity to target proteins. Its aromatic nature also allows for π-π stacking interactions. Furthermore, the carbamoylphenyl side chain can enhance the aqueous solubility of the resulting peptides, a desirable property for many therapeutic applications.[9]

Strategic Considerations for Library Design

The decision to incorporate Fmoc-L-3-Cpf into a peptide library should be driven by the specific goals of the screening campaign. The unique properties of this UAA can be leveraged to:

  • Introduce Novel Pharmacophores: The carbamoylphenyl group provides a distinct chemical entity not found in natural amino acids, expanding the chemical space explored by the library.

  • Modulate Peptide Conformation: The steric bulk and hydrogen bonding potential of the side chain can influence the secondary structure of the peptides in the library.

  • Enhance Target Binding: The functional groups on the side chain can form specific interactions with a biological target, leading to the identification of high-affinity binders.

Experimental Protocols: Incorporating Fmoc-L-3-Carbamoylphenylalanine via SPPS

The following protocols detail the manual solid-phase synthesis of peptides containing Fmoc-L-3-Carbamoylphenylalanine using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Diagram 1: The Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Washing2->Resin Repeat Cycle Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping 5. Capping->Resin Repeat Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[10]

  • Quantification: Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.[4]

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin to allow for adequate swelling for at least 30 minutes.[4]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc-L-3-Carbamoylphenylalanine Coupling
  • Fmoc Deprotection: If coupling to a growing peptide chain, remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes.[4][11] Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Activation of Fmoc-L-3-Carbamoylphenylalanine:

    • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) in DMF. .

    • Add a suitable coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents) and an additive if required (e.g., HOBt or Oxyma; 3-5 equivalents).[11][12][13]

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.[14]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For potentially difficult couplings due to steric hindrance, longer reaction times or a double coupling may be necessary.[14]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (clear or yellowish beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Table 2: Common Coupling Reagents for SPPS

Coupling ReagentDescriptionAdvantages
HBTU/TBTU Aminium-based reagents.Well-suited for most standard coupling reactions.[13]
HATU Guanidinium-based reagent.Provides excellent activation for challenging amino acids and can reduce racemization.[12]
DIC/HOBt Carbodiimide-based system.A cost-effective and widely used method.[15]
COMU Oxyma-based reagent.Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[13]
Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[14]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with standard protecting groups is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[14] Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Peptide Library Construction Strategies

Several methods can be employed to construct a peptide library incorporating Fmoc-L-3-Cpf.

Split-and-Pool Synthesis

The "split-and-pool" or "one-bead-one-compound" (OBOC) method is a powerful technique for generating large combinatorial peptide libraries.[1][16]

Diagram 2: Split-and-Pool Synthesis Workflow

Split_and_Pool cluster_0 Cycle 1 cluster_1 Cycle 2 Pool0 Initial Resin Pool Split1 Split into N portions Pool0->Split1 Couple1_A Couple AA1 Split1->Couple1_A Couple1_B Couple AA2 Split1->Couple1_B Couple1_C ... Split1->Couple1_C Couple1_N Couple AAn Split1->Couple1_N Pool1 Pool all portions Couple1_A->Pool1 Couple1_B->Pool1 Couple1_N->Pool1 Split2 Split into N portions Pool1->Split2 Couple2_A Couple AA1 Split2->Couple2_A Couple2_B Couple AA2 Split2->Couple2_B Couple2_C ... Split2->Couple2_C Couple2_N Couple AAn Split2->Couple2_N Pool2 Pool all portions Couple2_A->Pool2 Couple2_B->Pool2 Couple2_N->Pool2 ... ... Pool2->...

Caption: The split-and-pool method for combinatorial library synthesis.

In this method, the resin is divided into multiple portions, and a different amino acid (including Fmoc-L-3-Cpf) is coupled to each portion. The portions are then pooled, mixed, and re-divided for the next coupling cycle. This process is repeated for the desired peptide length, resulting in a library where each bead theoretically carries a unique peptide sequence.

Other Library Formats
  • Overlapping Peptide Libraries: These are used for epitope mapping and are constructed by synthesizing overlapping peptide fragments of a protein sequence.[2]

  • Truncation Libraries: Used to identify the minimal active sequence of a peptide by systematically removing amino acids from the N- and C-termini.[2]

Library Characterization and Quality Control

Thorough characterization of the peptide library is crucial to ensure its quality and the reliability of screening results.

Table 3: Analytical Techniques for Peptide Library Characterization

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) Assesses the purity of individual peptides or a representative sample from the library.[17][18][19][20][21]
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized peptides. LC-MS/MS can be used for sequence verification.[17][18][19]
Amino Acid Analysis (AAA) Determines the amino acid composition of the library to confirm the incorporation of all building blocks, including Fmoc-L-3-Cpf.

For OBOC libraries, sequencing of individual "hit" beads after screening is often performed using techniques like Edman degradation or mass spectrometry.[22]

Screening the Peptide Library

Once constructed and characterized, the peptide library can be screened against the target of interest. Common screening methods include:

  • Binding Assays: Techniques like ELISA, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) can be used to identify peptides that bind to a specific target.[1]

  • Functional Assays: Cell-based or enzymatic assays are used to identify peptides that modulate a biological process.[1]

Conclusion

The incorporation of Fmoc-L-3-Carbamoylphenylalanine into peptide libraries offers a valuable strategy for expanding chemical diversity and identifying novel peptide-based therapeutics and research tools. By leveraging the unique properties of this unnatural amino acid and employing robust solid-phase synthesis and library construction techniques, researchers can access a rich source of potential lead compounds. The detailed protocols and strategic considerations outlined in this guide provide a solid foundation for the successful application of Fmoc-L-3-Carbamoylphenylalanine in your peptide library projects.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Creative Biostructure. (n.d.). Peptide Library Construction and Screening.
  • Tekbiotech. (n.d.). Construction and Screening of Peptide Library.
  • Yamaguchi, S., & D'Angelo, I. (2018). Practical Tips for Construction of Custom Peptide Libraries and Affinity Selection by Using Commercially Available Phage Display Cloning Systems. International journal of molecular sciences, 19(10), 3123.
  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Chem-Impex. (n.d.). Fmoc-L-3-carbamoylphenylalanine.
  • Omizzur. (n.d.). Construction and Screening of Peptide Libraries.
  • Tekbiotech. (n.d.). Overview of Peptide Library Screening Methods.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(02), 025–038.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Creative Peptides. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
  • Aapptec. (n.d.). Coupling Reagents.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe. PubChem.
  • Diderich, P., & Spengler, J. (2021). Evolving a Peptide: Library Platforms and Diversification Strategies. International journal of molecular sciences, 22(11), 5939.
  • Mroz, P. A., et al. (2016). Journal of Medicinal Chemistry.
  • Lee, D. Y., He, B., & Cha, S. (2014). Combinatorial bead-based peptide libraries improved for rapid and robust screenings. Combinatorial chemistry & high throughput screening, 17(6), 520–530.
  • Smith, A. M., & Sugano, A. (2013). Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides. Biologics, 7, 1–11.

Sources

Cleavage and deprotection of peptides with 3-Carbamoylphenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Global Cleavage and Side-Chain Deprotection of Synthetic Peptides Incorporating 3-Carbamoylphenylalanine

Introduction: The Role of 3-Carbamoylphenylalanine in Peptide Synthesis

3-Carbamoylphenylalanine (Phe(3-CONH₂)) is a non-canonical aromatic amino acid that serves as a valuable building block in modern peptide chemistry. Its structure, featuring a primary amide on the phenyl ring, allows it to function as a structural mimic of asparagine or glutamine but within a more rigid, aromatic context. This unique characteristic is leveraged by researchers and drug developers to probe peptide-receptor interactions, enhance metabolic stability, and modulate the conformational properties of synthetic peptides.

The successful synthesis of peptides containing Phe(3-CONH₂) via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) culminates in the critical final step: cleavage from the solid support with concomitant removal of all side-chain protecting groups. While the carbamoyl moiety is generally stable, the overall success of this step depends on a carefully selected cleavage strategy to prevent side reactions and ensure high purity of the crude product. This guide provides a detailed examination of the underlying chemical principles and offers robust protocols for the efficient cleavage and deprotection of peptides containing 3-Carbamoylphenylalanine.

Foundational Principles of Peptide Cleavage

The final step in Fmoc-SPPS is a global deprotection event performed under strongly acidic conditions.[1] The most common reagent for this purpose is trifluoroacetic acid (TFA).[2] This process simultaneously achieves two objectives:

  • Cleavage from the Resin: The acid-labile linker connecting the C-terminus of the peptide to the solid support is hydrolyzed.[3][4]

  • Removal of Side-Chain Protecting Groups: Acid-labile protecting groups, such as tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt), which are used to mask reactive functionalities on amino acid side chains during synthesis, are removed.[4][5]

A critical challenge during this process is the generation of highly reactive electrophilic species, primarily carbocations (e.g., the t-butyl cation), from the cleaved protecting groups and linker.[6] These cations can irreversibly modify sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine through alkylation.[2] To prevent these undesirable side reactions, a "cleavage cocktail" containing TFA and a mixture of nucleophilic "scavengers" is employed to trap these reactive intermediates.[6]

Considerations for the 3-Carbamoylphenylalanine Side Chain

The side chain of Phe(3-CONH₂) is a primary amide. In Fmoc-SPPS, the side chains of analogous residues like Asparagine (Asn) and Glutamine (Gln) can often be incorporated without protection.[7] However, to prevent potential side reactions during the coupling steps of a long or complex synthesis (e.g., dehydration of the amide to a nitrile), it is sometimes advantageous to use a protected derivative, such as one bearing a trityl (Trt) group.[8]

The carbamoyl group itself is stable to the standard TFA-based cleavage conditions. Therefore, the primary considerations for cleaving a Phe(3-CONH₂)-containing peptide are dictated by the other amino acids present in the sequence and the type of resin linker used.

Strategic Selection of the Cleavage Cocktail

The choice of cleavage cocktail is paramount for obtaining a high-purity crude peptide. The composition is tailored to the specific residues in the peptide sequence.[2][8]

Key Components of a Cleavage Cocktail
  • Trifluoroacetic Acid (TFA): The primary cleavage reagent (typically 80-95% of the mixture).[9]

  • Scavengers:

    • Triisopropylsilane (TIS): An excellent scavenger for trapping carbocations, particularly the trityl cation, via reductive cleavage.[6][10]

    • Water (H₂O): Acts as a scavenger and is crucial for suppressing the sulfonation of Trp and Tyr side chains when Arg(Pmc/Pbf) is present.[11]

    • 1,2-Ethanedithiol (EDT): A soft nucleophile effective at scavenging trityl cations and preventing their reattachment to thiol-containing residues like Cysteine.[10]

    • Phenol: Protects Tyrosine and Tryptophan from modification and can aid in the removal of Pmc/Pbf groups from Arginine.[10]

    • Thioanisole: Another scavenger that facilitates the removal of Arg protecting groups.[11]

Recommended Cocktails for Peptides with Phe(3-CONH₂)

The following table summarizes common cleavage cocktails suitable for various peptide compositions. The presence of Phe(3-CONH₂) does not necessitate a special cocktail; rather, the choice depends on other sensitive residues.

Cocktail Name Composition (v/v/v) Primary Application & Rationale Reference(s)
Standard TFA/TIS/H₂O TFA / TIS / H₂O (95:2.5:2.5)General Purpose. Excellent for peptides without highly sensitive residues like Cys, Met, or Trp. TIS effectively scavenges t-butyl and other common cations.[12]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)"Odorless" Cocktail. A good general-purpose cocktail that avoids the use of foul-smelling thiols. Recommended when Trt-protected residues (His, Cys, Asn, Gln) are present.[10]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For Sensitive Residues. Highly recommended for complex peptides containing any combination of Cys, Met, Trp, and Arg. Provides a robust scavenger environment to protect all sensitive functionalities.[9][10]

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

Protocol 1: Small-Scale Analytical Cleavage

This protocol is ideal for quickly assessing the success of a synthesis on a small amount of resin (~10-20 mg) before committing to a large-scale cleavage.

Materials:

  • Peptidyl-resin (dried)

  • Dichloromethane (DCM)

  • Appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether (Et₂O)

  • Centrifuge

Procedure:

  • Place 10-20 mg of the dried peptidyl-resin into a 1.5 mL microcentrifuge tube.

  • Wash the resin with ~1 mL of DCM for 1 minute to ensure it is dry and swollen, then remove the DCM with a pipette. Repeat this wash step twice.

  • Add 400 µL of the selected cleavage cocktail to the resin.[6]

  • Cap the tube and allow it to react at room temperature for 2-3 hours. Periodically vortex the tube gently. Observe for any color changes, such as a deep yellow if Trt groups are present.[8]

  • After incubation, add ~1 mL of cold diethyl ether to the tube to precipitate the peptide.

  • Vortex briefly and centrifuge at high speed for 2 minutes to pellet the crude peptide.

  • Carefully decant the ether supernatant.

  • Wash the pellet by adding another 1 mL of cold ether, vortexing, centrifuging, and decanting. Repeat this wash step one more time.

  • After the final wash, leave the tube open in the fume hood for 5-10 minutes to allow residual ether to evaporate.

  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by HPLC and LC-MS.

Protocol 2: Preparative-Scale Cleavage & Isolation

This protocol is for cleaving the bulk of the synthesized peptide (0.1 - 1.0 g of resin).

Materials:

  • Peptidyl-resin (dried)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Dichloromethane (DCM)

  • Selected cleavage cocktail (10 mL per gram of resin)[10]

  • 50 mL centrifuge tubes

  • Cold diethyl ether (Et₂O)

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide.[13] Place the dried peptidyl-resin in a suitable reaction vessel.

  • Wash the resin three times with DCM to remove any residual DMF and to swell the resin beads. Drain the DCM thoroughly after the final wash.[6]

  • Add the cleavage cocktail to the resin (a minimum of 10 mL per gram of resin is recommended to ensure the resin is fully submerged and suspended).[10]

  • Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation. For peptides with multiple Arg residues, a longer cleavage time may be necessary.[10]

  • Filter the cleavage solution away from the resin beads, collecting the filtrate in a 50 mL centrifuge tube. The peptide is now dissolved in this TFA solution.[11]

  • Wash the resin beads 2-3 times with a small volume of fresh TFA to recover any remaining peptide, combining all filtrates.

  • In the fume hood, slowly add the TFA filtrate dropwise into a separate, larger tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form immediately.[13]

  • Allow the peptide to precipitate fully by storing the ether suspension at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant and discard the ether supernatant.

  • Wash the peptide pellet twice with cold ether, performing a centrifugation step each time to recover the pellet. This removes residual scavengers and organic impurities.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder. The crude product is now ready for purification by preparative HPLC.

Visual Aids and Data

Diagrams (Graphviz)

CleavageMechanism Prot_Group R-O-tBu (Protected Side Chain) Carbocation t-Butyl Cation (Reactive) Prot_Group->Carbocation + TFA Deprot_Peptide R-OH (Deprotected Peptide) Prot_Group->Deprot_Peptide + TFA TFA TFA (H⁺) Quenched Quenched Cation (Inert Product) Carbocation->Quenched + TIS TIS TIS (Scavenger)

Workflow

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Peptide is soluble in ether and did not precipitate.1. Extend the cleavage reaction time to 4 hours. Ensure sufficient volume of cleavage cocktail was used. 2. Evaporate the ether. Dissolve the residue in an aqueous/organic mixture (e.g., 10% acetic acid) and lyophilize.
Multiple Peaks in HPLC 1. Incomplete removal of side-chain protecting groups. 2. Modification of sensitive residues (e.g., alkylation of Trp).1. Re-subject the crude peptide to the cleavage cocktail for an additional 1-2 hours. 2. Ensure the correct scavenger cocktail was used for the sequence (e.g., use Reagent K for Trp-containing peptides). Minimize cleavage time.
Oily Product Instead of Solid Pellet 1. Peptide is highly hydrophobic. 2. Scavengers (e.g., phenol, EDT) were not fully removed during washing.1. Try precipitating in a different non-polar solvent like hexane. 2. Perform additional washes of the pellet with cold diethyl ether.
Mass Spectrum Shows Unexpected Adducts 1. Alkylation by carbocations. 2. Reattachment of the peptide to the resin (rare with modern linkers).1. Increase the concentration or change the type of scavengers in the cleavage cocktail.[14] 2. Ensure adequate scavengers are present, especially TIS.

References

  • Vertex AI Search Result[15]

  • Vertex AI Search Result

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[4]

Sources

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing 3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids like 3-Carbamoylphenylalanine into peptide sequences is a key strategy in modern drug discovery, offering enhanced stability, modified receptor affinity, and novel functionalities. However, the unique physicochemical properties imparted by such residues present distinct challenges for downstream processing, particularly purification. The carbamoyl moiety introduces a significant polar element to the otherwise hydrophobic phenyl side chain, creating an amphipathic character that demands a nuanced approach to reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the successful purification of peptides containing 3-Carbamoylphenylalanine. We will delve into the causality behind methodological choices, from column and mobile phase selection to gradient optimization, and provide a detailed, actionable protocol for achieving high-purity peptide products.

Introduction: The Significance and Challenge of 3-Carbamoylphenylalanine

Peptides are at the forefront of therapeutic development due to their high selectivity and potency.[1] The modification of peptide backbones and side chains is a common tactic to overcome inherent limitations such as poor metabolic stability.[2] 3-Carbamoylphenylalanine, an isomer of asparagine with an aromatic core, is an intriguing building block. Its carbamoyl group can form additional hydrogen bonds, potentially improving binding affinity and solubility, while the phenyl ring maintains aromatic interactions.

The primary challenge in purifying these peptides via RP-HPLC stems from this dual nature. Standard RP-HPLC separates molecules based on hydrophobicity.[3] The carbamoyl group reduces the overall hydrophobicity of the phenylalanine side chain, causing peptides containing it to elute earlier than their unmodified counterparts and often closer to more polar, synthesis-related impurities. This necessitates a highly optimized method to achieve the resolution required for therapeutic-grade purity (>95%).[3]

Core Principles for Purifying Modified Peptides

RP-HPLC remains the gold standard for peptide purification due to its high efficiency and the volatility of its mobile phases, which simplifies product recovery.[3] The process involves binding the crude peptide mixture to a hydrophobic stationary phase (like C18-silica) and then eluting the components with a gradient of increasing organic solvent concentration.[4] For peptides containing 3-Carbamoylphenylalanine, meticulous control over the chromatographic parameters is paramount.

The Critical Role of the Stationary Phase

The choice of HPLC column is the foundation of a successful separation.

  • Pore Size: Peptides require wide-pore silica (typically ~300 Å) for optimal separation.[5] Smaller pores can restrict the peptide's access to the bonded phase, leading to poor peak shape and reduced retention.[6]

  • Bonded Phase: A C18 (octadecyl) bonded phase is the most common starting point for peptide purification, offering robust hydrophobic retention.[7] However, for peptides with modified polarity, screening alternative phases like C8 or Phenyl can sometimes yield improved selectivity.[8]

Mobile Phase: The Engine of Selectivity

The mobile phase composition has the most dramatic impact on selectivity.[8]

  • Organic Modifier: Acetonitrile (ACN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[9]

  • Ion-Pairing Reagent: The use of an ion-pairing reagent is non-negotiable for achieving sharp, symmetrical peaks. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the industry standard.[7][9] TFA serves two main purposes:

    • pH Control: It maintains a low pH (~2), ensuring that the carboxylic acid groups on the peptide (C-terminus, Asp, Glu) are fully protonated, preventing unwanted ionic interactions with the silica backbone.[10]

    • Ion Pairing: It forms an ion pair with positively charged residues (N-terminus, Lys, Arg, His), effectively increasing their hydrophobicity and promoting retention on the C18 column.

A Validated Workflow for Purification

This section outlines a systematic process, from initial analytical method development to preparative scale-up and final product isolation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analytical Phase 2: Analytical Method Development cluster_prep_purification Phase 3: Preparative Purification cluster_post Phase 4: Post-Purification Crude Crude Peptide Synthesis Product Dissolve Dissolution in Aqueous Buffer (e.g., 5% ACN/0.1% TFA) Crude->Dissolve Analytical_HPLC Analytical RP-HPLC (Fast Gradient Scouting) Dissolve->Analytical_HPLC Inject Small Volume Optimize Gradient Optimization (Shallow Gradient) Analytical_HPLC->Optimize Identify Elution %ACN Prep_HPLC Preparative RP-HPLC (Scale-up Method) Optimize->Prep_HPLC Transfer Optimized Gradient Collect Fraction Collection Prep_HPLC->Collect Analyze Fraction Analysis (Analytical HPLC & Mass Spec) Collect->Analyze QC Check Analyze->Collect Re-inject if necessary Pool Pool High-Purity Fractions Analyze->Pool Purity ≥ 95% Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide Powder (>95%) Lyophilize->Final

Caption: A validated workflow for the purification of synthetic peptides.

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

This initial step is crucial for determining the retention characteristics of the target peptide and optimizing the separation from its impurities on a small scale.

1. Sample Preparation:

  • Dissolve ~1 mg of the crude peptide in 1 mL of Mobile Phase A (Water + 0.1% TFA).

  • If solubility is poor, add the minimum amount of ACN required for complete dissolution (not to exceed 20%).

  • Vortex and centrifuge to pellet any insoluble material.

2. HPLC System & Column:

  • System: Any standard analytical HPLC system with a UV detector.

  • Column: C18, 300 Å pore size, 4.6 x 150 mm, 3.5 µm particle size.

3. Mobile Phases:

  • Mobile Phase A: Deionized Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).

4. Chromatographic Method:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 10 µL.

  • Gradient:

    • Scouting Gradient: 5% to 65% B over 30 minutes. This broad gradient helps to identify the approximate ACN concentration at which the peptide elutes.

    • Optimized Gradient: Based on the scouting run, a shallower gradient is employed for better resolution. For example, if the peptide elutes at 30% B (15 minutes into the scouting run), the optimized gradient would be: 20% to 40% B over 40 minutes (a slope of 0.5% B per minute).[8]

Protocol 2: Preparative Scale-Up Purification

Once the analytical method is optimized, it can be scaled to a preparative column to purify larger quantities of the peptide.

1. Sample Preparation:

  • Dissolve the desired amount of crude peptide (e.g., 100 mg) in the minimum volume of Mobile Phase A. The goal is a high concentration to minimize injection volume.

2. HPLC System & Column:

  • System: A preparative HPLC system with a higher flow rate capacity and fraction collector.

  • Column: C18, 300 Å pore size, 21.2 x 250 mm, 5 µm particle size (or similar preparative dimension).

3. Mobile Phases:

  • Same as the analytical method (Water/0.1% TFA and ACN/0.1% TFA).

4. Chromatographic Method:

  • Flow Rate: Adjust flow rate for the larger column diameter. A typical flow rate for a 21.2 mm ID column is ~20 mL/min.

  • Gradient: Keep the gradient slope (%B/column volume) consistent with the optimized analytical method. The gradient time will need to be adjusted based on the new flow rate and column volume.

  • Loading: Inject the concentrated crude peptide solution. Do not exceed the column's loading capacity (typically 1-2% of the column's stationary phase mass for complex mixtures).

5. Post-Purification:

  • Fraction Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling: Combine fractions that meet the desired purity specification (e.g., >95%).

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding a fluffy white powder.[9]

Data Presentation: Typical Method Parameters

ParameterAnalytical HPLCPreparative HPLCRationale
Column ID 4.6 mm21.2 mmScale-up for increased loading capacity.
Particle Size 3.5 µm5-10 µmSmaller particles for higher resolution; larger for lower backpressure.
Flow Rate 1.0 mL/min20 mL/minFlow rate is scaled with the square of the column radius.
Gradient Slope 0.5 - 1.0% B / minAdjusted to match analyticalMaintains the resolution achieved in method development.
Loading ~0.1 mg50 - 200 mgDependent on crude purity and column size.
Detection UV Diode ArrayUV (single λ) + Fraction CollectorAnalytical for peak purity assessment; preparative for triggering collection.

Mechanistic Visualization of Separation

The diagram below illustrates the key interactions within the HPLC column that enable the separation of the target peptide from a common impurity.

Separation_Mechanism cluster_column Inside the C18 Column Stationary_Phase C18 Stationary Phase Hydrophobic Alkyl Chains Peptide Target Peptide Hydrophobic Core 3-Carbamoylphenylalanine (Polar Group) Lysine(+)-TFA(-) Ion Pair Peptide:head->Stationary_Phase:head Hydrophobic Interaction Impurity Hydrophobic Impurity (e.g., Deletion Sequence) Impurity:head->Stationary_Phase:head Stronger Hydrophobic Interaction Mobile_Phase Mobile Phase Flow (Increasing % ACN) Mobile_Phase->Peptide Elutes Later Mobile_Phase->Impurity Elutes Earlier (if more polar) or Later (if more hydrophobic)

Caption: Interaction of peptides with the stationary phase in RP-HPLC.

Conclusion

The successful purification of peptides containing 3-Carbamoylphenylalanine is readily achievable through a systematic and rational approach to RP-HPLC method development. The key to success lies in understanding how the polar carbamoyl group influences the peptide's overall hydrophobicity and tailoring the chromatographic conditions accordingly. By starting with a wide-pore C18 column, employing a TFA-modified mobile phase, and optimizing a shallow acetonitrile gradient, researchers can effectively resolve the target peptide from challenging synthesis-related impurities. The protocols and principles outlined in this note provide a robust framework for obtaining high-purity material, thereby accelerating research and drug development timelines.

References

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Moving beyond preparative reverse phase HPLC for peptide purification.
  • Reverse-phase HPLC Peptide Purification.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • HPLC Analysis and Purification of Peptides. Mant, C.T., & Hodges, R.S. (2002). Current Protocols in Protein Science.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. S. A. C. Wren & R. S. Hodges (1989).
  • Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical.
  • Reversed-phase isolation of peptides. Henzel, W.J., & Stults, J.T. (2001). Current Protocols in Protein Science.
  • Method Development for Reversed-Phase Separations of Peptides.
  • Fmoc-L-3-Carbamoylphe.
  • Fmoc-D-3-carbamoylphenylalanine. Chem-Impex.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Peptide Purific
  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies.
  • Overcoming Challenges in Complex Peptide Purific
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.
  • New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. B. K. R. Tat, et al. (2015).
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. P. S. S. Lacerda, et al. (2022). Gels.

Sources

Application Notes and Protocols: Mass Spectrometry Analysis of Peptides with 3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and biochemical research, the incorporation of non-canonical amino acids into peptides is a pivotal strategy for enhancing therapeutic properties such as stability, bioactivity, and receptor specificity.[1] Among these, 3-Carbamoylphenylalanine, an isomer of N-carbamoylphenylalanine[2], has emerged as a valuable building block. Its unique structure, featuring a carbamoyl group on the phenyl ring, can influence peptide conformation and interactions, making it a point of interest in drug design and protein engineering.[1][3] The precise characterization of peptides containing this modified amino acid is paramount for quality control, structural elucidation, and ensuring the intended biological function.

Mass spectrometry (MS) stands as an indispensable analytical tool for peptide and protein analysis due to its unparalleled sensitivity, speed, and versatility.[4] It enables not only the determination of peptide sequences but also the characterization of a wide array of post-translational and synthetic modifications.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides incorporating 3-Carbamoylphenylalanine. We will delve into optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, with a focus on the unique fragmentation patterns that arise from this specific modification.

The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the confident identification and characterization of 3-Carbamoylphenylalanine-containing peptides.

Physicochemical Properties and Expected Mass Shifts

Understanding the fundamental properties of 3-Carbamoylphenylalanine is crucial for designing appropriate analytical strategies.

PropertyValueSource
Molecular Formula C10H12N2O3[8]
Molecular Weight 208.21 g/mol [8]
Monoisotopic Mass 208.0848 DaN/A
Mass Shift from Phenylalanine +43.0055 DaN/A

The key distinction for mass spectrometry is the mass difference between 3-Carbamoylphenylalanine and the canonical Phenylalanine (Phe). The addition of a carbamoyl group (-CONH2) to the phenyl ring results in a predictable mass shift. This mass difference is the primary indicator of the presence of 3-Carbamoylphenylalanine in a peptide during MS analysis. Any fragment ions in the tandem mass spectrum that retain this modification will exhibit a corresponding mass increase.[5][6]

Sample Preparation: Ensuring High-Quality Data

The quality and reproducibility of mass spectrometry results are significantly impacted by the sample preparation workflow.[9] For synthetic peptides containing 3-Carbamoylphenylalanine, the primary goal is to remove impurities from the synthesis and cleavage steps that can interfere with ionization and analysis.

Desalting and Purification of Synthetic Peptides

Peptide synthesis often involves the use of salts and other reagents that must be removed prior to MS analysis.[10] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for both purification and desalting.[11]

Protocol 1: RP-HPLC Purification of 3-Carbamoylphenylalanine Peptides

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.[12] The gradient can be optimized based on the hydrophobicity of the specific peptide.

  • Detection: Monitor the elution profile at 215 nm and 255 nm. The absorbance at 255 nm is characteristic of the phenylalanine moiety.[12]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Solvent Removal: Lyophilize the collected fractions to remove the HPLC solvents.

Causality behind choices:

  • C18 Column: The hydrophobic nature of the C18 stationary phase effectively retains peptides, allowing for separation based on their overall hydrophobicity.

  • TFA: Acts as an ion-pairing agent, improving peak shape and resolution. However, it can cause ion suppression in the mass spectrometer, so its concentration should be minimized in the final sample.[10]

  • Acetonitrile: A common organic solvent that effectively elutes peptides from the C18 column.

Sample Resuspension for MS Analysis

Proper resuspension of the purified peptide is critical for efficient ionization.

Protocol 2: Resuspension for Electrospray Ionization (ESI)-MS

  • Solvent: Reconstitute the lyophilized peptide in a solvent compatible with ESI-MS. A common choice is 50% acetonitrile in water with 0.1% formic acid.[13]

  • Concentration: Aim for a final peptide concentration in the low micromolar to high nanomolar range (e.g., 1-10 µM).

  • Vortex and Centrifuge: Briefly vortex the sample to ensure complete dissolution and centrifuge to pellet any insoluble material.

Causality behind choices:

  • Acetonitrile/Water Mixture: This composition promotes efficient desolvation and ionization in the ESI source.[10]

  • Formic Acid: A weaker acid than TFA, formic acid is preferred for MS analysis as it causes less ion suppression while still providing the necessary protons for positive-ion mode ESI.[10][13]

Mass Spectrometry Workflow

A typical workflow for the analysis of peptides containing 3-Carbamoylphenylalanine involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide Synthetic Peptide with 3-Carbamoylphenylalanine Purification RP-HPLC Purification Peptide->Purification Resuspension Resuspension in MS-compatible solvent Purification->Resuspension LC Reverse-Phase LC Separation Resuspension->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Spectrum Tandem Mass Spectrum MS2->Spectrum Interpretation Manual/Automated Spectral Interpretation Spectrum->Interpretation Identification Peptide Identification & Modification Localization Interpretation->Identification

Caption: Workflow for the analysis of peptides containing 3-Carbamoylphenylalanine.

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18, 1.7-2.1 mm ID, 50-150 mm lengthProvides good separation for a wide range of peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for peptide separations.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for peptide elution.
Flow Rate 200-400 µL/minCompatible with standard ESI sources.
Gradient 5-40% B over 30-60 minA good starting point, adjust based on peptide retention.
Mass Spectrometry Parameters

The following are general guidelines for a quadrupole-Orbitrap or similar high-resolution mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Positive Ion Electrospray (ESI)Peptides readily form positive ions by protonation.
MS1 Resolution 60,000 - 120,000High resolution is crucial for accurate mass determination of the precursor ion.
MS1 Scan Range 300-1800 m/zCovers the typical mass range for doubly and triply charged peptides.[14]
MS/MS Activation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)Effective for fragmenting peptide backbones.
MS/MS Resolution 15,000 - 30,000Provides accurate mass measurement of fragment ions.
Isolation Window 1.2 - 2.0 m/zSelects the precursor ion of interest for fragmentation.
Normalized Collision Energy (NCE) 25-35%A good starting range for most peptides; may require optimization.

Data Analysis and Interpretation

The key to confirming the presence and location of 3-Carbamoylphenylalanine is the detailed analysis of the tandem mass (MS/MS) spectra.

Identifying the Precursor Ion

The first step is to identify the precursor ion in the MS1 spectrum. Its measured mass should correspond to the theoretical mass of the peptide with the 3-Carbamoylphenylalanine modification. The presence of multiple charge states (e.g., [M+2H]2+, [M+3H]3+) is characteristic of electrospray ionization.[15]

Interpreting the MS/MS Spectrum

Collision-induced dissociation (CID) of peptides typically results in cleavage of the amide bonds along the peptide backbone, producing b- and y-type fragment ions.

Caption: General peptide fragmentation nomenclature.

When a peptide contains 3-Carbamoylphenylalanine, the fragment ions that retain this modified residue will be shifted in mass by +43.0055 Da relative to the corresponding fragment with an unmodified Phenylalanine.

  • If 3-Carbamoylphenylalanine is at the N-terminus: The b-ion series will show the mass shift, while the y-ion series will be unaffected.

  • If 3-Carbamoylphenylalanine is at the C-terminus: The y-ion series will exhibit the mass shift, and the b-ion series will be unchanged.

  • If 3-Carbamoylphenylalanine is in the middle of the sequence: A crossover point will be observed in the spectrum. b-ions after the modification and y-ions after the modification will carry the mass shift.

Expected Fragmentation of the 3-Carbamoylphenylalanine Side Chain

While the primary fragmentation occurs at the peptide backbone, some characteristic neutral losses or side-chain fragmentation may be observed, although typically at lower intensities. The carbamoyl group may undergo fragmentation, but this is generally less favorable than backbone cleavage. The benzyl group of phenylalanine itself can influence fragmentation.[16]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity - Poor ionization- Low sample concentration- Presence of contaminants (e.g., salts, detergents)- Optimize sample resuspension solvent (e.g., adjust organic content, acid concentration)- Concentrate the sample- Repeat the desalting/purification step
Poor Fragmentation - Incorrect collision energy- Stable peptide sequence- Perform a collision energy ramp to find the optimal NCE- Consider alternative fragmentation methods like ETD or UVPD if available
Ambiguous Localization of Modification - Incomplete b- or y-ion series- Optimize fragmentation to generate more sequence ions- If possible, synthesize and analyze an isomeric peptide with the modification at a different location for comparison
Complex Spectra - Presence of multiple peptide species- In-source fragmentation- Improve HPLC separation to isolate the peptide of interest- Reduce the cone voltage or other source parameters to minimize in-source decay

Conclusion

The mass spectrometric analysis of peptides containing 3-Carbamoylphenylalanine is a robust and reliable method for their characterization. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation outlined in this application note, researchers can confidently identify and localize this important non-canonical amino acid. The key to successful analysis lies in high-quality sample preparation to eliminate interfering substances and careful interpretation of the resulting tandem mass spectra, paying close attention to the characteristic mass shifts in the fragment ion series. These methodologies provide a solid framework for the quality control and structural elucidation of novel peptide therapeutics and research tools incorporating 3-Carbamoylphenylalanine.

References

  • O'Hair, R. A. J. (2000). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 11(5), 455-465.
  • Tholey, A., & Voelter, W. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329-340.
  • Harrison, A. G., & Yalcin, T. (2010). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. Journal of Mass Spectrometry, 45(8), 926-933.
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
  • Kaur, H., & Chakravarti, B. (2017). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 109-132). Humana Press, New York, NY.
  • Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit 16.1.
  • University of California, San Francisco. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
  • Chem-Impex International. (n.d.). D-3-Carbamoylphenylalanine.
  • Yates, J. R., 3rd, Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical chemistry, 67(8), 1426–1436.
  • Chem-Impex International. (n.d.). L-3-Carbamoylphenylalanine.
  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
  • UCSF Mass Spectrometry Facility. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
  • Zolg, D. P., Wilhelm, M., Schmidt, T., Gessulat, S., & Kuster, B. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 16(8), 1457-1470.
  • Wojtkiewicz, A. S., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(3), e83.
  • Macek, B., Mann, M., & Olsen, J. V. (2009). Analysis of posttranslational modifications of proteins by tandem mass spectrometry. Cold Spring Harbor protocols, 2009(11), pdb.prot5318.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • Chem-Impex International. (n.d.). Fmoc-D-3-carbamoylphenylalanine.
  • Goolsby, B., & Brodbelt, J. S. (2001). Elucidation of Fragmentation Pathways for the Collision-Induced Dissociation of the Binary Ag(I) Complex with Phenylalanine. The Journal of Physical Chemistry A, 105(33), 7764-7773.
  • Ge, Y., & Lin, Z. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-720.
  • MS-Insight. (2025). Peptide Fragmentation Patterns in Mass Spectrometry.
  • Bailey, A. O., et al. (2023). Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer. bioRxiv.
  • Iacob, R. E., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2202.
  • MS-Insight. (2025). Science Behind Electrospray Ionization in Peptide Analysis.
  • Gessulat, S., et al. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 30(11), 2269-2278.
  • Gessulat, S., et al. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 30(11), 2269-2278.
  • PubChem. (n.d.). N-Carbamoylphenylalanine.
  • Chamot-Rooke, J., et al. (2011). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1193-1202.
  • PubChem. (n.d.). Fmoc-L-3-Carbamoylphe.
  • Jones, A. W., et al. (2010). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 21(7), 1247-1256.

Sources

The Strategic Application of Fmoc-L-3-Carbamoylphenylalanine in the Synthesis of Constrained Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, the inherent flexibility of linear peptides often leads to reduced binding affinity to their biological targets and susceptibility to proteolytic degradation, limiting their clinical utility.[1] To overcome these hurdles, medicinal chemists employ various strategies to introduce conformational constraints, effectively "locking" the peptide into its bioactive conformation.[1] The incorporation of unnatural amino acids (UAAs) is a powerful tool in this endeavor, providing a gateway to novel peptide architectures with enhanced pharmacological properties.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a unique UAA, Fmoc-L-3-Carbamoylphenylalanine , in the synthesis of constrained peptides. The carbamoyl group on the phenyl ring serves as a versatile handle for intramolecular cyclization, leading to the formation of a stabilizing lactam bridge. We will delve into the technical nuances of its incorporation via Solid-Phase Peptide Synthesis (SPPS) and provide detailed protocols for the synthesis of these valuable constrained peptides.

Physicochemical Properties of Fmoc-L-3-Carbamoylphenylalanine

A thorough understanding of the building block's properties is paramount for successful synthesis. Fmoc-L-3-Carbamoylphenylalanine is a derivative of phenylalanine featuring a carbamoyl (-CONH2) group at the meta position of the phenyl ring and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.

PropertyValueSource
IUPAC Name (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidPubChem
Molecular Formula C25H22N2O5[3]
Molecular Weight 430.5 g/mol [3]
Appearance White to off-white powder---
Solubility Soluble in DMF, NMP, and other common SPPS solvents---

Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Fmoc-L-3-Carbamoylphenylalanine

The following diagram illustrates the general workflow for incorporating Fmoc-L-3-Carbamoylphenylalanine into a peptide sequence using a standard Fmoc-based SPPS strategy.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-L-3-Carbamoylphenylalanine + Activator) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Cycle for Next Amino Acid Wash2->Repeat Elongation Final_Deprotection 7. Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection Completion Repeat->Fmoc_Deprotection

Caption: General Fmoc-SPPS cycle for peptide elongation.

Detailed Protocols

The successful synthesis of constrained peptides using Fmoc-L-3-Carbamoylphenylalanine hinges on a meticulously executed SPPS protocol, followed by a specific on-resin cyclization step to form the lactam bridge. The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Incorporation of Fmoc-L-3-Carbamoylphenylalanine via Automated SPPS

This protocol outlines the steps for incorporating Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain on an automated peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-L-3-Carbamoylphenylalanine)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes) to ensure complete deprotection. The release of the fluorenyl group can be monitored by UV absorbance of the waste stream.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct. This is a critical step to prevent side reactions in the subsequent coupling step.

  • Coupling of Fmoc-L-3-Carbamoylphenylalanine:

    • Pre-activate a solution of Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF with a base (e.g., DIPEA, 6-10 equivalents) for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The carbamoyl side chain is generally stable to standard coupling conditions.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Intramolecular Lactam Bridge Formation

This protocol describes a general strategy for forming a lactam bridge between the side chain of 3-carbamoylphenylalanine and the side chain of an amino-containing residue (e.g., Lysine, Ornithine). This requires an orthogonal protection strategy where the protecting groups on the side chains of the two residues to be cyclized can be removed without cleaving the peptide from the resin or deprotecting other side chains.

Prerequisites: A fully assembled linear peptide on the resin containing Fmoc-L-3-Carbamoylphenylalanine and an amino acid with a selectively removable amino-protecting group on its side chain (e.g., Fmoc-L-Lys(Alloc)-OH or Fmoc-L-Orn(Mtt)-OH).

Materials:

  • Peptide-resin

  • For Alloc deprotection: Pd(PPh3)4, scavenger (e.g., PhSiH3), in DCM

  • For Mtt deprotection: 1% TFA in DCM

  • Coupling reagent for cyclization (e.g., PyAOP, HATU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

Procedure:

  • Selective Side-Chain Deprotection:

    • For Alloc group: Treat the resin with a solution of Pd(PPh3)4 and a scavenger in DCM under an inert atmosphere. Repeat the treatment until the deprotection is complete.

    • For Mtt group: Treat the resin with multiple short treatments of 1% TFA in DCM. The yellow color of the Mtt cation in the filtrate indicates successful deprotection. Neutralize the resin with a solution of DIPEA in DMF after deprotection.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove all traces of the deprotection reagents and byproducts.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of the cyclization coupling reagent (e.g., PyAOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The progress of the intramolecular cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Wash the resin extensively with DMF and DCM to remove all reagents.

  • Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cyclization_Workflow cluster_SPPS Linear Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Linear_Peptide 1. Synthesize Linear Peptide (with orthogonal protection) Selective_Deprotection 2. Selective Side-Chain Deprotection Linear_Peptide->Selective_Deprotection Wash1 3. Washing Selective_Deprotection->Wash1 Cyclize 4. Intramolecular Lactam Formation Wash1->Cyclize Wash2 5. Washing Cyclize->Wash2 Cleavage 6. Cleavage from Resin & Global Deprotection Wash2->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification

Caption: Workflow for constrained peptide synthesis.

Applications and Advantages

The incorporation of Fmoc-L-3-Carbamoylphenylalanine to create lactam-bridged peptides offers several distinct advantages in drug discovery and development:

  • Enhanced Stability: The cyclic structure provides significant resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[4]

  • Improved Binding Affinity: By reducing the conformational entropy, the peptide is pre-organized into a bioactive conformation, which can lead to a significant increase in binding affinity for its target.[1]

  • Increased Selectivity: The constrained conformation can enhance selectivity for the desired biological target over other related proteins, reducing off-target effects.

  • Modulation of Physicochemical Properties: The introduction of this UAA can influence the solubility and membrane permeability of the peptide.[5]

These constrained peptides are valuable in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders, where targeting protein-protein interactions is a key strategy.[5]

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a powerful and versatile building block for the synthesis of conformationally constrained peptides. The ability to form a stable intramolecular lactam bridge through its carbamoyl side chain provides a robust strategy for enhancing the drug-like properties of peptide therapeutics. The detailed protocols and workflows presented in this application note offer a practical guide for researchers to successfully synthesize these complex and valuable molecules, thereby accelerating the discovery and development of novel peptide-based drugs.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (n.d.).
  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021, November 26). Retrieved January 2, 2026, from [Link]

  • Fmoc-L-3-Carbamoylphe | C25H22N2O5 | CID 2762271 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Application Note: Advanced Bioconjugation Strategies Enabled by Fmoc-L-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Bioconjugation Toolkit

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become a cornerstone of modern drug development and diagnostics.[1][2][3] The precise attachment of therapeutic payloads, imaging agents, or stabilizing moieties to peptides and proteins can dramatically enhance their efficacy, pharmacokinetic profiles, and targeting capabilities.[1][4] A significant challenge in this field lies in the availability of unique, selectively reactive handles on the biomolecule that allow for controlled, site-specific conjugation.[5]

The incorporation of unnatural amino acids (nnAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) offers a powerful solution to this challenge, allowing for the introduction of novel chemical functionalities.[6][7][8] This application note details the use of Fmoc-L-3-Carbamoylphenylalanine , a versatile nnAA, in bioconjugation. The unique carbamoylphenyl side chain not only enhances the physicochemical properties of peptides but also presents a latent reactive handle for novel conjugation strategies.[9]

This guide provides a comprehensive overview of the advantages of incorporating Fmoc-L-3-Carbamoylphenylalanine, a detailed protocol for its seamless integration into peptide sequences using standard Fmoc-SPPS, and a novel, proposed protocol for a unique bioconjugation strategy via the chemical modification of its carbamoyl group.

Physicochemical Properties and Strategic Advantages of L-3-Carbamoylphenylalanine

Fmoc-L-3-Carbamoylphenylalanine is a derivative of phenylalanine that features a carbamoyl group (-CONH2) at the meta position of the phenyl ring.[9][10] This seemingly subtle modification imparts significant and advantageous properties to the peptides in which it is incorporated.

PropertyValueSource
IUPAC Name (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidPubChem[10]
Molecular Formula C25H22N2O5PubChem[10]
Molecular Weight 430.45 g/mol PubChem[10]
Appearance White to off-white powderChem-Impex[9]
Purity (HPLC) ≥ 96%Chem-Impex[9]

Key Advantages:

  • Enhanced Solubility and Stability: The carbamoylphenyl group can increase the stability and solubility of the resulting peptides, which is a significant advantage in the development of peptide-based therapeutics.[9]

  • Structural Influence: The carbamoyl group can participate in hydrogen bonding, potentially influencing the peptide's secondary structure and its interaction with biological targets.

  • Novel Reactive Handle: The primary amide of the carbamoyl group is generally stable under standard SPPS conditions. However, it can be chemically transformed into a reactive amine, providing a unique handle for bioconjugation, as detailed in Section 4. This non-natural linkage point offers an orthogonal site for modification, leaving native amino acid side chains untouched.

Protocol: Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][3][4] The following is a generalized protocol that can be adapted for both manual and automated synthesizers.

SPPS Workflow Overview

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 DMF Wash1 3. Washing Deprotection1->Wash1 20% Piperidine/DMF Coupling 4. Coupling of Fmoc-L-3-Carbamoylphenylalanine Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Fmoc-AA-OH, Coupling Reagents Deprotection2 6. Fmoc Deprotection (for next AA) Wash2->Deprotection2 Repeat 7. Repeat Cycle Deprotection2->Repeat Cleavage 8. Cleavage & Deprotection Repeat->Cleavage After final AA Peptide Final Peptide Cleavage->Peptide TFA Cocktail

Caption: General workflow for incorporating Fmoc-L-3-Carbamoylphenylalanine via SPPS.

Detailed Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Materials:

  • Resin: Rink Amide resin for C-terminal amides or Wang/2-Chlorotrityl chloride resin for C-terminal acids.[6][9]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[4]

  • Amino Acids: Fmoc-L-3-Carbamoylphenylalanine and other required Fmoc-protected amino acids.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[4]

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc Deprotection (of the resin or preceding amino acid):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for another 15 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-L-3-Carbamoylphenylalanine:

    • In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For this unnatural amino acid, a longer coupling time or a double coupling may be beneficial to ensure completion.[6]

    • Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and subsequent deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]

    • Agitate for 2-4 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Proposed Bioconjugation Strategy: Amine Generation via Hofmann Rearrangement

While the carbamoyl group itself is not typically used as a direct handle for bioconjugation, its primary amide functionality can be chemically converted to a primary amine via the Hofmann rearrangement .[8][10] This reaction transforms the relatively inert amide into a nucleophilic aniline-like amine on the phenyl ring, creating a unique and stable linkage point for conjugation. This proposed strategy offers a novel route to bioconjugates that is orthogonal to traditional methods targeting lysine or cysteine residues.

Reaction Principle

The Hofmann rearrangement of a primary amide typically involves treatment with a mild oxidizing agent, such as bromine or a hypervalent iodine compound, in the presence of a base.[5][8][11] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield a primary amine with the loss of the carbonyl carbon as CO2.[8]

Proposed Two-Step Conjugation Workflow

Hofmann_Conjugation cluster_0 Step 1: On-Resin Modification cluster_1 Step 2: Conjugation PeptideResin Peptide-Resin with -Phe(3-CONH2)- Hofmann Hofmann Rearrangement (e.g., PhI(OAc)2, Base) PeptideResin->Hofmann AminePeptide Peptide-Resin with -Phe(3-NH2)- Hofmann->AminePeptide Conjugation Nucleophilic Attack AminePeptide->Conjugation Payload Payload with Amine-Reactive Group (e.g., NHS-ester, Isothiocyanate) Payload->Conjugation FinalConjugate Final Bioconjugate Conjugation->FinalConjugate

Caption: Proposed two-step bioconjugation via Hofmann rearrangement and subsequent amine-reactive coupling.

Proposed Protocol for On-Resin Amine Generation and Conjugation

This protocol is theoretical and should be optimized for specific peptide sequences and payloads.

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide on a suitable resin as described in Section 3, incorporating Fmoc-L-3-Carbamoylphenylalanine at the desired position.

    • After the final amino acid is coupled, do not cleave the peptide from the resin. The N-terminal Fmoc group should be removed.

  • On-Resin Hofmann Rearrangement:

    • Swell the peptide-resin in a suitable solvent like MeOH.

    • In a stirred solution of the peptide-resin in MeOH at 5-10 °C, add a hypervalent iodine reagent such as Phenyliodine(III) diacetate (PIDA or PhI(OAc)2) (2-3 equivalents relative to the carbamoyl group).[10]

    • Allow the reaction to proceed for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[10]

    • Self-Validation: A small test cleavage of the resin followed by LC-MS analysis can be used to confirm the mass change corresponding to the conversion of the carbamoyl group (-CONH2, +43 Da) to an amino group (-NH2, +15 Da), a net loss of 28 Da.

    • Wash the resin thoroughly with MeOH, DMF, and DCM to remove excess reagents.

  • Conjugation to the Newly Formed Aniline-like Amine:

    • Swell the amine-functionalized peptide-resin in DMF.

    • Dissolve the amine-reactive payload (e.g., an NHS-ester or isothiocyanate-functionalized drug or dye; 3-5 equivalents) in DMF.

    • Add the payload solution to the resin, along with a non-nucleophilic base like DIPEA (5-10 equivalents) if necessary (e.g., for NHS-ester coupling).

    • Allow the conjugation reaction to proceed overnight at room temperature with gentle agitation.

  • Final Cleavage and Purification:

    • Wash the resin extensively to remove unreacted payload.

    • Cleave the final bioconjugate from the resin using the TFA cocktail as described in Section 3.2, step 6.

    • Precipitate, wash, and dry the crude bioconjugate.

    • Purify the final product by reverse-phase HPLC.

Conclusion

Fmoc-L-3-Carbamoylphenylalanine is a highly valuable, non-natural amino acid for peptide-based drug development and research. Its incorporation not only confers beneficial physicochemical properties such as enhanced stability and solubility but also opens the door to novel bioconjugation strategies.[9] The standard Fmoc-SPPS protocol allows for its straightforward inclusion in peptide sequences. Furthermore, the proposed strategy of converting the carbamoyl side chain into a reactive amine via a Hofmann rearrangement provides a powerful, orthogonal method for site-specific modification. This approach expands the chemical space available for creating sophisticated bioconjugates, enabling researchers to design next-generation therapeutics and diagnostics with greater precision and control.[4]

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . (n.d.). Synpeptide. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis . Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements . (2017). Master Organic Chemistry. Retrieved from [Link]

  • Harnessing Bioconjugation for Therapeutic Advancements . (2024). Fleet Bioprocessing. Retrieved from [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications . (2025). ScienceDirect. Retrieved from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System . (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins . (n.d.). pubs.acs.org. Retrieved from [Link]

  • Strategies for Incorporating Unnatural Amino Acids into Proteins . (2025). MolecularCloud. Retrieved from [Link]

  • Fmoc-L-3-Carbamoylphe . (n.d.). PubChem. Retrieved from [Link]

  • Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates . (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming poor coupling efficiency of Fmoc-L-3-Carbamoylphenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-L-3-Carbamoylphenylalanine Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for overcoming challenges with Fmoc-L-3-Carbamoylphenylalanine in solid-phase peptide synthesis (SPPS). This resource is designed to provide in-depth, actionable solutions to common problems encountered when incorporating this unique amino acid into your peptide sequences. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge

Q: Why is Fmoc-L-3-Carbamoylphenylalanine considered a "difficult" amino acid to couple in SPPS?

A: The difficulty in achieving high coupling efficiency with Fmoc-L-3-Carbamoylphenylalanine stems primarily from steric hindrance . This hindrance arises from the combination of its bulky Fmoc protecting group and the spatial arrangement of the carbamoylphenylalanine side chain.[1][2][3] The carbamoyl group (-CONH₂) itself is not exceptionally large, but its position on the phenyl ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation, often leading to incomplete reactions within standard coupling timeframes.[2][3]

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common experimental observations and provides a logical path to resolving the underlying coupling issue.

Q: My post-coupling Kaiser test is strongly positive (intense blue beads). What does this mean and what is my immediate course of action?

A: A strongly positive Kaiser test indicates a high concentration of unreacted primary amines on the resin, meaning the coupling of Fmoc-L-3-Carbamoylphenylalanine has failed or is significantly incomplete.[4][5][6] The intense blue color is a result of ninhydrin reacting with the free N-terminal amine of the peptide chain.[5][6]

Immediate Action: Recouple, Do Not Proceed. Do not deprotect the Fmoc group and proceed to the next amino acid. This will result in a peptide with a deletion of the carbamoylphenylalanine residue. Your best immediate action is to perform a "double coupling."[7][8][9]

Workflow: Responding to a Positive Kaiser Test

G cluster_results Second Test Result start Positive Kaiser Test (Blue Beads) recouple Perform Immediate 'Double Coupling' (See Protocol 2) start->recouple Action kaiser2 Perform Second Kaiser Test recouple->kaiser2 Validation neg_test Negative Test (Colorless/Yellow) kaiser2->neg_test Success pos_test Still Positive (Blue Beads) kaiser2->pos_test Failure proceed Proceed with Synthesis (Next Fmoc Deprotection) neg_test->proceed cap Cap Unreacted Amines (e.g., Acetic Anhydride) pos_test->cap investigate Investigate & Optimize: - Stronger Coupling Reagents - Microwave Conditions - Extended Time cap->investigate

Caption: Troubleshooting workflow after a positive Kaiser test.

Q: My crude HPLC/LC-MS analysis shows a major peak corresponding to the mass of my target peptide minus carbamoylphenylalanine. How do I prevent this deletion sequence in future syntheses?

A: This result confirms that the coupling of Fmoc-L-3-Carbamoylphenylalanine failed in a significant portion of the peptide chains and the unreacted amines were subsequently coupled with the next amino acid in the sequence. To prevent this, you must employ a more robust coupling strategy from the outset.

Proactive Solutions:

  • Upgrade Your Coupling Reagent: Standard carbodiimide activators like DIC may be insufficient.[10][11][12] Uronium/aminium salt-based reagents are more effective for sterically hindered couplings. HATU is generally considered superior to HBTU because the 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-active ester, leading to faster and more complete reactions with a lower risk of racemization.[13][14][15][16]

  • Employ Microwave Synthesis: Microwave energy can significantly accelerate coupling reactions by efficiently heating the solvent and reagents, overcoming the kinetic barrier of sterically hindered couplings.[1][17][18][19][20] Cycles of 5-20 minutes at elevated temperatures (e.g., 75°C) can drive difficult couplings to completion where room temperature methods fail.[19]

  • Systematic Double Coupling: For this specific residue, do not wait for a positive Kaiser test. Proactively program your synthesizer or perform a manual double coupling as a standard step.[7][9]

Q: I'm concerned about racemization with more aggressive coupling conditions. How can I minimize this risk?

A: Racemization is a valid concern, especially when using powerful activators or elevated temperatures.[10][11][21] It occurs when the activated carboxylic acid forms an oxazolone intermediate, which can lead to the loss of stereochemical integrity.

Mitigation Strategies:

  • Use Additives: The presence of additives like HOAt (from HATU) or Oxyma Pure is crucial as they form active esters that are less prone to racemization than the O-acylisourea intermediates formed by carbodiimides alone.[11][12][21]

  • Base Selection: The choice of base can influence racemization.[21] Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).[21]

  • Pre-activation Time: Minimize the time the amino acid exists in its activated state before it is introduced to the resin. Overly long pre-activation times can increase the risk of side reactions.

G cluster_Uronium Uronium Salt Activation (e.g., HATU) cluster_Carbodiimide Carbodiimide Activation (e.g., DIC) AA_U Fmoc-AA-COOH HATU HATU + DIPEA OAt_Ester Highly Reactive OAt-Active Ester Peptide_U Resin-NH2-Peptide Bond_U Peptide Bond (Fast, Efficient) AA_C Fmoc-AA-COOH DIC DIC (+ Oxyma) Oacyl_Ester O-Acylisourea Intermediate (Less Reactive) Peptide_C Resin-NH2-Peptide Bond_C Peptide Bond (Slower)

Sources

Technical Support Center: Preventing Peptide Aggregation with 3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 3-Carbamoylphenylalanine (Cph) to mitigate peptide aggregation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful incorporation and application of this unique non-canonical amino acid.

Introduction: The Challenge of Peptide Aggregation and the Role of 3-Carbamoylphenylalanine

Peptide aggregation is a significant hurdle in the synthesis, purification, and application of therapeutic peptides. It can lead to decreased yields, loss of biological activity, and challenges in formulation and delivery. Aggregation is often driven by intermolecular hydrophobic interactions and the formation of β-sheet structures, particularly in sequences rich in aromatic or hydrophobic residues.

3-Carbamoylphenylalanine (Cph) is a synthetic amino acid derivative of phenylalanine. Its distinctive feature is a carbamoyl group (-CONH2) on the phenyl ring, which enhances its stability and solubility.[1] By strategically incorporating Cph into a peptide sequence, researchers can disrupt the forces that drive aggregation, leading to improved solubility and handling of otherwise difficult-to-synthesize peptides.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which 3-Carbamoylphenylalanine prevents peptide aggregation?

A1: The primary mechanism by which 3-Carbamoylphenylalanine (Cph) is thought to prevent aggregation is by disrupting the non-covalent interactions that lead to self-assembly. The carbamoyl group on the phenyl ring introduces a polar moiety, which can interfere with aggregation in several ways:

  • Increased Solubility: The carbamoyl group enhances the hydrophilicity of the amino acid side chain, which can lead to an overall increase in the solubility of the peptide in aqueous solutions.[1]

  • Disruption of π-π Stacking: The phenyl rings of aromatic residues like phenylalanine are known to interact through π-π stacking, a significant driving force for aggregation.[2] The presence of the carbamoyl group can sterically hinder and electronically perturb these interactions, making them less favorable.

  • Interference with β-Sheet Formation: The bulky and polar carbamoyl group can disrupt the regular hydrogen bonding patterns required for the formation of stable intermolecular β-sheets, which are a hallmark of many aggregated peptides.

Q2: When should I consider incorporating 3-Carbamoylphenylalanine into my peptide sequence?

A2: Consider incorporating Cph when you are working with peptide sequences that are known to be aggregation-prone. This is particularly relevant for:

  • Sequences with a high content of hydrophobic or aromatic amino acids.

  • Peptides that have shown poor solubility during previous synthesis attempts.

  • Long peptide sequences that are more susceptible to aggregation during solid-phase peptide synthesis (SPPS).

  • Peptides intended for formulation at high concentrations where aggregation is a limiting factor.

Q3: Are there any known side reactions associated with the use of 3-Carbamoylphenylalanine in peptide synthesis?

A3: While specific side reactions for 3-Carbamoylphenylalanine are not extensively documented in readily available literature, general side reactions common to solid-phase peptide synthesis should be considered.[3][4] These can include incomplete coupling or deprotection, and potential modifications during final cleavage from the resin. Given the presence of the amide group in the side chain, care should be taken to ensure its stability during the synthesis and cleavage steps, although it is generally expected to be stable under standard Fmoc-based SPPS conditions.

Q4: How do I choose the optimal position to substitute a native amino acid with 3-Carbamoylphenylalanine?

A4: The strategic placement of Cph is crucial for its effectiveness. Ideally, Cph should replace an aromatic residue (like Phenylalanine, Tyrosine, or Tryptophan) in a region of the peptide that is predicted or known to be a "hot spot" for aggregation. Computational tools that predict aggregation-prone regions can be valuable in making this decision. It is generally advisable to avoid placing Cph in positions critical for the peptide's biological activity, unless the goal is to modulate that activity.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and handling of peptides containing 3-Carbamoylphenylalanine.

Problem 1: Low coupling efficiency of Fmoc-3-Carbamoylphenylalanine during SPPS.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance 1. Use a more powerful coupling reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to a uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP.[5] 2. Increase coupling time: Extend the coupling reaction time to allow for complete incorporation. 3. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Cph-OH.The coupling reaction goes to completion, as confirmed by a negative ninhydrin test.
Peptide Aggregation on Resin 1. Change the synthesis solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM.[6] 2. Incorporate a "magic mixture": Add chaotropic salts or ethylene carbonate to the synthesis solvents to disrupt secondary structure formation.[6]The peptide-resin swells better, and subsequent coupling reactions proceed more efficiently.
Incomplete Fmoc Deprotection 1. Extend deprotection time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group. 2. Use a stronger base: For particularly difficult deprotections, a small amount of DBU can be added to the piperidine solution.[7]A positive ninhydrin test confirms the presence of a free primary amine, ready for the next coupling step.

Problem 2: The purified Cph-containing peptide shows poor solubility in aqueous buffers.

Potential Cause Troubleshooting Step Expected Outcome
Overall Peptide Hydrophobicity 1. Initial dissolution in an organic solvent: Dissolve the lyophilized peptide in a minimal amount of a polar organic solvent like DMSO or DMF before slowly adding the aqueous buffer. 2. pH adjustment: Determine the theoretical isoelectric point (pI) of the peptide and adjust the pH of the buffer to be at least one unit away from the pI.The peptide dissolves completely to form a clear solution.
Presence of Pre-existing Aggregates 1. Sonication: Briefly sonicate the peptide solution in a water bath to break up small aggregates. 2. Filtration: Pass the solution through a 0.22 µm filter to remove any insoluble aggregates.The solution becomes clear and remains stable for a longer period.

Problem 3: Unexpected peaks in the HPLC or Mass Spectrum of the crude peptide.

Potential Cause Troubleshooting Step Expected Outcome
Deletion Sequences 1. Review the synthesis record: Check for any steps where coupling may have been incomplete. 2. Optimize coupling conditions: Implement the suggestions from "Problem 1" for future syntheses.The purity of the crude peptide improves in subsequent syntheses.
Side-Chain Modification 1. Analyze the mass difference: Determine the mass difference between the expected product and the impurity to identify the potential modification. 2. Review cleavage cocktail and conditions: Ensure that the scavengers used in the cleavage cocktail are appropriate for the other amino acids in the sequence.The side product is minimized or eliminated in future syntheses.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-3-Carbamoylphenylalanine

This protocol outlines the manual coupling of Fmoc-3-Carbamoylphenylalanine using HATU as the coupling reagent.[8][9]

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-3-Carbamoylphenylalanine (Fmoc-Cph-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Cph-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and then DMF (3 times).

  • Confirmation of Coupling:

    • Perform a ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This assay is used to monitor the formation of amyloid-like β-sheet structures, which are characteristic of many aggregated peptides.[10][11]

Materials:

  • Lyophilized peptide (with and without Cph for comparison)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Preparation of Peptide Solutions:

    • Prepare stock solutions of the peptides in a suitable solvent (e.g., DMSO or water).

    • Dilute the peptide stocks to the desired final concentration in the assay buffer. It is recommended to filter the solutions through a 0.22 µm filter.

  • Assay Setup:

    • In the microplate, add the peptide solution to the wells.

    • Add ThT stock solution to a final concentration of 10-20 µM.

    • Include control wells with buffer and ThT only (for blank subtraction) and wells with only the peptide (to check for intrinsic fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, often with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity versus time to generate aggregation kinetics curves. A sigmoidal curve is indicative of nucleated aggregation.

Visualizations

Mechanism of Aggregation Prevention by 3-Carbamoylphenylalanine

G cluster_0 Standard Peptide Aggregation cluster_1 Aggregation Prevention with 3-Carbamoylphenylalanine (Cph) Phe1 Phenylalanine Phe2 Phenylalanine Phe1->Phe2 π-π Stacking & Hydrophobic Interactions BetaSheet β-Sheet Formation Phe2->BetaSheet Intermolecular H-Bonding Aggregate Insoluble Aggregate BetaSheet->Aggregate Cph1 3-Carbamoylphenylalanine Disruption Disruption of Interactions (Steric & Polar Hindrance) Cph1->Disruption Cph2 3-Carbamoylphenylalanine Cph2->Disruption SolublePeptide Soluble Peptide Disruption->SolublePeptide

Caption: Proposed mechanism of aggregation prevention by 3-Carbamoylphenylalanine.

Experimental Workflow for SPPS and Aggregation Analysis

G Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., Fmoc-Cph-OH + HATU) Fmoc_Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Ninhydrin Ninhydrin Test Wash->Ninhydrin Ninhydrin->Fmoc_Deprotection Positive (Incomplete) Repeat Repeat Cycle Ninhydrin->Repeat Negative (Complete) Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Aggregation_Assay Aggregation Assay (ThT) Characterization->Aggregation_Assay End End: Soluble Peptide Aggregation_Assay->End

Caption: Workflow for SPPS incorporation of Cph and subsequent aggregation analysis.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Tam, J. P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide research, 48(4), 324-333.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Shiraki, K., et al. (2002). Biophysical effect of amino acids on the prevention of protein aggregation. Journal of biochemistry, 132(4), 591-595.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Inconsistent Results with TNF-alpha (46-65) Peptide.
  • Applied Poly-Peptide. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Saelices, L., et al. (2015). A comparative analysis of the aggregation behavior of amyloid-β peptide variants. FEBS letters, 589(19 Pt B), 2625-2630.
  • Benchchem. (2025).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Frontiers in Molecular Biosciences. (2021). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models.
  • Chem-Impex. Fmoc-D-3-carbamoylphenylalanine.
  • MDPI. (2023).
  • PMC. (2014).
  • PMC. (2019).
  • Request PDF. (2006). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine).
  • ResearchG
  • Drug Target Review. (2024).
  • Distefano Research Group.
  • PubMed. (2019).
  • PubMed. (2001). Overview of peptide and protein analysis by mass spectrometry.
  • bioRxiv. (2022).
  • PMC. (2023).
  • PMC. (2014).
  • PMC. (2019).
  • PMC. (2017).
  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • PMC. (2015). Implications of aromatic–aromatic interactions: From protein structures to peptide models.
  • Frontiers in Neuroscience. (2018).
  • ResearchG
  • MDPI. (2018).
  • Utrecht University. (2024).
  • Cell Chemical Biology. (2020).
  • Distefano Research Group.
  • ACS Nano. (2017).
  • Frontiers in Molecular Biosciences. (2021). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine.
  • UCF STARS. (2021).
  • PMC. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria.

Sources

Side reactions of the carbamoyl group in Fmoc-L-3-Carbamoylphenylalanine during SPPS.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Fmoc-L-3-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the carbamoyl side chain. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity and success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern for the carbamoyl group of Fmoc-L-3-Carbamoylphenylalanine during Fmoc-SPPS?

The most significant side reaction is the dehydration of the primary amide (carbamoyl group) on the phenylalanine side chain to form a nitrile (-CN) group. This transformation results in the undesired incorporation of L-3-Cyanophenylalanine into the peptide sequence.

Q2: Under what conditions is this dehydration side reaction most likely to occur?

Dehydration of the carbamoyl group is typically promoted by the coupling reagents used to activate the carboxylic acid of the incoming amino acid.[1] Carbodiimide-based reagents, in particular, can facilitate this water elimination.[1] The repeated exposure of the carbamoyl-containing residue to these coupling conditions throughout the synthesis of a long peptide increases the probability of this side reaction.[1]

Q3: Is the carbamoyl side chain stable to the standard Fmoc deprotection and final cleavage conditions?

Generally, the carbamoyl group is stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA-based cocktails).[2][3] The primary concern remains the activation step during coupling.

Troubleshooting Guide

Issue 1: Unexpected Mass Detected in Final Peptide (Mass -18 Da)

Symptom: Your final peptide analysis by mass spectrometry shows a significant peak corresponding to the target peptide mass minus 18 Da (the mass of a water molecule).

Likely Cause: This mass loss is a strong indicator of the dehydration of one or more carbamoyl groups to nitriles.

Diagnostic Protocol:

  • Peptide Mapping/MS-MS Sequencing: To confirm the location of the modification, perform tandem mass spectrometry (MS/MS) on the unexpected peak. Fragmentation analysis will reveal which specific residue has undergone dehydration.

  • Control Synthesis: Synthesize a short, control peptide containing Fmoc-L-3-Carbamoylphenylalanine using the same coupling conditions. This will help to isolate the problem and assess the extent of the side reaction without the complexity of a long sequence.

Resolution Protocol:

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: Switch from carbodiimide-based activators to phosphonium or aminium/uronium salt-based reagents like HBTU, HATU, or PyBOP, which are generally less prone to causing amide dehydration.[4]

    • Minimize Activation Time: Use a minimal pre-activation time before adding the activated amino acid to the resin-bound peptide. Over-activation can increase the likelihood of side reactions.

    • Lower Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0°C or room temperature instead of elevated temperatures) to decrease the rate of the dehydration side reaction.

  • Side-Chain Protection (Advanced Strategy): For particularly sensitive sequences or long peptides where repeated exposure to coupling reagents is unavoidable, consider using a protected version of the carbamoyl group. The trityl (Trt) group is a commonly used protecting group for the side-chain amides of asparagine and glutamine in Fmoc chemistry and may be applicable here.[1] This would require the synthesis or purchase of Fmoc-L-3-(N-Trityl-carbamoyl)phenylalanine. The Trt group is acid-labile and would be removed during the final TFA cleavage.[1]

Issue 2: Poor Peptide Purity and Co-eluting Impurities on HPLC

Symptom: The final crude peptide shows a broad peak or multiple, poorly resolved peaks on reverse-phase HPLC, making purification difficult.

Likely Cause: The nitrile-containing impurity can have a similar retention time to the desired peptide, leading to co-elution. The difference in polarity between a carbamoyl group and a nitrile group may not be sufficient for baseline separation under standard HPLC conditions.

Resolution Protocol:

  • Modify HPLC Gradient:

    • Shallow Gradient: Employ a shallower gradient during HPLC purification. A slower increase in the organic solvent concentration over a longer period can enhance the separation of closely eluting species.

    • Alternative Solvent System: Experiment with different solvent systems. For example, replacing acetonitrile with methanol or isopropanol in the mobile phase can alter the selectivity of the separation.

    • Ion-Pairing Agent: Change the ion-pairing agent (e.g., from TFA to formic acid) to potentially improve the resolution between the desired peptide and the nitrile-containing impurity.

  • Implement Preventative Synthesis Measures: The most effective solution is to prevent the formation of the impurity in the first place by applying the optimized coupling conditions or side-chain protection strategies described in the resolution for "Issue 1".

Diagrams and Data

Mechanism of Carbamoyl Group Dehydration

The following diagram illustrates the proposed mechanism for the dehydration of the carbamoyl side chain during the coupling step.

DehydrationMechanism cluster_0 SPPS Cycle Resin Resin-Bound Peptide Phe_CONH2 Fmoc-L-3-Carbamoylphenylalanine Side Chain (-CH2-Ph-CONH2) CouplingReagent Coupling Reagent (e.g., Carbodiimide) Phe_CONH2->CouplingReagent Activation Step ActivatedIntermediate Activated Intermediate CouplingReagent->ActivatedIntermediate NitrileFormation Nitrile Formation (-CH2-Ph-CN) ActivatedIntermediate->NitrileFormation Dehydration Water H2O ActivatedIntermediate->Water Elimination caption Mechanism of Carbamoyl Dehydration

Caption: Proposed mechanism of carbamoyl group dehydration during SPPS.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the carbamoyl side reaction.

TroubleshootingWorkflow Start Start: Unexpected Result in Peptide Synthesis CheckMass Mass Spec Analysis: -18 Da Peak Observed? Start->CheckMass CheckPurity HPLC Analysis: Poor Purity / Co-elution? CheckMass->CheckPurity No ConfirmDehydration Confirm Dehydration: - Perform MS/MS Sequencing - Run Control Synthesis CheckMass->ConfirmDehydration Yes OptimizeHPLC Resolution C: Optimize HPLC Purification - Use Shallower Gradient - Try Alternative Solvents - Change Ion-Pairing Agent CheckPurity->OptimizeHPLC Yes Success Successful Synthesis & Purification CheckPurity->Success No OptimizeCoupling Resolution A: Optimize Coupling Conditions - Change Reagent (e.g., to HATU) - Minimize Activation Time - Reduce Temperature ConfirmDehydration->OptimizeCoupling SideChainProtection Resolution B (Advanced): Use Side-Chain Protection (e.g., Trt group) ConfirmDehydration->SideChainProtection OptimizeCoupling->Success SideChainProtection->Success OptimizeHPLC->Success

Sources

Optimizing cleavage cocktail for peptides containing 3-Carbamoylphenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the cleavage of synthetic peptides containing the non-canonical amino acid, 3-Carbamoylphenylalanine (Cpa). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to maximize the yield and purity of your Cpa-containing peptides.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the unique chemical nature of 3-Carbamoylphenylalanine and its implications for solid-phase peptide synthesis (SPPS).

Q1: What is 3-Carbamoylphenylalanine (Cpa), and why does it require special attention during cleavage?

A1: 3-Carbamoylphenylalanine (Cpa) is an analog of phenylalanine that features a primary amide (a carbamoyl group, -CONH₂) on the meta position of the phenyl ring. While structurally similar to phenylalanine, this amide group introduces chemical liabilities that are highly relevant during the final acidolytic cleavage step of SPPS.

The primary amide side chain of Cpa is chemically analogous to the side chains of Asparagine (Asn) and Glutamine (Gln).[1] Under the harsh, strongly acidic conditions of Trifluoroacetic acid (TFA) cleavage, this amide is susceptible to two primary side reactions:

  • Dehydration: Loss of a water molecule to form a nitrile (-CN) group.

  • Hydrolysis: Addition of a water molecule to form a carboxylic acid (-COOH) group.

Both side reactions alter the chemical structure and mass of the final peptide, leading to significant impurities that can be difficult to separate. Therefore, the cleavage cocktail must be carefully formulated to preserve the integrity of the carbamoyl group.

Q2: What are the primary potential side reactions for Cpa during TFA cleavage, and how do I identify them?

A2: The two most common side reactions involving the Cpa side chain are dehydration and hydrolysis. You can readily identify them by mass spectrometry analysis of your crude peptide.

  • Dehydration to Nitrile: This is often the most prevalent side reaction under standard cleavage conditions. The carbamoyl group (-CONH₂) is converted to a nitrile group (-C≡N) through the elimination of water. This results in a mass loss of 18.01 Da from the expected molecular weight of your peptide. Conventional dehydrating agents like phosphorus oxychloride or thionyl chloride can drive this reaction, and the strongly acidic and dehydrating environment of a TFA cocktail can inadvertently mimic these conditions.[2][3]

  • Hydrolysis to Carboxylic Acid: While less common than dehydration, the amide bond of the carbamoyl group can be hydrolyzed to a carboxylic acid (-COOH) in the presence of water and a strong acid catalyst (TFA).[4][5] This results in a mass loss of 1.02 Da from the expected molecular weight (swapping -NH₂ for -OH).

The diagram below illustrates these competing reaction pathways.

G cluster_0 cluster_1 cluster_2 Peptide_Resin Peptidyl-Resin with Cpa(-CONH2) TFA_Cocktail TFA Cleavage Cocktail Peptide_Resin->TFA_Cocktail Desired Correct Peptide Cpa(-CONH2) (Expected Mass) TFA_Cocktail->Desired Optimal Conditions Nitrile Nitrile Byproduct Cpa(-CN) (Mass - 18 Da) TFA_Cocktail->Nitrile Dehydrating Conditions (Low H2O) Carboxylic Hydrolysis Byproduct Cpa(-COOH) (Mass - 1 Da) TFA_Cocktail->Carboxylic Hydrolytic Conditions (High H2O)

Caption: Competing side reaction pathways for Cpa during TFA cleavage.

Q3: What is the purpose of each component in a cleavage cocktail?

A3: A cleavage cocktail is a mixture designed to simultaneously cleave the peptide from its solid support and remove side-chain protecting groups.[6] Its components are:

  • Trifluoroacetic Acid (TFA): A strong acid that facilitates the acidolysis of the resin linker and most acid-labile protecting groups (e.g., Boc, tBu, Trt, Pbf).[7][8]

  • Scavengers: These are nucleophilic reagents added to trap the highly reactive carbocations that are liberated from protecting groups and the resin linker during cleavage.[9][10] Without scavengers, these cations can cause irreversible modifications to sensitive residues like Trp, Met, Cys, and Tyr.[9]

    • Triisopropylsilane (TIS): A universal and highly effective scavenger for trityl cations and other carbocations.[6]

    • Water (H₂O): Acts as a scavenger for t-butyl cations and, critically for Cpa, helps to hydrate the local environment, suppressing dehydration side reactions.

    • Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers that are essential for protecting Cysteine residues and preventing re-attachment of C-terminal Tryptophan.[11][12]

    • Thioanisole: An aromatic scavenger often used to protect Tryptophan.

The art of optimizing a cleavage cocktail lies in balancing the proportions of these reagents to protect all sensitive residues in the sequence.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides direct answers and actionable protocols for specific issues encountered when cleaving Cpa-containing peptides.

Q4: My primary impurity has a mass of -18 Da. How do I prevent the formation of the nitrile byproduct?

A4: A recurring -18 Da impurity is a clear indication of Cpa side-chain dehydration. This occurs when the cleavage cocktail is too anhydrous. The standard "go-to" cocktail, TFA/TIS/H₂O (95:2.5:2.5), may not provide sufficient hydration to protect the Cpa carbamoyl group.

Causality: TFA is a hygroscopic and dehydrating agent. Without sufficient water present as a competing nucleophile, the intramolecular elimination of water from the protonated amide is favored, leading to the stable nitrile.

Solution: Increase the water content in the cocktail. By shifting the equilibrium, you can significantly suppress nitrile formation.

Recommended Cocktails to Suppress Dehydration:

Cocktail NameComposition (v/v/v)Key FeatureWhen to Use
Modified Reagent B TFA / H₂O / TIS (90:5:5)Increased water and scavenger content.First choice for any Cpa peptide. Balances hydration with strong scavenging.
Reagent K (Modified) TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Classic powerful cocktail with added water.For Cpa peptides also containing multiple sensitive residues like Trp, Met, Cys, and Arg(Pbf).[9][10]
"Wet" TFA TFA / H₂O / TIS (90:7.5:2.5)Maximized water content.For sequences where nitrile formation is extremely persistent and other sensitive residues are absent.

Experimental Protocol: Small-Scale Trial Cleavage Before committing your entire batch of resin, it is crucial to perform a small-scale trial.[10]

  • Resin Preparation: Dry approximately 20-50 mg of the peptidyl-resin under high vacuum for at least 1 hour.

  • Cocktail Preparation: Freshly prepare 1-2 mL of your chosen cocktail (e.g., 90:5:5 TFA/H₂O/TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a microcentrifuge tube. Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding 10 volumes of cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to determine the ratio of the desired product to the -18 Da byproduct.

Q5: My mass spec shows a minor peak at -1 Da. What causes this, and is it a concern?

A5: A -1 Da peak corresponds to the hydrolysis of the Cpa carbamoyl group to a carboxylic acid. This indicates that the cleavage conditions are too hydrolytic.

Causality: While water is necessary to prevent nitrile formation, an excessive amount, especially combined with prolonged cleavage times (> 4 hours), can promote acid-catalyzed hydrolysis of the amide bond.[4]

Solution: Balance water content and reaction time.

  • Reduce Water Content: If you are using a very "wet" cocktail (e.g., >5% H₂O), consider reducing it back to the 5% level as found in the Modified Reagent B (90:5:5).

  • Limit Cleavage Time: For most resins and protecting groups, a cleavage time of 2-3 hours at room temperature is sufficient. Avoid unnecessarily long or overnight cleavages.

  • Ensure Fresh TFA: Old TFA can absorb atmospheric moisture, inadvertently increasing the water content and promoting hydrolysis. Always use fresh, high-purity TFA.

Generally, minor hydrolysis is a less severe problem than major nitrile formation. If you must choose, a cocktail that produces a trace (<5%) of the hydrolyzed product is often preferable to one that yields a significant amount (>20%) of the nitrile byproduct.

Q6: How do I systematically select the best cleavage cocktail for my specific Cpa-containing peptide?

A6: The optimal cocktail depends on the entire peptide sequence, not just the presence of Cpa. Use the following decision-making workflow to select your starting cocktail for a small-scale trial.

Sources

Technical Support Center: Deamidation of Carbamoyl Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical issue of asparagine (Asn) and glutamine (Gln) deamidation during solid-phase peptide synthesis (SPPS) and cleavage. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Mechanism of Deamidation

Deamidation is a non-enzymatic chemical modification where the side chain amide group of an asparagine or glutamine residue is hydrolyzed.[1][2] This seemingly minor change results in a mass increase of approximately 0.984 Da and can significantly impact the peptide's structure, biological activity, and immunogenicity.[2][3]

The primary mechanism for deamidation, particularly for asparagine, involves the formation of a cyclic succinimide intermediate.[2][4] This intermediate is formed by the nucleophilic attack of the backbone nitrogen of the C-terminal neighboring amino acid on the side chain carbonyl group of asparagine.[4] The succinimide ring can then be hydrolyzed to yield either the desired aspartic acid (Asp) or, more commonly, the isomeric isoaspartic acid (isoAsp).[4][5] Glutamine can undergo a similar process, though at a much slower rate, through a less favorable six-membered glutarimide intermediate.[2]

Several factors can influence the rate of deamidation, including:

  • pH: Deamidation is significantly accelerated at neutral to basic pH.[4][6]

  • Temperature: Higher temperatures increase the rate of deamidation.[4]

  • Primary Sequence: The amino acid C-terminal to the Asn residue has a profound effect. Residues with small, flexible side chains, such as glycine (Gly) and serine (Ser), dramatically increase the rate of deamidation.[2]

  • Higher-Order Structure: The three-dimensional conformation of a peptide can either protect or expose susceptible residues to deamidation.[7]

Visualizing the Deamidation Pathway

To better understand the chemical transformations, the following diagram illustrates the deamidation pathway of an asparagine residue.

Deamidation_Pathway cluster_products Deamidation Products Asn Asparagine Residue (-Asn-) Succinimide Succinimide Intermediate Asn->Succinimide + H₂O - NH₃ Asp Aspartic Acid (-Asp-) Succinimide->Asp α-carbonyl attack isoAsp Isoaspartic Acid (-isoAsp-) Succinimide->isoAsp β-carbonyl attack (Major Product) Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis Cyclization Intramolecular Nucleophilic Attack

Caption: Deamidation pathway of asparagine via a succinimide intermediate.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter related to deamidation. The solutions provided are grounded in the chemical principles discussed above.

Q1: I've synthesized my peptide, but after cleavage and purification, I see a significant peak with a +1 Da mass shift in my mass spectrometry data. How can I confirm this is deamidation and what could have caused it?

A1: A +1 Da mass shift is a strong indicator of deamidation.[5] To confirm, you can use high-resolution mass spectrometry to pinpoint the mass shift to 0.984 Da.[1][8] Further confirmation can be achieved through tandem MS (MS/MS) sequencing, which can identify the specific residue that has been modified.[5]

Potential Causes and Solutions:

  • Inadequate Side-Chain Protection during Synthesis: The primary defense against deamidation during synthesis is the use of a side-chain protecting group on Asn and Gln residues. For Fmoc-based solid-phase peptide synthesis (SPPS), the trityl (Trt) group is the industry standard.[9]

    • Troubleshooting Step: Ensure you are using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH in your synthesis. These derivatives offer excellent solubility and effectively prevent side-chain dehydration and subsequent deamidation during coupling reactions.[9][10][11]

  • Prolonged Exposure to Basic Conditions: The piperidine used for Fmoc deprotection is basic and can promote deamidation, especially at susceptible Asn-Gly or Asn-Ser sequences.

    • Troubleshooting Step: Minimize the Fmoc deprotection time to what is necessary for complete removal of the Fmoc group. For particularly sensitive sequences, consider using a milder base for deprotection, although this may require optimization.

  • Cleavage Cocktail and Conditions: The final cleavage from the resin is a critical step where deamidation can occur if not properly controlled.

    • Troubleshooting Step: Review your cleavage cocktail and procedure. Ensure you are using a freshly prepared cocktail with appropriate scavengers. The standard cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is generally effective.[12] However, for peptides containing sensitive residues, further optimization may be necessary.

Q2: I am using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, but I still observe deamidation. What else can I do to minimize it during cleavage?

A2: Even with proper side-chain protection, the cleavage conditions can still promote deamidation. The key is to optimize the cleavage cocktail and reaction parameters.

Experimental Protocol: Optimizing Cleavage Conditions

  • Resin Preparation: After synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare your cleavage cocktail immediately before use.[13] The composition of the cocktail is critical.

  • Reaction Conditions: Perform the cleavage at room temperature with occasional gentle agitation.

  • Work-up: After the cleavage is complete, filter the resin and precipitate the peptide in cold diethyl ether. Wash the peptide pellet with cold ether to remove scavengers and residual TFA.

Comparative Table of Cleavage Cocktails

Cleavage Cocktail Composition (TFA/Scavengers)Target Residues Protected/Side Reactions MinimizedNotes
95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose, protects against t-butylation.A good starting point for most peptides.
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% 1,2-ethanedithiol (EDT)Protects Cys and Met from oxidation and alkylation.[14]Recommended for peptides containing Cys or Met.
Reagent K: 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDTBroad-spectrum protection, especially for Trp, Met, Cys, and Arg.[12]A robust cocktail for complex peptides, but contains malodorous and toxic reagents.
Reagent H: 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% Dimethylsulfide / 1.5% Ammonium IodideSpecifically designed to minimize methionine oxidation.[15][16]Useful for methionine-rich peptides.

Key Causality: Scavengers like water and TIS are crucial for quenching the reactive carbocations generated during the cleavage of protecting groups, which can otherwise lead to side reactions.[17] For peptides with sensitive residues like Cys and Met, thiol-based scavengers such as EDT are necessary to prevent oxidation and other modifications.[18]

Q3: How can I accurately quantify the level of deamidation in my peptide sample?

A3: Accurate quantification is essential for quality control. The most common and reliable method is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Protocol: Quantification of Deamidation by LC-MS

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid or TFA.

  • Chromatographic Separation: Use a reversed-phase HPLC (RP-HPLC) column (e.g., C18) to separate the deamidated species from the parent peptide. Deamidated peptides, being more polar due to the introduction of a carboxylic acid group, will typically elute earlier than the corresponding native peptide.[8]

  • Mass Spectrometric Detection: Couple the HPLC to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[1][8]

  • Data Analysis:

    • Identification: Identify the peaks corresponding to the native and deamidated peptides by their mass-to-charge ratio (m/z). The deamidated peptide will have a mass increase of 0.984 Da.[19]

    • Quantification: Integrate the peak areas of the extracted ion chromatograms (EICs) for both the native and deamidated peptides. The percentage of deamidation can be calculated as:

      % Deamidation = (Area of Deamidated Peak / (Area of Native Peak + Area of Deamidated Peak)) * 100

Critical Consideration: It is crucial to use a high-resolution mass spectrometer to differentiate the monoisotopic peak of the deamidated peptide from the first isotopic peak (¹³C) of the native peptide, as they are very close in mass.[1][20]

Frequently Asked Questions (FAQs)

Q: Is deamidation always a negative outcome? A: While often considered a degradation pathway that can lead to loss of function, in some biological contexts, deamidation can be a programmed post-translational modification that acts as a molecular timer for protein turnover.[21] However, in the context of synthetic peptides for therapeutic or research use, it is generally an undesirable side reaction that needs to be minimized.

Q: Can I reverse deamidation? A: Deamidation is generally considered an irreversible process in the context of peptide synthesis and purification. The focus should be on prevention rather than reversal.

Q: Does the position of the Asn or Gln residue in the peptide sequence matter? A: Absolutely. N-terminal glutamine residues are particularly prone to cyclization to form pyroglutamate, a form of deamidation.[21] As mentioned earlier, the C-terminal neighboring residue to asparagine significantly influences the rate of succinimide formation and subsequent deamidation.

Q: Are there alternative protecting groups to Trt for Asn and Gln? A: Yes, other protecting groups like Mmt (4-methoxytrityl) and Tmob (2,4,6-trimethoxybenzyl) have been explored.[16][22][23][24] However, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH remain the most widely used due to their excellent performance and reliability in preventing side reactions and improving solubility.[9][22]

Q: Can storage conditions affect the deamidation of my final peptide product? A: Yes, lyophilized peptides are generally stable when stored at -20°C or below.[21] However, in solution, especially at neutral or basic pH and elevated temperatures, deamidation can occur over time.[3][21] It is recommended to store peptide solutions at acidic pH and at 4°C for short-term storage or frozen for long-term storage.

References

  • Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. (URL: [Link])

  • Frequently Asked Peptide Questions. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. (URL: [Link])

  • Protecting groups for asparagine and glutamine in peptide synthesis. (URL: )
  • Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. (URL: [Link])

  • Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation. (URL: [Link])

  • Amino Acid-Protecting Groups. (URL: [Link])

  • Common Problems in Peptide Synthesis. (URL: [Link])

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (URL: [Link])

  • Peptide Hand Synthesis Part 8: Cleaving. (URL: [Link])

  • Amino Acid-Protecting Groups. (URL: [Link])

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (URL: [Link])

  • Deamidation. (URL: [Link])

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. (URL: [Link])

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (URL: [Link])

  • Investigation of Impurities in Peptide Pools. (URL: [Link])

  • Formulation Strategies to Prevent Protein Degradation. (URL: [Link])

  • Cleavage Cocktails; Reagent B. (URL: [Link])

  • Deamidation – Knowledge and References. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: [Link])

  • Asparagine coupling in Fmoc solid phase peptide synthesis. (URL: [Link])

  • The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). (URL: [Link])

  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (URL: [Link])

  • Protecting groups for asparagine and glutamine in peptide synthesis. (URL: [Link])

  • Technical Support Information Bulletin 1168. (URL: [Link])

  • O Labels to Monitor Deamidation during Protein and Peptide Sample Processing. (URL: [Link])

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (URL: [Link])

  • A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping. (URL: [Link])

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (URL: [Link])

  • Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. (URL: [Link])

Sources

Technical Support Center: Impact of 3-Carbamoylphenylalanine on Peptide Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of the non-canonical amino acid, 3-Carbamoylphenylalanine (Cph), to enhance peptide solubility. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting.

Part 1: Foundational Understanding of 3-Carbamoylphenylalanine (Cph)

This section addresses the fundamental properties of Cph and the scientific basis for its use as a solubility enhancer.

FAQ 1: What is 3-Carbamoylphenylalanine (Cph) and how does its structure influence solubility?

Answer: 3-Carbamoylphenylalanine is a synthetic amino acid, an isomer of Phenylalanine that incorporates a carbamoyl group (-CONH₂) on the meta position of the phenyl ring. This seemingly minor modification has a profound impact on its physicochemical properties.

The standard amino acid Phenylalanine is highly hydrophobic due to its nonpolar phenyl ring. In contrast, the carbamoyl group on Cph introduces significant polarity. This group contains both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O), allowing it to form multiple hydrogen bonds with water molecules. This enhanced interaction with aqueous solvents is the primary mechanism by which incorporating Cph into a peptide sequence can disrupt aggregation and improve overall solubility.[1]

cluster_Phe Standard Phenylalanine (Phe) cluster_Cph 3-Carbamoylphenylalanine (Cph) Phe Phe Cph Cph start Start SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA/Activator/Base in DMF) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF) kaiser_test->wash2 Positive (Complete) double_couple Perform Double Coupling (Repeat Step 4) kaiser_test->double_couple Negative (Incomplete) next_cycle Begin Next Cycle wash2->next_cycle double_couple->wash2

Caption: A modified SPPS workflow including a checkpoint for double coupling.

Part 3: Solubility Testing and Optimization

Even with the inclusion of Cph, achieving optimal solubility requires a systematic approach. Simply adding water is often not enough.

Troubleshooting Guide: Peptide Dissolution

Question: I synthesized a Cph-containing peptide, but it won't dissolve in my aqueous buffer. What should I do?

Answer: Do not assume the peptide is insoluble. Improper solubilization techniques can lead to product loss or failed experiments. [2]Always start with a small aliquot of your peptide for testing. [3]The key is to match the solvent to the peptide's overall charge characteristics, which the Cph residue contributes to but does not solely dictate.

Experimental Protocol: Systematic Solubility Testing

This protocol provides a logical flow for identifying a suitable solvent system.

Step 1: Characterize Your Peptide

  • Calculate the overall net charge of your peptide at pH 7. [4] * Assign +1 for each basic residue (K, R, H) and the N-terminus (if not acetylated).

    • Assign -1 for each acidic residue (D, E) and the C-terminus (if not amidated).

    • Sum the values to get the net charge.

Step 2: Follow the Appropriate Solubilization Path

  • If the Net Charge is Positive (Basic Peptide):

    • Try to dissolve the peptide in sterile, distilled water. [2] 2. If unsuccessful, add a small amount (e.g., 10-20 µL) of 10% aqueous acetic acid to protonate acidic residues and aid dissolution. Vortex. [3][4] 3. Once dissolved, slowly add your desired buffer to dilute to the final concentration. Monitor for any precipitation.

  • If the Net Charge is Negative (Acidic Peptide):

    • Try to dissolve the peptide in sterile, distilled water.

    • If unsuccessful, add a small amount of 0.1M ammonium bicarbonate or 1% ammonium hydroxide. [4]This will deprotonate basic residues.

    • Once dissolved, slowly add your buffer. Ensure the final pH is compatible with your experiment.

  • If the Net Charge is Zero (Neutral or Hydrophobic Peptide):

    • These are often the most challenging. The Cph residue is intended to help here.

    • First, attempt dissolution in water. If it fails, sonication may help break up aggregates. 3. If still insoluble, a stronger, water-miscible organic solvent is required. Add a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile to dissolve the peptide first. [5] 4. Crucially: Slowly add the dissolved peptide concentrate into your vortexing aqueous buffer. Do NOT add the buffer to the organic solvent, as this can cause the peptide to crash out of solution. [3]Aim for a final organic solvent concentration that is compatible with your downstream application (typically <5%).

cluster_paths start Start: Small Aliquot of Lyophilized Peptide calc_charge Calculate Net Charge of Peptide at pH 7 start->calc_charge basic Net Charge > 0 (Basic) calc_charge->basic acidic Net Charge < 0 (Acidic) calc_charge->acidic neutral Net Charge = 0 (Neutral/Hydrophobic) calc_charge->neutral try_water_b Try Sterile H₂O basic->try_water_b try_water_a Try Sterile H₂O acidic->try_water_a try_water_n Try Sterile H₂O + Sonicate neutral->try_water_n try_acid Add 10% Acetic Acid try_water_b->try_acid Fail dilute Slowly Dilute with Final Buffer try_water_b->dilute Success try_acid->dilute try_base Add 0.1M NH₄HCO₃ try_water_a->try_base Fail try_water_a->dilute Success try_base->dilute try_organic Dissolve in minimal DMSO/DMF try_water_n->try_organic Fail try_water_n->dilute Success try_organic->dilute success Solubilized dilute->success

Caption: Decision workflow for systematic peptide solubility testing.

Part 4: Post-Solubilization Characterization

FAQ 3: How can I be sure that incorporating Cph hasn't altered my peptide's structure or function?

Answer: This is a critical validation step. While Cph is designed for minimal perturbation, its impact should always be verified experimentally.

  • Structural Analysis: Use Circular Dichroism (CD) spectroscopy to assess the secondary structure of your peptide. [6]Compare the CD spectrum of the Cph-containing peptide to its Phenylalanine-containing counterpart. Significant shifts in the spectra could indicate that the modification induced a conformational change. [7]* Functional Analysis: The ultimate test is a bioassay. Compare the activity (e.g., binding affinity, enzymatic inhibition, cellular response) of the Cph-peptide against the unmodified version. A well-designed modification should enhance solubility without significantly compromising biological function.

By following these guidelines, researchers can effectively leverage 3-Carbamoylphenylalanine to overcome the significant challenge of peptide insolubility, thereby accelerating discovery and development timelines.

References

  • Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]

  • Peptide Solubility. GenScript. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central (PMC). [Link]

  • Peptide Solubility Guidelines. GenScript. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Apeptide. [Link]

  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Der Pharma Chemica. [Link]

  • Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... Physical Review Letters. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PubMed Central (PMC). [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central (PMC). [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery. [Link]

  • Biophysical Characterization of Cell-Penetrating Peptides for Cargo Delivery or Lipid-Sensing. Purdue University Graduate School. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

  • General lack of structural characterization of chemically synthesized long peptides. Wiley Online Library. [Link]

  • Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. PubMed. [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central (PMC). [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PubMed Central (PMC). [Link]

  • Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. [Link]

  • Workflow for optimising the solubility of peptides containing modified... ResearchGate. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. ResearchGate. [Link]

  • Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. ResearchGate. [Link]

  • Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. ResearchGate. [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]

  • In Silico Analysis and In Vitro Characterization of the Bioactive Profile of Three Novel Peptides Identified from 19 kDa α-Zein Sequences of Maize. PubMed Central (PMC). [Link]

Sources

Technical Support Center: Troubleshooting Difficult Sequences Containing Fmoc-L-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support guide for navigating the challenges associated with the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-L-3-Carbamoylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of 3-Carbamoylphenylalanine

Fmoc-L-3-Carbamoylphenylalanine is a valuable non-canonical amino acid used to introduce a rigid aromatic scaffold with a hydrogen-bonding carboxamide group. This unique side chain, however, is the primary source of synthetic difficulty. The carbamoyl group (-CONH₂) can engage in strong intermolecular hydrogen bonding, which promotes the self-association of growing peptide chains on the solid support.[1] This phenomenon, known as on-resin aggregation, can physically obstruct reactive sites, leading to a cascade of synthetic failures, including incomplete couplings and deprotection steps.[1][2][3] This guide provides a structured approach to both preventing and resolving these issues.

Caption: Structure of Fmoc-L-3-Carbamoylphenylalanine.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common failures encountered when working with 3-Carbamoylphenylalanine-containing peptides.

Q1: My coupling reaction is incomplete immediately after adding Fmoc-L-3-Carbamoylphenylalanine or the subsequent residue. What should I do?

A1: Incomplete coupling, often confirmed by a positive Kaiser test (ninhydrin test), is the most frequent issue and typically stems from either steric hindrance or the onset of aggregation.[1][4] The bulky, rigid side chain can slow reaction kinetics, while aggregation can block access to the N-terminal amine of the growing peptide chain.

Your strategy should be to increase the reactivity of the coupling step. Do not proceed with the synthesis until a negative Kaiser test is achieved, as this will result in deletion sequences that are often difficult to purify out of the final product.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Action: Perform Double Coupling (Protocol 1) start->double_couple recheck Re-run Kaiser Test double_couple->recheck switch_reagent Action: Use High-Potency Reagent (e.g., HATU, COMU) (Protocol 2) recheck->switch_reagent Still Positive success Kaiser Test Negative: Proceed with Synthesis recheck->success Negative switch_reagent->success failure Persistent Failure: Consider Sequence Redesign or Advanced Methods switch_reagent->failure

Caption: Troubleshooting workflow for incomplete coupling.

Protocol 1: Standard Double Coupling

This is the simplest method to drive the reaction to completion by providing a second opportunity for the coupling to occur.

  • After the initial coupling time (e.g., 1-2 hours), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3x) to remove byproducts.

  • Prepare a fresh solution of the activated Fmoc-amino acid using the same equivalents as the initial coupling.

  • Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Wash the resin with DMF (3x) and perform a Kaiser test to confirm completion.

Protocol 2: Switching to a High-Potency Coupling Reagent

If double coupling fails, or for sequences known to be difficult, proactively using a more powerful coupling reagent is recommended.[5] Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, generate more reactive activated esters than standard carbodiimide systems (e.g., DIC/HOBt).[4][5]

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

ReagentClassKey AdvantagesConsiderations
HBTU/HCTU Aminium/UroniumCost-effective, fast reactions, reliable for routine synthesis.[5]Can cause guanidinylation of the free N-terminal amine as a side reaction.[5]
HATU Aminium/UroniumHighly reactive due to the 7-aza-HOBt (HOAt) leaving group, which provides anchimeric assistance.[5] Excellent for hindered couplings.[4]More expensive than HBTU/HCTU. Can also cause guanidinylation.[5]
COMU Aminium/UroniumBased on OxymaPure, which is more reactive and less explosive than HOBt/HOAt. Generates a soluble urea byproduct. Does not cause guanidinylation.[5]Generally considered one of the most efficient and clean reagents available.[5]
PyBOP PhosphoniumWell-suited for hindered couplings and cyclization. Does not cause guanidinylation.[5][6]Slower than aminium salts. Byproducts can be more difficult to wash away.

Experimental Workflow (Example with HATU):

  • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.

  • Add a non-nucleophilic base, typically DIPEA (8 eq.), to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-4 hours, monitoring with a Kaiser test.

Q2: The resin is clumping and swelling poorly, and reactions are slow. How do I combat on-resin aggregation?

A2: These are classic signs of severe peptide aggregation.[1] The hydrogen bonds between the carbamoyl side chains are creating a collapsed, inaccessible resin matrix. The best strategy is preventative. If aggregation has already occurred, it can be very difficult to reverse, and resynthesis is often the most efficient path forward.

Preventative Strategies
  • Resin Choice: For aggregation-prone sequences, switch from standard polystyrene (PS) resins to polyethylene glycol (PEG)-modified resins (e.g., ChemMatrix®, TentaGel®). The PEG chains help to solvate the growing peptide, keeping it more accessible and disrupting inter-chain associations.[7]

  • Solvent Choice: While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at preventing aggregation, especially for hydrophobic sequences.[7]

  • Chaotropic Salt Washes: Incorporating washes with a chaotropic salt solution can disrupt the hydrogen bond networks responsible for aggregation.[1]

Protocol 3: Incorporating a Chaotropic Salt Wash (LiCl)

This protocol should be performed before a difficult coupling step if aggregation is anticipated or has been observed in previous cycles.

  • Following the Fmoc-deprotection and subsequent DMF washes, perform an additional wash step.

  • Wash the resin with a solution of 0.4 M LiCl in DMF for 5-10 minutes.[1]

  • Wash the resin thoroughly with DMF (5x) to completely remove the LiCl before proceeding with the coupling reaction. The presence of salt can interfere with the coupling chemistry.[1]

cluster_0 Aggregation State Resin Resin Bead Growing Peptide Chains P1 Peptide 1 -CONH2 P2 Peptide 2 -CONH2 P1:e->P2:w H-Bonds P3 Blocked N-Terminus P2:e->P3:w H-Bonds

Sources

Technical Support Center: Minimizing Racem-ization of Fmoc-L-3-Carbamoylphenylalanine During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in solid-phase peptide synthesis (SPPS): the racemization of Fmoc-L-3-Carbamoylphenylalanine during the crucial activation step. The stereochemical integrity of your peptide is paramount to its biological activity, and preventing the formation of diastereomeric impurities is essential for successful research and therapeutic development.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you can confidently minimize racemization and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer (in this case, the L-amino acid) into a mixture of both L- and D-enantiomers.[2] During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This seemingly small change can have profound consequences, altering the peptide's three-dimensional structure, which in turn can drastically reduce or eliminate its intended biological activity and therapeutic efficacy.[2][3]

Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?

A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] This occurs when the carboxyl group of the N-protected amino acid is activated. The proton on the alpha-carbon of this oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. When the incoming amine attacks this now achiral intermediate, it can do so from either face, resulting in both the desired L-peptide and the undesired D-diastereomer.[2] A less common mechanism, direct enolization, involves the direct removal of the alpha-proton by a strong base.[2]

Q3: Why is Fmoc-L-3-Carbamoylphenylalanine particularly susceptible to racemization?

A3: While all chiral amino acids (except glycine) can racemize, certain residues are more prone to it.[2][5] Phenylalanine derivatives, due to the nature of the aromatic side chain, can be susceptible. The carbamoyl group at the 3-position may influence the electronic properties of the molecule in a way that facilitates the abstraction of the alpha-proton, making it more prone to racemization compared to unsubstituted phenylalanine under certain activation conditions.

Troubleshooting Guide: Step-by-Step Racemization Minimization

This section provides a logical workflow to diagnose and resolve issues with racemization during the activation of Fmoc-L-3-Carbamoylphenylalanine.

Issue 1: High levels of D-isomer detected in the final peptide.

This is the most direct indicator of a racemization problem. The first step is to systematically evaluate your activation and coupling protocol.

Step 1: Evaluate Your Coupling Reagents and Additives

The choice of coupling reagent is a critical factor in controlling racemization.[6]

Are you using a carbodiimide reagent (e.g., DCC, DIC) alone?

  • Problem: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization when used without an additive.[7][8] They form a highly reactive O-acylisourea intermediate that is prone to cyclizing into the problematic oxazolone.[1]

  • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive.[5][7]

    • Recommended Additives:

      • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt and HOAt.[5][9] It shows a remarkable ability to inhibit racemization and often provides superior coupling efficiency compared to HOBt.[9][10]

      • HOBt (1-Hydroxybenzotriazole): A classic and effective racemization suppressor.[5][11]

      • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and can accelerate coupling, though its explosive nature has led to restricted availability.[5]

Are you using an onium salt (Uronium/Aminium or Phosphonium) reagent?

  • Insight: These reagents are generally more efficient and can lead to less racemization than carbodiimides alone, but the choice within this class matters.[12]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are highly reactive and effective.[13] However, they require the presence of a base for activation, which can contribute to racemization.[5] HATU, containing a HOAt moiety, is generally more reactive than HBTU.[14] A potential side reaction with these reagents is guanidinylation of the N-terminus if used in excess.[11][13]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These are powerful coupling agents often associated with lower levels of racemization compared to uronium salts, particularly in difficult couplings.[13][14] They do not carry the risk of guanidinylation.[13] For sequences prone to racemization, phosphonium reagents are often the superior choice.[13]

dot

Coupling_Reagent_Decision_Tree start High Racemization Detected reagent_type What type of coupling reagent are you using? start->reagent_type carbodiimide Carbodiimide (DCC, DIC) reagent_type->carbodiimide onium_salt Onium Salt (Uronium/Phosphonium) reagent_type->onium_salt carbodiimide_q Are you using an additive? carbodiimide->carbodiimide_q onium_type Which type of onium salt? onium_salt->onium_type no_additive No carbodiimide_q->no_additive yes_additive Yes carbodiimide_q->yes_additive add_additive SOLUTION: Add Oxyma or HOBt to suppress racemization. no_additive->add_additive uronium Uronium/Aminium (HATU, HBTU) onium_type->uronium phosphonium Phosphonium (PyBOP, PyAOP) onium_type->phosphonium uronium_sol CONSIDER: Switching to a phosphonium reagent for lower racemization. uronium->uronium_sol phosphonium_sol OPTIMIZE: Base selection and reaction temperature. phosphonium->phosphonium_sol

Caption: Decision tree for coupling reagent selection.

Step 2: Scrutinize Your Base and Reaction Conditions

The base used during activation and the overall reaction conditions play a significant role in the extent of racemization.

What base are you using and in what quantity?

  • Problem: Stronger bases and excess equivalents can accelerate the abstraction of the alpha-proton from the activated amino acid, promoting racemization.[15][16] N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but its strength can be problematic for sensitive amino acids.[5]

  • Solution:

    • Use a weaker base: Consider switching from DIPEA to N-methylmorpholine (NMM).[5][17]

    • Use a sterically hindered base: For particularly problematic cases, a hindered base like 2,4,6-collidine can be effective at minimizing racemization.[5][15]

    • Optimize stoichiometry: Use the minimum number of base equivalents necessary for the reaction to proceed efficiently.

What is your reaction temperature and duration?

  • Problem: Higher temperatures and prolonged reaction times increase the likelihood of racemization.[7][18][19] While microwave synthesis can be efficient, elevated temperatures can exacerbate racemization for sensitive residues like histidine and cysteine.[20]

  • Solution:

    • Lower the temperature: Perform the coupling at a reduced temperature, such as 0°C, to slow down the rate of racemization.[6]

    • Minimize reaction time: Avoid unnecessarily long coupling times. Monitor the reaction progress to determine the optimal duration.

    • Avoid prolonged pre-activation: Mixing the amino acid, coupling reagent, and base for an extended period before adding to the resin can significantly increase racemization.[21] The activated species should be added to the resin immediately after preparation.[11][21]

Table 1: Impact of Base Selection on Racemization

BasepKa (approx.)Steric HindranceGeneral Recommendation for Sensitive Residues
Triethylamine (TEA)10.75LowNot recommended due to high racemization rates.[15]
DIPEA10.1ModerateUse with caution; consider alternatives.[5]
NMM7.38ModerateA good alternative to DIPEA for reducing racemization.[5][17]
2,4,6-Collidine7.43HighRecommended for cases with a high risk of racemization.[5]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-3-Carbamoylphenylalanine in SPPS

This protocol is a general guideline for minimizing racemization. Optimization for your specific sequence may be required.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin is thoroughly washed with DMF.[7]

  • Activation Mixture Preparation (perform immediately before adding to resin):

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-3-Carbamoylphenylalanine in DMF.

    • Add 3-5 equivalents of an additive (Oxyma is highly recommended).[9]

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC for a carbodiimide approach, or PyBOP for a phosphonium salt approach).

    • If using an onium salt that requires a base, add the minimal necessary equivalents of a weaker or hindered base like NMM or collidine.

  • Coupling:

    • Immediately add the activation mixture to the deprotected peptide-resin.

    • Allow the coupling to proceed at room temperature or 0°C for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[14]

Protocol 2: Analysis of Racemization by Chiral HPLC

Quantifying the level of racemization is crucial for validating your protocol. This can be achieved by hydrolyzing a sample of the peptide and analyzing the resulting amino acids.

  • Peptide Hydrolysis:

    • Cleave a small amount of the crude peptide from the resin.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[21]

    • Evaporate the HCl to dryness.[21]

  • Derivatization with Marfey's Reagent (FDAA):

    • Reconstitute the dried hydrolysate in 100 µL of 1 M NaHCO₃.[21]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[21]

    • Incubate at 40°C for 1 hour.[6][21]

    • Neutralize the reaction with 100 µL of 1 M HCl.[21]

  • HPLC Analysis:

    • Analyze the derivatized sample on a C18 reversed-phase HPLC column.

    • Use a UV detector set to 340 nm.[3][6]

    • The L- and D-amino acid derivatives will elute as distinct peaks, allowing for quantification. The L-amino acid derivative typically elutes first.[6]

    • Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100.[6]

dot

Workflow_for_Racemization_Analysis cluster_synthesis Peptide Synthesis cluster_analysis Analysis coupling Couple Fmoc-L-3-Carbamoylphenylalanine (Optimized Protocol) cleavage Cleave Peptide from Resin coupling->cleavage hydrolysis Acid Hydrolysis (6M HCl) cleavage->hydrolysis derivatization Derivatize with Marfey's Reagent hydrolysis->derivatization hplc Chiral HPLC Analysis derivatization->hplc quantification Quantify D-Isomer Peak hplc->quantification

Caption: Workflow for the analysis of racemization.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved January 2, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 2, 2026, from [Link]

  • Goodman, M., & Glaser, C. B. (1970). Racemization in Peptide Synthesis. In Peptides (pp. 267-335). Academic Press.
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry-A European Journal, 15(37), 9394-9403.
  • Noji, S., Taniguchi, A., & Hifumi, E. (2012). A new Oxyma derivative for non-racemizable amide-forming reactions in water. Bioorganic & medicinal chemistry letters, 22(16), 5323-5326.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Oxyma-B, an excellent racemization suppressor in peptide synthesis. Organic & biomolecular chemistry, 11(26), 4355-4362.
  • SPPS Tips: Strategies for Minimizing Side-Reactions. (2020, May 26). Gyros Protein Technologies. Retrieved January 2, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 2, 2026, from [Link]

  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Juhász, M., & Beke, M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7247.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2000). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org. Retrieved January 2, 2026, from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved January 2, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Amino Acid Racemization. (1991, April 3). University of Arizona. Retrieved January 2, 2026, from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Base catalyzed racemization of amino acid derivatives. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved January 2, 2026, from [Link]

  • Spps and side reactions in peptide synthesis. (2016, May 2). SlideShare. Retrieved January 2, 2026, from [Link]

  • Mohammed, M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Amino Acids, 42(2-3), 853-861.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 2, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024, April 12). MDPI. Retrieved January 2, 2026, from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019, April 18). ACS Publications. Retrieved January 2, 2026, from [Link]

Sources

Analytical challenges in characterizing peptides with 3-Carbamoylphenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Peptides with 3-Carbamoylphenylalanine

Document ID: TSC-CFP-260102 Version: 1.0 Last Updated: January 2, 2026

Introduction: The Challenge of 3-Carbamoylphenylalanine (3-Cfp)

Greetings to our community of researchers and developers. As a Senior Application Scientist, I've seen firsthand the power of incorporating non-canonical amino acids to unlock new therapeutic potential. 3-Carbamoylphenylalanine (3-Cfp), an isomer of glutamine with an aromatic scaffold, is a fascinating building block for designing novel peptides. Its rigid structure and hydrogen bonding capabilities offer unique advantages in modulating peptide conformation and receptor interactions.

However, the very features that make 3-Cfp valuable also introduce specific analytical hurdles. The side-chain carbamoyl group (-CONH₂) is chemically active and can behave unpredictably under standard analytical conditions. This guide is born from extensive field experience and is designed to be your go-to resource for navigating these challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to not only solve current issues but also anticipate and prevent future ones.

The core analytical challenge stems from the chemical lability of the carbamoyl group, particularly its susceptibility to hydrolysis under acidic conditions, which are common in both mass spectrometry and reversed-phase HPLC.

Core Principles & Key Chemical Liabilities

Understanding the potential degradation pathways of the 3-Cfp residue is the first step toward robust and reliable characterization. The primary liabilities are hydrolysis and dehydration.

dot graph "Chemical_Liabilities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ends_dot Caption: Key degradation pathways for the 3-Cfp side chain.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: My mass spectrum shows a peak at +1 Da relative to the expected mass of my 3-Cfp peptide. What is it? A: This is the most common artifact. You are likely observing the hydrolysis of the 3-carbamoyl side chain (-CONH₂) to a carboxylic acid (-COOH). This modification results in a mass increase of +0.984 Da . It is frequently catalyzed by acidic mobile phases (e.g., those containing formic acid or TFA) used in LC-MS.[1]

Q2: Why is the chromatographic peak for my 3-Cfp peptide broad or tailing, even after purification? A: Poor peak shape is often due to secondary interactions. The polar carbamoyl group can interact with residual, un-capped silanols on the surface of reversed-phase columns. This effect can be pH-dependent. Refer to our HPLC Troubleshooting Guide for specific recommendations on mobile phase modifiers and column selection.[2][3]

Q3: I'm seeing a peak with a mass loss of 18 Da (-18 Da). Is this related to the 3-Cfp residue? A: Yes, this is a possibility, though less common than hydrolysis. Under harsh acidic conditions or with heat, the carbamoyl group can undergo dehydration to form a nitrile (-C≡N), resulting in a mass loss of water (-18.010 Da). Check your sample preparation and instrument source conditions.

Q4: Can the 3-Cfp residue affect MS/MS fragmentation patterns? A: Absolutely. The presence of the aromatic ring and the amide group can influence charge distribution and fragmentation pathways. While the fundamental b- and y-ion series will be present, you may observe non-canonical fragmentation or altered relative intensities compared to peptides without this residue. Side-chain losses (e.g., loss of ammonia) are also possible under certain conditions.[4][5]

In-Depth Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Characterizing 3-Cfp peptides by MS requires careful attention to potential modifications and fragmentation behavior.

The primary challenge is differentiating between synthesis impurities and artifacts generated during analysis.

Causality: The acidic environment of typical LC-MS mobile phases and the high energy conditions within an ESI source can induce chemical changes in the 3-Cfp side chain.

Solution Workflow:

dot graph "MS_Troubleshooting_Workflow" { layout=dot; graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ends_dot Caption: Decision workflow for diagnosing unexpected MS peaks.

Data Summary: Common Mass Modifications for 3-Cfp

Observed Mass Shift (Da)Chemical ModificationIdentityCausative Conditions
+0.984 -CONH₂ → -COOHHydrolysis ProductAcidic pH, prolonged storage in aqueous buffer
-17.027 Loss of NH₃In-source fragmentHigh source energy, CID
-18.010 -CONH₂ → -C≡NDehydration ProductHigh temperature, strong acid
+15.995 HydroxylationOxidation ProductMetal ion contamination, sample aging[6]
+21.982 Sodium Adduct[M+Na]⁺Glassware contamination, buffer salts
+112.986 TFA Adduct[M+TFA-H]⁻Residual TFA from purification

Experimental Protocol: Minimizing MS Artifacts

  • Sample Preparation: Reconstitute lyophilized peptide in a neutral buffer (e.g., 50 mM ammonium bicarbonate) or water immediately before analysis. Avoid prolonged storage in acidic solutions.

  • LC Mobile Phase: If possible, develop a method using a mobile phase with a higher pH (e.g., pH 5-6 with ammonium acetate or formate) to reduce acid-catalyzed hydrolysis.[1] If low pH is required for chromatography, use 0.1% formic acid instead of trifluoroacetic acid (TFA), as TFA is a stronger acid.

  • MS Source Optimization:

    • Start with a low capillary/source temperature (e.g., 100-120 °C).

    • Use the lowest cone/fragmentor voltage that provides stable signal to minimize in-source decay.[7][8]

    • Acquire data promptly after the sample is introduced to the source.

High-Performance Liquid Chromatography (HPLC/UPLC) Analysis

Achieving sharp, symmetrical peaks and reproducible retention times for 3-Cfp peptides is critical for accurate quantification and purity assessment.

Causality: The polar carbamoyl side chain, combined with the hydrophobic phenyl ring, gives the 3-Cfp residue an amphipathic character. The polar amide can engage in undesirable secondary interactions with the silica backbone of the stationary phase, especially with free silanol groups.[3]

Solutions & Best Practices:

  • Column Selection:

    • Prioritize Sterically Protected / End-Capped Columns: Use high-quality, fully end-capped C18 or C8 columns. Columns with a "sterically protected" bonding chemistry (e.g., an isobutyl side group attached to the silane) are highly effective at shielding residual silanols.

    • Consider Phenyl Phases: A phenyl-hexyl or diphenyl stationary phase can offer alternative selectivity through π-π interactions with the 3-Cfp aromatic ring, potentially improving peak shape.

  • Mobile Phase Optimization: The mobile phase modifier is your most powerful tool for improving peak shape.[9]

    • Ion-Pairing Reagents: TFA is a strong ion-pairing agent that masks silanol activity and sharpens peaks. Start with a concentration of 0.1% (v/v). However, be aware that TFA can promote side-chain hydrolysis and is difficult to remove from the peptide during lyophilization.

    • Weaker Acids: Formic acid (0.1%) is a good alternative that is less harsh but may provide less peak sharpening than TFA.

    • pH Adjustment: The charge state of the peptide's termini and any other ionizable side chains will influence its interaction with the stationary phase. Systematically screen pH values (e.g., pH 2.5 vs. pH 7.5) to find the optimal condition for peak shape and resolution from impurities.[2]

Experimental Protocol: HPLC Method Development for a 3-Cfp Peptide

  • Initial Screening:

    • Column: C18, 1.7-2.7 µm particle size, ≤150 Å pore size.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a broad scouting gradient (e.g., 5-65% B over 15 minutes). Peptides typically require shallower gradients for good resolution.[2]

    • Temperature: Begin at 40 °C. Increasing temperature can improve peak shape by reducing mobile phase viscosity and speeding mass transfer.[9]

  • Optimization for Peak Tailing:

    • If tailing is observed, first increase the column temperature in 10 °C increments (up to 60 °C).

    • If tailing persists, switch the mobile phase modifier from 0.1% TFA to 0.1% Formic Acid and re-evaluate.

    • As a final step, screen an alternative column chemistry, such as a Phenyl-Hexyl phase.

  • Resolution of Hydrolyzed Impurity: The +1 Da hydrolyzed impurity is more polar than the parent peptide and will typically elute earlier in reversed-phase chromatography.

    • To improve resolution, decrease the gradient slope (e.g., from 2%/min to 0.5%/min) around the elution time of the main peak. This provides more time for the two species to separate.

Data Summary: Recommended HPLC Starting Conditions

ParameterCondition 1 (High Resolution)Condition 2 (MS-Friendly)Rationale
Column C18, End-capped, < 3 µmC18, End-capped, < 3 µmHigh efficiency and hydrophobicity.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterTFA provides excellent peak shape; Formic acid is better for MS and is less harsh.
Mobile Phase B 0.1% TFA in ACN0.1% Formic Acid in ACNAcetonitrile is the typical organic modifier for peptides.[2]
Flow Rate Per column manufacturerPer column manufacturerDependent on column dimensions.
Temperature 40 - 60 °C30 - 40 °CHigher temperatures improve peak shape but can accelerate degradation.
UV Detection 214 nm & 280 nm214 nm & 280 nm214 nm for the peptide backbone; 280 nm can be used if other aromatic residues are present.[10]

References

  • Mouls, L., et al. (2008). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lala, A., et al. (2020). Dissociation Pattern of Sodiated Amide Peptides as a Tool for De Novo Sequencing. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bhattacharjee, A., et al. (2015). Side Chain Driven Mass Spectral Fragmentation of Lys Containing Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Phenomenex, Inc. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Bowie, J. H., & Brinkworth, C. S. (2008). A Comparison of the Effects of Amide and Acid Groups at the C-Terminus on the Collision-Induced Dissociation of Deprotonated Peptides. ResearchGate. Available at: [Link]

  • Vachet, R. W., & Glish, G. L. (2003). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, University of Massachusetts. Available at: [Link]

  • Hiskey, R. G., & Adams, J. B. Jr. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Kuroda, C., et al. (2012). Decarboxylative hydrolysis of 3 to phenylalanine. ResearchGate. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Takayama, M. (2004). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]

  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. Available at: [Link]

  • Perre-Lucquin, E., et al. (2009). In-Source Fragmentation of Very Labile Peptides in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]

  • Rohn, S., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central. Available at: [Link]

  • Kuril, A. K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry. Available at: [Link]

  • Griffiths, R. L., et al. (2017). Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. PubMed. Available at: [Link]

  • Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. PMC. Available at: [Link]

  • Nonami, H., et al. (2010). In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • Črešnar, K., & Petrič, A. (2024). General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability. PubMed Central. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Gessmann, R., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. Available at: [Link]

  • Salama, A., et al. (2017). Strategies for Improving Peptide Stability and Delivery. PMC. Available at: [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

  • Resolve Mass Spectrometry. (2023). FDA Requirements for Peptide Characterization. YouTube. Available at: [Link]

  • Damoglou, A. P., et al. (1971). The hydrolysis by thermolysin of dipeptide derivatives that conatin substituted cysteine. Biochemical Journal. Available at: [Link]

  • Yang, C. Y., et al. (1986). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. PubMed. Available at: [Link]

  • Uritu, C. M., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. Available at: [Link]

  • Kofoed, J., & Reymond, J.-L. (2004). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Chemical Communications. Available at: [Link]

  • Cooper, H. J., et al. (2017). Sub-critical water hydrolysis of peptides: Amino acid side-chain modifications. University of Birmingham's Research Portal. Available at: [Link]

Sources

Improving yield in the synthesis of peptides with Fmoc-L-3-Carbamoylphenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Fmoc-L-3-Carbamoylphenylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this unique amino acid into peptide sequences. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your synthesis yield and purity.

Introduction: The Role and Challenges of Fmoc-L-3-Carbamoylphenylalanine

Fmoc-L-3-Carbamoylphenylalanine is a valuable non-canonical amino acid derivative used in peptide synthesis to introduce a carboxamide moiety on the phenyl ring.[1] This modification can be instrumental in modulating the pharmacological properties of peptides, such as stability and solubility.[1] However, like many unnatural amino acids, its incorporation into a growing peptide chain via SPPS can present specific challenges that require careful optimization of standard protocols.[2]

The primary issues encountered are often related to steric hindrance from the bulky side chain, potential side reactions involving the carbamoyl group, and aggregation of the growing peptide chain. This guide provides a structured approach to identifying and resolving these issues to ensure successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of Fmoc-L-3-Carbamoylphenylalanine.

Q1: What are the primary challenges when incorporating Fmoc-L-3-Carbamoylphenylalanine into a peptide sequence?

A1: The main difficulties arise from a few key factors:

  • Steric Hindrance: The carbamoylphenyl side chain is bulkier than many natural amino acid side chains, which can slow down coupling reactions.[3]

  • Peptide Aggregation: The presence of this and other hydrophobic residues can promote the self-association of peptide chains on the solid support, leading to incomplete reactions.[4][5]

  • Side Reactions: While the carbamoyl group is generally stable, under certain conditions, it can potentially undergo side reactions, although this is less common than aggregation or poor coupling.

Q2: Which coupling reagents are most effective for Fmoc-L-3-Carbamoylphenylalanine?

A2: For sterically hindered amino acids, more potent coupling reagents are generally recommended. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are often more effective than carbodiimide-based reagents like DCC. The choice of additive, such as HOBt or Oxyma, is also crucial in minimizing side reactions and improving efficiency.[6]

Q3: Can I use standard Fmoc-deprotection conditions?

A3: Yes, standard Fmoc deprotection conditions, typically 20% piperidine in DMF, are generally effective.[7] However, if you observe incomplete deprotection due to aggregation, extending the deprotection time or using a stronger base cocktail (e.g., containing DBU) might be necessary.[8]

Q4: How can I monitor the efficiency of the coupling reaction for this amino acid?

A4: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin after the coupling step. A negative result (colorless or yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of peptides containing Fmoc-L-3-Carbamoylphenylalanine.

Issue 1: Incomplete Coupling (Positive Ninhydrin Test)

A positive ninhydrin test after the coupling step is a clear indication that the reaction has not gone to completion.

Root Cause Analysis:
  • Insufficient Activation/Coupling Time: The steric bulk of the carbamoylphenyl side chain may require a longer reaction time or more potent activation.

  • Peptide Aggregation: The growing peptide chain may have formed secondary structures, blocking access of the activated amino acid to the N-terminal amine.[5]

  • Low Reagent Concentration: Inadequate concentration of the amino acid or coupling reagents can lead to slower reaction kinetics.[3]

Solutions:
StrategyRationale
Double Coupling Repeating the coupling step with fresh reagents is often the most straightforward solution to drive the reaction to completion.[3]
Increase Reagent Equivalents Using a higher excess (e.g., 4-5 equivalents) of the Fmoc-amino acid and coupling reagents can improve reaction kinetics.
Extend Coupling Time For difficult couplings, extending the reaction time from the standard 1-2 hours up to 4 hours or even overnight can be beneficial.
Use a Stronger Coupling Reagent Switch to a more potent activator like HATU or HCTU if you are using a less reactive one.
Incorporate Chaotropic Salts Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[5]
Workflow for Addressing Incomplete Coupling:

G start Positive Ninhydrin Test double_couple Perform Double Coupling start->double_couple retest Re-run Ninhydrin Test double_couple->retest increase_equiv Increase Reagent Equivalents (4-5x) retest->increase_equiv Positive success Proceed to Deprotection retest->success Negative extend_time Extend Coupling Time (2-4h) increase_equiv->extend_time stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) extend_time->stronger_reagent failure Consult Advanced Strategies stronger_reagent->failure

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Peptide Aggregation

Aggregation is a common problem in SPPS, especially with hydrophobic or bulky residues, leading to poor yields and difficult purifications.[4]

Symptoms of Aggregation:
  • Shrinking of the resin bed.

  • Slow or incomplete Fmoc deprotection and coupling reactions.

  • False negatives in colorimetric tests like the ninhydrin test.

  • Low final yield of the desired peptide.

Solutions:
StrategyRationale
Solvent Modification Using solvents like NMP or adding DMSO (up to 25%) to DMF can improve solvation and disrupt peptide chain aggregation.[5][9]
Microwave-Assisted Synthesis Microwave energy can accelerate coupling reactions and help to break up aggregates by providing localized heating.[4]
Incorporate "Difficult Sequence" Strategies For long or particularly aggregation-prone sequences, the introduction of backbone-modifying dipeptides (e.g., pseudoproline or Dmb-dipeptides) at strategic locations can disrupt secondary structure formation.[9]
Reduced Peptide Concentration Using a lower-loading resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[4][9]
Decision Tree for Managing Aggregation:

G start Suspected Aggregation solvent Switch to NMP or add DMSO to DMF start->solvent microwave Utilize Microwave-Assisted SPPS start->microwave difficult_seq Incorporate Pseudoproline/Dmb Dipeptides start->difficult_seq low_load Use Lower Loading Resin start->low_load outcome1 Improved Yield solvent->outcome1 outcome2 Persistent Issues solvent->outcome2 microwave->outcome1 microwave->outcome2 difficult_seq->outcome1 low_load->outcome1

Caption: Strategies for mitigating peptide aggregation.

Experimental Protocols

Optimized Coupling Protocol for Fmoc-L-3-Carbamoylphenylalanine

This protocol is designed for a standard 0.1 mmol scale synthesis and utilizes HATU as the coupling reagent to overcome steric hindrance.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-L-3-Carbamoylphenylalanine (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-3-Carbamoylphenylalanine and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a ninhydrin test.

  • Post-Coupling Wash: If the ninhydrin test is negative, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction vessel, wash with DMF (3x), and repeat steps 3-5 with a fresh solution of activated amino acid.

Cleavage and Deprotection Protocol

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[2]

  • Purification: Collect the peptide pellet by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Obrecht, D., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-255.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(5), 289-296.
  • Wanjari, S. (2017, March 21). Spps and side reactions in peptide synthesis. Slideshare.
  • Di Maro, S., et al. (2022). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 28(11), e3421.
  • Chem-Impex. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • BenchChem. (n.d.). Managing poor coupling efficiency of p-amino-D-phenylalanine in difficult sequences.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 431-449.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Ferrazzano, L., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 153-193.
  • Horváth, Á., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe.
  • Chem-Impex. (n.d.). Fmoc-L-3-carbamoylphenylalanine.

Sources

Validation & Comparative

A Comparative Guide to Fmoc-L-3-Carbamoylphenylalanine and Fmoc-L-4-Carbamoylphenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for modulating physicochemical properties and enhancing biological activity.[1][] Among the myriad of available UAAs, substituted phenylalanine analogs offer a versatile platform for fine-tuning molecular interactions. This guide provides an in-depth comparison of two positional isomers: Fmoc-L-3-Carbamoylphenylalanine and Fmoc-L-4-Carbamoylphenylalanine. While direct comparative studies are limited, this document synthesizes theoretical considerations, data from related compounds, and established synthetic protocols to offer a comprehensive overview for researchers in peptide chemistry and drug discovery.

Structural and Physicochemical Properties: A Tale of Two Isomers

The sole difference between Fmoc-L-3-Carbamoylphenylalanine and Fmoc-L-4-Carbamoylphenylalanine lies in the position of the carbamoyl (-CONH2) group on the phenyl ring. This seemingly subtle variation can have significant implications for the molecule's steric profile, electronic properties, and intermolecular interaction potential.

PropertyFmoc-L-3-CarbamoylphenylalanineFmoc-L-4-Carbamoylphenylalanine
Synonyms Fmoc-L-Phe(3-CONH2)-OHFmoc-L-Phe(4-CONH2)-OH
Position of -CONH2 metapara
Molecular Formula C25H22N2O5C25H22N2O5
Molecular Weight 430.45 g/mol 430.45 g/mol
Electronic Effects and Hydrogen Bonding Potential

The carbamoyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. However, its key feature in the context of peptide chemistry is its ability to act as both a hydrogen bond donor (via the -NH2) and acceptor (via the C=O).

  • Fmoc-L-4-Carbamoylphenylalanine (para-isomer): The carbamoyl group is positioned directly opposite the side chain's attachment point to the peptide backbone. This linear arrangement may facilitate more directional and predictable hydrogen bonding with solvent molecules or other residues within a peptide sequence. The electronic effects of the substituent are exerted directly along the main axis of the side chain.

  • Fmoc-L-3-Carbamoylphenylalanine (meta-isomer): The offset position of the carbamoyl group creates a different vector for potential hydrogen bonding interactions. This may allow for more complex or alternative intra- and intermolecular bonding patterns that could influence peptide secondary structure in unique ways. The electronic influence on the phenyl ring is less direct relative to the Cβ-Cγ bond axis.

The differing geometries of these isomers can be expected to influence how they interact with their microenvironment. The para position allows for a more extended conformation, while the meta position introduces an angle in the side chain's functional presentation.

Diagram: Structural Comparison of the Isomers

Caption: Positional difference of the carbamoyl group.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Both isomers are designed for use in standard Fmoc-based SPPS protocols.[3][4] However, their performance during synthesis, particularly in "difficult" sequences, may differ.

Solubility
Coupling Efficiency

The steric hindrance presented by the amino acid side chain can impact coupling efficiency. For both isomers, the carbamoyl group is distant from the reactive carboxyl group, suggesting that steric hindrance should not be a major issue for most coupling reactions. However, in sequences prone to aggregation, the differing hydrogen bonding capabilities of the side chains could play a role.

  • Hypothesis: The meta-isomer, with its angled functional group, might be slightly more disruptive to inter-chain beta-sheet formation in aggregating sequences compared to the more linear para-isomer. This could potentially lead to improved coupling efficiency in some difficult contexts. This remains a hypothesis pending experimental validation.

For challenging couplings involving either isomer, strategies such as using stronger coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling are recommended.[5]

Impact on Peptide Properties

The choice between the 3-carbamoyl and 4-carbamoyl isomer will ultimately be dictated by the desired properties of the final peptide.

Peptide Conformation and Aggregation

The introduction of a hydrogen-bonding side chain can significantly influence peptide folding and aggregation.[6][7]

  • Fmoc-L-4-Carbamoylphenylalanine: The linear nature of the side chain in the para-isomer could promote the formation of well-ordered structures, including potentially undesirable amyloid-like fibrils where inter-peptide hydrogen bonds can form between the carbamoyl groups.

  • Fmoc-L-3-Carbamoylphenylalanine: The meta-isomer might disrupt such regular packing, potentially reducing aggregation propensity or favoring different conformational ensembles.

Biological Activity and Molecular Recognition

In the context of drug design, the position of the carbamoyl group is critical for interaction with biological targets. The carbamoyl group can act as a bioisosteric replacement for other functional groups, such as the hydroxyl group of tyrosine. For instance, (S)-4-(Carboxamido)phenylalanine has been shown to be an effective surrogate for tyrosine in opioid peptide ligands, challenging the long-standing belief that a phenolic hydroxyl group is essential for high-affinity binding. This highlights the importance of the para position in mimicking the geometry of natural residues.

The choice between the meta and para isomers allows for a nuanced exploration of a binding pocket. The para isomer would place the hydrogen-bonding group in a more distal position, while the meta isomer would present it at a different angle and closer to the peptide backbone, potentially enabling interactions with different regions of a receptor or enzyme active site.

Experimental Protocols

The following protocols provide a framework for the synthesis and comparison of peptides containing these two isomers.

Standard Fmoc-SPPS Protocol

This protocol is a general guideline and may require optimization for specific peptide sequences.

Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Repeat Repeat Cycle or Proceed to Cleavage Washing2->Repeat 5. Repeat->Deprotection Elongate Chain

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-L-3-Carbamoylphenylalanine or Fmoc-L-4-Carbamoylphenylalanine (3-5 equivalents relative to resin loading), an activator (e.g., HBTU/HOBt or HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conclusion and Outlook

Fmoc-L-3-Carbamoylphenylalanine and Fmoc-L-4-Carbamoylphenylalanine are valuable tools for peptide chemists seeking to introduce specific hydrogen bonding capabilities and modulate the physicochemical properties of their target molecules. The choice between the meta and para isomers offers a subtle yet powerful means of influencing peptide conformation, aggregation, and biological activity.

  • Fmoc-L-4-Carbamoylphenylalanine may be preferred when aiming to mimic the structure of tyrosine or when a linear, directional hydrogen bonding group is desired for specific receptor interactions.

  • Fmoc-L-3-Carbamoylphenylalanine offers an alternative geometry that could be advantageous for disrupting aggregation or for probing binding pockets with a different spatial arrangement of functional groups.

Given the limited direct comparative data, researchers are encouraged to empirically evaluate both isomers in their specific peptide sequences of interest. The experimental protocols outlined in this guide provide a robust starting point for such investigations. Future studies directly comparing these isomers will be invaluable in developing predictive models for the rational design of peptides with tailored properties.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sivakamasundari, C., Nandakumar, S., & Nagaraj, R. (2012). Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22. Protein & Peptide Letters, 19(5), 551-558.
  • BenchChem. (2025).
  • Li, W., et al. (2024).
  • ChemPep Inc. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • Semantic Scholar. (2012).
  • Mor Ríom, A., et al. (2020). Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring. Journal of Medicinal Chemistry.
  • Fields, G. B. (Ed.). (2020). Solid-Phase Peptide Synthesis: Methods and Protocols.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Noda, K., et al. (2024).
  • BenchChem. (2025). Biphenylalanine vs. Phenylalanine: A Structural and Functional Showdown in Peptide Chemistry.
  • Biosynth. (2024).
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • BOC Sciences. (2024).
  • Sigma-Aldrich. (n.d.).
  • Wang, Y., et al. (2024). Discovery of Staircase Chirality through the Design of Unnatural Amino Acid Derivatives.
  • Wenthur, C. J., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616-2621.
  • Neuvonen, H., Neuvonen, K., & Pasanen, P. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-3800.
  • Sankar, A. R., & Balasubramanian, R. (2001). A study of aromatic hydrogen bonds of peptides with aromatic amino acid side-chains. Journal of biosciences, 26(4), 483-490.
  • Enamine. (2024).
  • Serna, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Wenthur, C. J., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed, 26(11), 2616-2621.
  • Santos, L., et al. (2020). The impact of phenyl phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. RSC Advances, 10(19), 11135-11145.
  • Kumar, S., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4(1), 1-9.
  • Horovitz, A., & Fersht, A. R. (1992). Strength of a bifurcated H bond. Journal of Molecular Biology, 224(3), 733-740.
  • Ptak, A., & Kubiak, K. (2020). How strong are hydrogen bonds in the peptide model?. Physical Chemistry Chemical Physics, 22(3), 1133-1140.
  • A. M. Macedo, et al. (2023). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 24(22), 16462.
  • D. S. D. M. de Ámbula, et al. (2021). Modulating the radical reactivity of phenyl radicals with the help of distonic charges: it is all about electrostatic catalysis. Chemical Science, 12(11), 4058-4071.
  • A. J. van der Vlugt, et al. (2020). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 18(29), 5605-5613.
  • Scheiner, S., Kar, T., & Gu, Y. (2001). Strength of the Calpha H..O hydrogen bond of amino acid residues. Journal of Biological Chemistry, 276(13), 9832-9837.

Sources

The Bulwark in the Backbone: A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often challenged by their inherent vulnerability to enzymatic degradation in biological systems. This rapid clearance necessitates frequent administration and can limit overall efficacy. The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, aimed at fortifying these molecules against proteolytic attack. This guide provides an in-depth, objective comparison of the enzymatic stability of peptides containing the unnatural amino acid 3-Carbamoylphenylalanine (3-Cpf) against their native counterparts. We will delve into the mechanistic rationale for this enhanced stability, provide detailed experimental protocols for its validation, and present illustrative data to guide your research and development efforts.

The Challenge of Proteolytic Degradation

Peptides, being composed of naturally occurring L-amino acids, are readily recognized and cleaved by a myriad of proteases and peptidases present in the bloodstream and tissues.[1][2] This enzymatic degradation is a primary contributor to the short in vivo half-life of many peptide drug candidates, hindering their therapeutic potential.[3] Strategies to overcome this liability are crucial for the development of effective peptide-based therapeutics.[4][5]

3-Carbamoylphenylalanine: A Strategic Modification for Enhanced Stability

3-Carbamoylphenylalanine is a synthetic amino acid derivative of phenylalanine, distinguished by a carbamoyl group (-CONH2) at the meta position of the phenyl ring. This seemingly subtle modification introduces significant steric hindrance and alters the electronic properties of the side chain, making the adjacent peptide bonds less susceptible to enzymatic hydrolysis.[6] The carbamoyl group can also introduce new hydrogen bonding capabilities, potentially influencing the peptide's conformation in a way that further shields it from proteolytic enzymes.

The incorporation of bulky, non-natural amino acids is a well-established strategy to sterically hinder the approach of proteases, thereby increasing the peptide's resistance to degradation.[7] While direct, publicly available experimental data quantitatively comparing the stability of a 3-Cpf-containing peptide to its native analog is limited, the principles of steric hindrance and conformational constraint strongly suggest a significant improvement in enzymatic stability.

Comparative Stability Analysis: An Illustrative Comparison

To illustrate the expected enhancement in enzymatic stability, we present a comparative table based on the well-documented principle that incorporating bulky, non-natural amino acids improves proteolytic resistance. The data presented here is a realistic projection for a hypothetical peptide where a native Phenylalanine (Phe) residue at a protease cleavage site is replaced with 3-Carbamoylphenylalanine (3-Cpf).

Peptide VariantHalf-life in Human Plasma (t½, hours)Half-life in presence of Trypsin (t½, hours)Half-life in presence of Chymotrypsin (t½, hours)
Native Peptide (with Phe) 1.50.50.2
Modified Peptide (with 3-Cpf) > 24> 12> 8

This data is illustrative and based on the established principle that bulky, non-natural amino acids sterically hinder protease activity. Actual results will vary depending on the specific peptide sequence and the location of the modification.

Experimental Validation: Protocols for Assessing Enzymatic Stability

To empirically determine the enzymatic stability of peptides containing 3-Carbamoylphenylalanine, rigorous in vitro assays are essential. Below are detailed, step-by-step methodologies for conducting plasma stability and specific protease assays.

Experimental Workflow for Peptide Stability Assays

Peptide Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Synthesize & Purify Native and 3-Cpf Peptides P2 Prepare Peptide Stock Solutions P1->P2 I1 Incubate Peptides with Enzyme/Plasma at 37°C P2->I1 P3 Prepare Enzyme/Plasma Solutions P3->I1 I2 Collect Aliquots at Specific Time Points I1->I2 A1 Quench Reaction (e.g., with TFA or Acetonitrile) I2->A1 A2 Analyze Samples by RP-HPLC A1->A2 A3 Quantify Remaining Intact Peptide A2->A3 A4 Calculate Half-life (t½) A3->A4 Stability Mechanism cluster_peptide Peptide with 3-Cpf cluster_effects Primary Effects cluster_outcome Outcome P 3-Carbamoylphenylalanine Incorporation SH Steric Hindrance P->SH Bulky side chain CC Conformational Constraint P->CC Restricted bond rotation EP Altered Electronic Properties P->EP Carbamoyl group ES Enhanced Enzymatic Stability SH->ES Blocks protease access CC->ES Masks cleavage sites EP->ES Reduces recognition

Sources

A Senior Application Scientist's Guide to Coupling Fmoc-L-3-Carbamoylphenylalanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic and drug design. Fmoc-L-3-Carbamoylphenylalanine, a derivative of phenylalanine, offers unique structural properties that can enhance the stability and solubility of synthetic peptides[1]. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is not without challenges. These challenges stem from potential steric hindrance from the bulky phenyl group and the reactivity of the side-chain carbamoyl group, which is analogous to that of asparagine. This guide provides a comparative analysis of common coupling methods, offering a rationale for reagent selection, detailed experimental protocols for validation, and strategies to mitigate common side reactions. Our objective is to equip researchers with the knowledge to make informed decisions for optimizing the synthesis of peptides containing this valuable amino acid derivative.

Introduction: The Challenge of Coupling Fmoc-L-3-Carbamoylphenylalanine

Fmoc-L-3-Carbamoylphenylalanine is a valuable building block in pharmaceutical research for creating complex peptides with improved pharmacological profiles[1]. The primary challenges in its coupling during Fmoc-based SPPS are twofold:

  • Steric Hindrance: Like other bulky amino acids, the phenyl ring can impede the approach of the activated carboxyl group to the resin-bound amine, potentially leading to incomplete or slow reactions. This is a common issue in what is often termed "difficult couplings"[2][3].

  • Side-Chain Reactivity: The carbamoyl (-CONH2) group on the phenyl ring is chemically similar to the side chain of asparagine. Under certain activation conditions, this group is susceptible to base-catalyzed dehydration, forming a nitrile (-CN) derivative. This side reaction is irreversible and results in a significant, undesirable modification of the final peptide. Furthermore, the carbamoyl group can participate in hydrogen bonding, which may contribute to peptide aggregation on the solid support, hindering subsequent synthetic steps.

Given these challenges, the choice of coupling reagent is critical. A robust coupling strategy must be highly efficient to overcome steric hindrance while being mild enough to prevent side-chain modification.

Comparative Analysis of Coupling Reagents

The success of a coupling reaction is determined by the efficient formation of a reactive intermediate that is readily attacked by the amine nucleophile.[4] We will compare three major classes of coupling reagents and their suitability for Fmoc-L-3-Carbamoylphenylalanine.

Carbodiimides: The Classic Approach (e.g., DIC/HOBt)
  • Mechanism of Action: Diisopropylcarbodiimide (DIC) is a dehydrating agent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with the amine or, more commonly, with an additive like 1-Hydroxybenzotriazole (HOBt) to form an HOBt-ester. This active ester is more stable and less prone to racemization than the O-acylisourea.[4]

  • Advantages: DIC/HOBt is a cost-effective and widely used method.

  • Disadvantages for this Application:

    • Side-Chain Dehydration: The carbodiimide activation pathway can sometimes promote the dehydration of the carbamoyl side-chain to a nitrile, analogous to the well-documented side reaction with asparagine.

    • Racemization Risk: While HOBt significantly suppresses racemization, the risk is not entirely eliminated, especially during slower, sterically hindered couplings.[5]

    • Lower Efficiency: For difficult couplings, carbodiimide-based methods can be less efficient than onium salts, often requiring longer reaction times or double coupling.[6]

Onium Salts (Aminium/Uronium): The High-Efficiency Workhorses

Onium salt-based reagents have become the gold standard for many SPPS applications due to their high reactivity and speed.[4] They work by rapidly converting the carboxylic acid into a highly reactive ester.

  • HBTU/HCTU:

    • Mechanism: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its more reactive chloro-derivative HCTU rapidly form OBt or O-6-ClBt active esters, respectively.[5][6] These reagents are highly efficient and are a common choice for standard and moderately difficult couplings.

    • Performance: HCTU is generally considered more reactive than HBTU.[6] However, both are powerful activators. A potential side reaction with excess uronium reagent is the guanidinylation of the free N-terminal amine, which terminates the peptide chain.[7][8] This can be avoided by pre-activating the amino acid before adding it to the resin.

  • HATU: The Gold Standard for Difficult Couplings:

    • Mechanism: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of HOBt. The nitrogen atom at the 7-position of the ring makes the resulting OAt-ester significantly more reactive and less prone to racemization than the corresponding OBt-ester.[9]

    • Advantages for this Application: Experimental evidence consistently shows that HATU is superior for coupling sterically hindered amino acids.[10] Its high reactivity leads to faster, more complete reactions, which is ideal for overcoming the steric bulk of the carbamoylphenylalanine. The enhanced reactivity also minimizes contact time, reducing the window for potential side-chain reactions. For these reasons, HATU is the most recommended reagent for challenging couplings.[7][9]

The general mechanism for peptide bond formation via onium salt activation is depicted below.

G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) AA->ActiveEster Carboxylate Attack Reagent Onium Salt (e.g., HATU) Reagent->ActiveEster Base Base (DIPEA) Base->AA Deprotonation PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Resin H₂N-Peptide-Resin Resin->PeptideBond Nucleophilic Attack caption Fig 1. General mechanism of peptide coupling via onium salt activation. G start Fmoc-NH-CH(R)-COOH R = Phenyl-CONH₂ intermediate Activated Intermediate start->intermediate Activation (e.g., DIC) side_product Fmoc-NH-CH(R')-COOH R' = Phenyl-CN intermediate->side_product Base (DIPEA) - H₂O caption Fig 2. Potential side reaction: Nitrile formation from the carbamoyl group.

Caption: Fig 2. Potential side reaction: Nitrile formation from the carbamoyl group.

To minimize this risk:

  • Use a highly efficient coupling reagent like HATU to ensure rapid reaction, minimizing the lifetime of activated species.

  • Avoid excessive amounts of base or prolonged pre-activation times.

  • Ensure high-quality, amine-free DMF is used, as contaminants can affect the reaction environment. [11]

Experimental Workflow for Method Validation

To determine the optimal coupling conditions in your laboratory, a systematic comparison is recommended. This protocol provides a framework for evaluating the efficiency of different coupling reagents.

G cluster_methods Parallel Coupling Comparison start Start: Swell Rink Amide Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM, DMF) deprotect->wash1 method1 Method A: DIC/HOBt wash1->method1 method2 Method B: HCTU/DIPEA wash1->method2 method3 Method C: HATU/DIPEA wash1->method3 kaiser Monitor Reaction (Kaiser Test) method1->kaiser method2->kaiser method3->kaiser wash2 Wash & Dry Resin Sample kaiser->wash2 cleave Cleave Peptide Sample (TFA Cocktail) wash2->cleave analyze Analyze Crude Product (RP-HPLC, LC-MS) cleave->analyze caption Fig 3. Experimental workflow for comparing coupling reagent efficiency.

Sources

A Comparative Guide to the Validation of Peptides Containing 3-Carbamoylphenylalanine by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Peptide Therapeutics

The therapeutic potential of synthetic peptides is immense, offering high specificity and potency in treating a range of conditions from metabolic disorders to cancers.[1] However, this potential can only be realized if the peptide product is well-characterized, with its identity, purity, and impurity profile rigorously established.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate comprehensive characterization to ensure the safety and efficacy of peptide-based drugs.[1][2] Peptide purity, defined as the percentage of the target peptide free from synthesis-related or degradation-induced impurities, is a critical quality attribute (CQA) that directly impacts biological activity and patient safety.[4]

The introduction of non-natural or modified amino acids, such as 3-Carbamoylphenylalanine, into a peptide sequence presents unique analytical challenges. These modifications, while often designed to enhance stability, binding affinity, or pharmacokinetic properties, can alter the physicochemical characteristics of the peptide, necessitating tailored analytical methods. This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of peptides containing 3-Carbamoylphenylalanine, focusing on the gold-standard technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the primary method with orthogonal techniques to provide a self-validating framework for researchers and drug development professionals.

The Analytical Challenge of 3-Carbamoylphenylalanine

3-Carbamoylphenylalanine is an analogue of phenylalanine that contains a carbamoyl group (-CONH2) on the phenyl ring. This modification introduces a polar, hydrogen-bonding moiety that significantly alters the molecule's properties compared to its natural counterpart.

  • Impact on Hydrophobicity: The carbamoyl group increases the polarity of the side chain, reducing the overall hydrophobicity of the peptide. In Reversed-Phase HPLC (RP-HPLC), where separation is driven by hydrophobic interactions, this leads to earlier elution times compared to a peptide containing a standard phenylalanine at the same position.

  • Potential for Co-elution: This shift in retention can cause the target peptide to co-elute with different sets of impurities, particularly more polar species like truncated sequences or deamidated forms, complicating quantification.

  • Mass Confirmation: The molecular weight of 3-Carbamoylphenylalanine (C10H12N2O3, MW: 208.21 g/mol ) is distinct from Phenylalanine (C9H11NO2, MW: 165.19 g/mol ).[5] Mass spectrometry is therefore essential to unambiguously confirm its incorporation and to differentiate it from other potential modifications or impurities.

Core Methodology: A Synergistic Approach with HPLC-MS

The combination of HPLC for separation and MS for detection provides a powerful, two-dimensional analysis that is the cornerstone of peptide characterization.[6][7] HPLC separates the target peptide from impurities based on physicochemical differences, while MS provides definitive molecular weight information for each separated component.[8]

Workflow for HPLC-MS Purity Validation

The following diagram illustrates a robust workflow for the validation of a peptide containing 3-Carbamoylphenylalanine.

HPLC_MS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Reporting SamplePrep Sample Preparation (Dissolution in appropriate diluent) MethodDev Method Development (Column, Mobile Phase, Gradient) SamplePrep->MethodDev Initial solubility tests HPLC_Run HPLC Separation (UV Detection @ 214nm) MethodDev->HPLC_Run Optimized method MS_Scan MS Analysis (Full Scan for MW Confirmation) HPLC_Run->MS_Scan Eluent flow PurityCalc Purity Calculation (% Area from UV Chromatogram) HPLC_Run->PurityCalc Chromatogram ImpurityID Impurity Identification (MS data for impurity peaks) MS_Scan->ImpurityID Mass spectra FinalReport Final Certificate of Analysis (Purity & Identity Confirmed) PurityCalc->FinalReport ImpurityID->FinalReport

Caption: Workflow for Peptide Purity and Identity Validation by HPLC-MS.

Experimental Design and Protocols

The trustworthiness of a purity assessment hinges on a well-designed and optimized analytical method. Here, we detail the steps and rationale for developing a stability-indicating HPLC-MS method.

Protocol 1: HPLC Method Development

Objective: To achieve baseline separation of the main peptide peak from all significant impurities.

1. Column Selection:

  • Initial Choice: A C18 reversed-phase column is the standard starting point for most peptides due to its broad applicability.
  • Causality: C18 columns separate molecules based on hydrophobicity. Peptides with a mix of hydrophobic and hydrophilic residues interact well with this stationary phase.
  • Optimization: For peptides, a wide-pore column (e.g., 300 Å) is crucial to prevent steric exclusion and allow the molecule to fully interact with the bonded phase.[9] If resolution is poor, alternative chemistries like C8 (less retentive) or Phenyl-Hexyl (different selectivity for aromatic residues) should be evaluated.[10]

2. Mobile Phase Selection & Preparation:

  • Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.
  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% Formic Acid.
  • Causality & Comparison: Trifluoroacetic acid (TFA) is a common ion-pairing agent that sharpens peptide peaks in UV chromatography. However, it is a known ion suppressant in mass spectrometry.[11][12] Formic acid is a volatile acid that provides good protonation for electrospray ionization (ESI) and is highly MS-compatible, making it the preferred choice for LC-MS analysis.[12]

3. Gradient Elution:

  • Rationale: A gradient (i.e., a changing concentration of Mobile Phase B) is necessary to elute peptides of varying hydrophobicities from the column within a reasonable time.
  • Screening Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide.
  • Optimized Gradient: Once the elution point is known, apply a much shallower gradient around that point (e.g., 20% to 40% B over 40 minutes) to maximize the resolution between the main peak and closely eluting impurities.[9][13]

4. Detection Settings:

  • UV Detector: Monitor at 214 nm for the peptide backbone amide bonds and 280 nm if the peptide contains aromatic residues like Tryptophan or Tyrosine.[10]
  • MS Detector (ESI):
  • Mode: Positive Ion Mode (peptides readily accept protons).
  • Scan Range: A wide range (e.g., 300-2000 m/z) to encompass the expected charge states of the peptide and potential impurities.
Protocol 2: Data Analysis and Purity Calculation

1. Identity Confirmation:

  • Extract the mass spectrum from the apex of the main chromatographic peak.
  • Deconvolute the multiply charged ions to obtain the zero-charge molecular weight.
  • Compare the experimental mass to the theoretical mass of the peptide containing 3-Carbamoylphenylalanine. A match within a specified tolerance (e.g., ±0.1 Da for high-resolution MS) confirms the identity.[14]

2. Purity Calculation:

  • Integrate all peaks in the UV chromatogram (at 214 nm) that are above a defined threshold (e.g., 0.05% of the main peak area).
  • Calculate the percent purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%[10]

3. Impurity Profiling:

  • For each significant impurity peak, extract the mass spectrum to determine its molecular weight.
  • Use this mass to hypothesize the impurity's identity (e.g., a truncated sequence, a deletion sequence, or a common modification like oxidation (+16 Da) or deamidation (+1 Da)).[14]

Hypothetical Case Study: Purity Analysis of "Peptide-CBP"

Let's consider a hypothetical 10-amino acid peptide, "Peptide-CBP," with the sequence H-Gly-Ala-X-Val-Ile-Leu-Ser-Gly-Lys-Arg-OH, where X is 3-Carbamoylphenylalanine.

  • Theoretical Monoisotopic Mass: 1075.62 Da

Data Summary Tables

Table 1: HPLC-UV Purity Assessment of Peptide-CBP

Peak No.Retention Time (min)Peak Area% AreaIdentification
118.51,500,0001.50Impurity A
221.297,000,00097.00Peptide-CBP
322.11,000,0001.00Impurity B
424.8500,0000.50Impurity C
Total 100,000,000 100.00
Purity 97.00%

Table 2: LC-MS Identity and Impurity Analysis of Peptide-CBP

Peak IdentificationRetention Time (min)Experimental Mass (Da)Theoretical Mass (Da)Δ Mass (Da)Probable Identity
Peptide-CBP 21.21075.611075.62-0.01Target Peptide
Impurity A18.5962.53962.54-0.01Deletion of Valine (-113.08 Da)
Impurity B22.11091.611091.62-0.01Oxidation of Leucine (+16.00 Da)
Impurity C24.81075.611075.62-0.01Isomer of Peptide-CBP

Comparative Analysis with Orthogonal Methods

While HPLC-MS is powerful, regulatory guidelines often recommend using orthogonal methods—techniques that separate molecules based on different principles—to provide a more complete purity profile.[15]

Orthogonal_Methods cluster_orthogonal Orthogonal Validation Methods MainMethod Primary Method: RP-HPLC-MS CE Capillary Electrophoresis (CE) Separates by charge/size ratio MainMethod->CE Confirms isomeric purity AAA Amino Acid Analysis (AAA) Confirms amino acid composition MainMethod->AAA Confirms composition qNMR Quantitative NMR (qNMR) Determines absolute quantity MainMethod->qNMR Provides absolute quantification

Caption: Orthogonal Methods for Comprehensive Peptide Purity Validation.

Table 3: Comparison of Key Analytical Methods

MethodPrimary ApplicationPrinciple of Separation/DetectionInformation Provided
RP-HPLC Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)[15]
LC-MS Identity confirmation, impurity identificationHydrophobicity and mass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation)[15]
Capillary Electrophoresis (CE) Purity, especially for isomersCharge-to-size ratioElectrophoretic mobility, detection of charge variants
Amino Acid Analysis (AAA) Confirming peptide identity and quantityChemical compositionRelative ratios of constituent amino acids[16][17]

Conclusion

The validation of peptides containing modified amino acids like 3-Carbamoylphenylalanine demands a scientifically rigorous and meticulous approach. A well-optimized HPLC-MS method serves as the foundation for this analysis, providing reliable data on both purity and identity.[17] By understanding the physicochemical impact of the modification, analysts can proactively design methods that resolve the target peptide from process-related and product-related impurities. The causality is clear: a shallow gradient is necessary for resolving closely related species, and the choice of a MS-compatible mobile phase like formic acid is critical for seamless identity confirmation.[12][13]

For regulatory submissions and high-stakes research, complementing this core technique with orthogonal methods like Capillary Electrophoresis and Amino Acid Analysis creates a self-validating and comprehensive data package.[15] This multi-faceted approach not only ensures that the peptide meets the required specifications for purity but also builds confidence in its quality, safety, and ultimate therapeutic efficacy.

References

  • Vertex AI Search. (2025).
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
  • Almac Group. (n.d.).
  • Resolve Mass Spectrometry. (2025). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. [YouTube].
  • Spectroscopy Online. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
  • BenchChem. (2025).
  • National Institutes of Health (NIH). (2018). SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN.
  • Wiley Online Library. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
  • Regulations.gov. (2013).
  • PolyPeptide Group. (n.d.).
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines.
  • AltaBioscience. (n.d.).
  • PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
  • Poly Biotech. (n.d.). Peptide Purification and Analytical Verification – HPLC, Mass Spectrometry, COAs, and Impurity Profiling.
  • Creative Proteomics. (n.d.). Peptide Purity Analysis Service.
  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt).
  • ResolveMass Laboratories Inc. (2025).
  • National Center for Biotechnology Information. (n.d.). L-4-Carbamoylphenylalanine. PubChem.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.

Sources

A Comparative Guide to the Biological Activity of Peptides With and Without 3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. The subtle yet significant alterations these unique building blocks introduce can profoundly impact a peptide's therapeutic potential. This guide provides an in-depth, objective comparison of the biological activity of peptides containing the unnatural amino acid 3-Carbamoylphenylalanine versus their native phenylalanine-containing counterparts. We will delve into the rationale behind this substitution, present detailed experimental protocols for a comparative analysis, and provide a framework for interpreting the resulting data.

The introduction of a carbamoyl group at the meta-position of the phenylalanine side chain introduces a key functional change: the capacity for additional hydrogen bonding. This modification can alter a peptide's conformation, receptor binding affinity, and enzymatic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

The Rationale for 3-Carbamoylphenylalanine Incorporation

The substitution of phenylalanine with 3-Carbamoylphenylalanine is predicated on the hypothesis that the added functional group can mediate new or enhanced interactions with a biological target. The carbamoyl moiety, with its primary amide, can act as both a hydrogen bond donor and acceptor. This contrasts with the purely hydrophobic nature of the benzyl side chain of phenylalanine. This seemingly minor alteration can lead to significant changes in a peptide's structure-activity relationship (SAR).[1]

The potential benefits of this substitution include:

  • Enhanced Receptor Affinity: The carbamoyl group may form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket that are inaccessible to the native peptide.

  • Improved Selectivity: The specific orientation of the carbamoyl group can favor binding to one receptor subtype over another, leading to a more targeted therapeutic effect.

  • Increased Proteolytic Stability: The structural changes induced by 3-Carbamoylphenylalanine may render the peptide less susceptible to degradation by proteases.

A Framework for Comparative Analysis: A Step-by-Step Experimental Guide

To empirically validate the effects of incorporating 3-Carbamoylphenylalanine, a systematic comparative study is essential. Here, we outline a comprehensive experimental workflow.

Part 1: Peptide Synthesis and Purification

The foundation of any comparative study lies in the high-purity synthesis of the peptides . Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for this purpose.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-3-Carbamoylphenylalanine-OH) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptides using mass spectrometry and analytical HPLC.

Workflow for Peptide Synthesis and Purification

cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Capping Capping (Optional) Coupling->Capping Repeat Repeat for each Amino Acid Capping->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin Repeat->Cleavage Final Peptide Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization

Caption: Workflow for peptide synthesis and purification.

Part 2: Comparative Biological Assays

With both the native and modified peptides in hand, a suite of biological assays can be performed to compare their activity. The choice of assays will be dependent on the therapeutic target of the peptide.

1. Receptor Binding Affinity

A fundamental measure of a peptide's potency is its affinity for its target receptor. This can be determined using a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test peptides (native and 3-Carbamoylphenylalanine-containing).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of peptide that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. Functional Activity: Signaling Pathway Activation

Beyond binding, it is crucial to assess whether the peptide activates the receptor and initiates a downstream signaling cascade.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., cAMP Assay)

  • Cell Culture: Culture cells expressing the target GPCR.

  • Cell Stimulation: Treat the cells with varying concentrations of the test peptides.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of peptide that elicits a half-maximal response).

GPCR Signaling Pathway

Peptide Peptide Ligand Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Peptides Containing 3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Non-Canonical Residues

The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology. These novel building blocks, such as 3-Carbamoylphenylalanine (3-Cpa), offer the potential to enhance peptide stability, modulate receptor affinity, and introduce unique functionalities. However, the inclusion of an ncAA necessitates a rigorous analytical workflow to confirm its successful incorporation, quantify the resulting peptide, and understand how the new residue influences the peptide's structural and dynamic properties.

This guide deviates from a simple list of protocols. Instead, it presents an integrated, comparative strategy for the comprehensive spectroscopic analysis of peptides containing 3-Cpa. As a structural isomer of L-Phenylalanine with an added carbamoyl group, 3-Cpa is expected to possess distinct spectroscopic signatures. This document serves as a roadmap for researchers to elucidate these properties, using the well-characterized aromatic amino acids, Phenylalanine (Phe) and Tryptophan (Trp), as essential benchmarks. We will explore not just the "how" but the "why" behind each analytical choice, empowering you to build a self-validating system of characterization for your novel peptide.

Part 1: Foundational Analysis - Identity and Concentration

Before delving into complex functional or structural studies, two questions must be answered: "Did I make the right peptide?" and "How much of it do I have?" Mass spectrometry and UV-Visible spectroscopy are the foundational techniques to provide these answers.

Verifying Covalent Integrity with Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the molecular weight of a peptide, thereby verifying the successful incorporation of the 3-Cpa residue.[1] The mass of 3-Cpa (C₁₀H₁₂N₂O₃) is approximately 208.21 Da, compared to Phenylalanine (C₉H₁₁NO₂) at 165.19 Da. This mass difference is the primary indicator of successful synthesis.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile, to a final concentration of 1-10 µM. The acidic mobile phase is critical as it promotes protonation, which is essential for positive-ion mode ESI.

  • Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to positive electrospray ionization (ESI+) mode. This is the most common mode for peptides as they readily accept protons on backbone amides and basic side chains.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC). Acquire spectra across a mass-to-charge (m/z) range that encompasses the expected charge states of the peptide (e.g., m/z 400-2000). Peptides typically exist as multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Data Analysis: Deconvolute the resulting m/z spectrum to determine the parent mass (M). Compare this experimentally determined mass to the theoretical mass calculated for the peptide containing the 3-Cpa residue. A match within the instrument's mass accuracy (typically <5 ppm for high-resolution instruments) confirms the peptide's identity.

Accurate Quantification via UV-Visible Spectroscopy

Accurate concentration determination is vital for all subsequent biophysical and functional assays. For aromatic amino acids, this is typically achieved via UV absorbance, governed by the Beer-Lambert law. While the molar absorptivity (also known as the extinction coefficient, ε) of peptides containing Trp and Tyrosine is well-established, the value for a 3-Cpa-containing peptide must be experimentally determined.[2] The phenyl ring of 3-Cpa will confer UV absorbance, but the carbamoyl group may subtly alter the λ-max and ε value compared to Phenylalanine.

  • Reference Sample Preparation: Prepare a stock solution of the purified, lyophilized 3-Cpa peptide with a precisely known concentration, determined by a mass-based method like amino acid analysis or by weighing on an analytical balance (assuming high purity).

  • Serial Dilution: Create a series of at least five dilutions from the stock solution in a suitable, UV-transparent buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration range should yield absorbance values between 0.1 and 1.0, the linear range of most spectrophotometers.

  • Spectral Scan: For the highest concentration sample, perform a wavelength scan from 240 nm to 350 nm to identify the wavelength of maximum absorbance (λ-max). This is expected to be near the λ-max of Phenylalanine (~257 nm).[3]

  • Absorbance Measurement: Measure the absorbance of all samples, including a buffer blank, at the determined λ-max.

  • Data Analysis (Beer-Lambert Plot): Plot absorbance (A) versus concentration (c). The data should be linear. Perform a linear regression. According to the Beer-Lambert law (A = εbc, where b is the path length, typically 1 cm), the slope of the line is the molar absorptivity (ε) in units of M⁻¹cm⁻¹. This value is now the validated constant for quantifying this specific peptide.

For context, this table provides the established spectroscopic properties for the natural aromatic amino acids. Your experimentally determined values for 3-Cpa can be compared against these standards.

Amino Acidλ-max (nm)Molar Absorptivity (ε) at λ-max (M⁻¹cm⁻¹)
Phenylalanine~257~200
Tyrosine~275~1,410
Tryptophan~280~5,580

(Data sourced from[3])

Part 2: Probing Structure and Environment with Fluorescence Spectroscopy

Fluorescence spectroscopy is an exquisitely sensitive technique for studying peptide conformation and interactions.[4] The fluorescence of an aromatic residue is highly dependent on its local microenvironment; for instance, a tryptophan residue buried in a hydrophobic protein core will have a different emission spectrum than one exposed to the aqueous solvent.[5] By characterizing the intrinsic fluorescence of 3-Cpa, you can develop a powerful tool to monitor peptide folding, binding events, and conformational changes.

The logical workflow for this characterization is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Peptide Stock in Degassed Buffer P2 Prepare Dilute Sample (Abs @ λ_ex < 0.1) P1->P2 Avoid inner-filter effect A1 Acquire Excitation Spectrum (Scan λ_ex, fixed λ_em) P2->A1 A3 Acquire Standard's Spectrum (e.g., Tryptophan) P2->A3 A2 Acquire Emission Spectrum (Fixed λ_ex, scan λ_em) A1->A2 Use λ_max(ex) for emission scan D1 Determine λ_max(ex) & λ_max(em) A2->D1 D3 Calculate Relative Quantum Yield A2->D3 A3->D3 D2 Calculate Stokes Shift D1->D2

Workflow for fluorescence characterization.
Determining Excitation and Emission Maxima

The first step is to determine the characteristic wavelengths for 3-Cpa.

  • Sample Preparation: Prepare a dilute solution of the 3-Cpa peptide in buffer. It is crucial that the absorbance at the excitation wavelength is low (< 0.1) to prevent inner-filter effects, where emitted light is re-absorbed by other fluorophores in the solution.

  • Excitation Scan: Set the emission monochromator to an estimated emission wavelength (e.g., 300 nm, slightly longer than Phe's emission) and scan a range of excitation wavelengths (e.g., 240-290 nm). The peak of this spectrum is the excitation maximum (λ-max,ex).

  • Emission Scan: Set the excitation monochromator to the determined λ-max,ex and scan a range of emission wavelengths (e.g., 270-400 nm). The peak of this spectrum is the emission maximum (λ-max,em). The difference between the emission and excitation maxima is the Stokes shift, which is an important characteristic of any fluorophore.

Quantifying Emission Efficiency: Relative Quantum Yield

The quantum yield (Φ) is a measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[6] An absolute measurement is complex, but a relative quantum yield can be easily determined by comparing the 3-Cpa peptide to a well-characterized standard, such as L-tryptophan in water (Φ = 0.14).

  • Prepare Solutions: Prepare solutions of your 3-Cpa peptide and the standard (L-tryptophan) with identical absorbance values at the excitation wavelength (use the λ-max,ex of 3-Cpa determined previously). This ensures that both solutions are absorbing the same number of photons.

  • Acquire Spectra: Record the fluorescence emission spectrum for both the 3-Cpa peptide and the standard over the same emission range.

  • Data Analysis: Integrate the area under the emission curve for both samples. The relative quantum yield (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (n_sample / n_std)²

    Where:

    • Φ_std is the known quantum yield of the standard.

    • I_sample and I_std are the integrated fluorescence intensities of the sample and standard.

    • n_sample and n_std are the refractive indices of the sample and standard solvents (if they are the same, this term cancels out).

Amino Acidλ-max,ex (nm)λ-max,em (nm)Quantum Yield (Φ) in Water
Phenylalanine~257~282~0.02
Tyrosine~275~303~0.14
Tryptophan~280~350~0.14

(Data sourced from[3])

Part 3: High-Resolution Structural Analysis with NMR

While fluorescence provides information on the local environment, Nuclear Magnetic Resonance (NMR) spectroscopy can deliver a complete, high-resolution 3D structure of the peptide in solution. Incorporating an ncAA like 3-Cpa presents a unique opportunity and challenge for NMR analysis.[7][8] The side-chain protons on the phenyl ring and the carbamoyl group will have unique chemical shifts that can be used as specific probes for structural assignment and to monitor interactions.

  • Sample Preparation: NMR is a less sensitive technique, requiring higher sample concentrations (typically 0.1-1 mM) in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to minimize the solvent signal.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to confirm sample purity and proper folding (indicated by good signal dispersion).

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system. It will be critical for assigning the unique signals of the 3-Cpa side chain and distinguishing them from other aromatic residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are on the same residue. Cross-peaks in the NOESY spectrum provide the distance restraints needed to calculate the 3D structure of the peptide. The unique 3-Cpa signals will provide crucial anchor points for this process.

  • Structure Calculation: The collected restraints are used in specialized software to calculate an ensemble of structures consistent with the experimental data.

Integrated Analytical Strategy and Conclusion

The spectroscopic analysis of a novel peptide is not a linear process but an integrated workflow where techniques are used in a complementary fashion.

G MS Mass Spectrometry (Identity Confirmation) UV UV-Vis Spectroscopy (Quantification) MS->UV Confirmed identity enables accurate quantification Result Comprehensive Peptide Characterization MS->Result Fluor Fluorescence Spectroscopy (Environmental Probe) UV->Fluor Accurate concentration is essential for QY calculation UV->Result NMR NMR Spectroscopy (3D Structure) Fluor->NMR Fluorescence data informs on local environment & dynamics Fluor->Result NMR->Result Definitive structure

Integrated workflow for peptide analysis.

A logical approach begins with Mass Spectrometry to confirm the peptide's identity. This is followed by UV-Vis Spectroscopy to determine the molar absorptivity, enabling accurate quantification for all future experiments. With a confirmed and quantified sample, Fluorescence Spectroscopy is employed to characterize the intrinsic photophysical properties of the 3-Cpa residue, establishing it as a reporter of local environment. Finally, for the most detailed structural insights, NMR Spectroscopy provides the atomic-resolution structure.

By systematically applying this multi-faceted spectroscopic approach, researchers can move beyond simple confirmation of synthesis. They can build a comprehensive analytical dossier for their 3-Cpa-containing peptide, validating its integrity and creating a robust foundation for subsequent functional studies, drug development, and advanced biological research.

References

  • Zhang, H., & Cui, W. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. Available at: [Link]

  • Kaur, H., & Singh, P. (2011). Molar extinction coefficients of some amino acids. Journal of Chemical and Pharmaceutical Research, 3(5), 41-50. Available at: [Link]

  • Fasman, G. D., Editor (1976) Handbook of Biochemistry and Molecular Biology, 3rd Edition, Proteins, Volume I, pp. 183-203, CRC Press, Cleveland, Ohio. Referenced in: Prahl, S. (2017). Phenylalanine. OMLC.org. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. Available at: [Link]

  • Royer, C. A. (2014). Fluorescence spectroscopy of peptides. Methods in Molecular Biology, 1088, 237-46. Available at: [Link]

  • Wikipedia. (n.d.). Quantum yield. Available at: [Link]

  • Bax, A. (1994). NMR of Peptides and Proteins. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons. Available at: [Link]

  • Yang, H., et al. (2015). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. Available at: [Link]

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762271, Fmoc-L-3-Carbamoylphe. Retrieved from [Link]

  • Clarke, R., et al. (2024). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Chemical Science, 15(16), 5944-5949. Available at: [Link]

  • Summerfield, A. L., et al. (2024). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Society Reviews. Available at: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Intrinsic Fluorescence. Available at: [Link]

  • Creighton, T. E. (1993). Proteins: Structures and Molecular Properties. W. H. Freeman. Available at: [Link]

  • Royer, C. A. (2000). Fluorescence Spectroscopy in Peptide and Protein Analysis. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762272, L-4-Carbamoylphenylalanine. Retrieved from [Link]

  • BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Fmoc-L-3-Carbamoylphenylalanine Against Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and suboptimal physicochemical properties. The incorporation of non-natural amino acids (nnAAs) into peptide sequences has emerged as a powerful strategy to overcome these hurdles, expanding the chemical space available to medicinal chemists.[] Among the diverse array of nnAAs, Fmoc-L-3-Carbamoylphenylalanine stands out as a versatile building block. Its unique structure, featuring a carbamoyl group on the phenyl ring, is designed to enhance peptide stability and solubility, making it an attractive candidate for the development of novel peptide-based drugs.[2]

This guide provides a comprehensive framework for benchmarking Fmoc-L-3-Carbamoylphenylalanine against a selection of other non-natural and natural phenylalanine analogs. We will delve into the experimental rationale, provide detailed protocols for synthesis and analysis, and present a comparative analysis of their impact on peptide properties. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their next generation of peptide therapeutics.

The Rationale for Comparison: Selecting the Right Tool for the Job

The choice of a non-natural amino acid is a critical decision in peptide design, with each analog offering a unique set of properties. To provide a meaningful benchmark for Fmoc-L-3-Carbamoylphenylalanine, we have selected a panel of comparators that represent a spectrum of functionalities:

  • Fmoc-L-Phenylalanine (The Natural Benchmark): As the parent natural amino acid, Fmoc-L-Phe-OH serves as the essential baseline for our comparison. Its well-understood behavior in solid-phase peptide synthesis (SPPS) provides a reference for yield, purity, and baseline physicochemical properties.[3]

  • Fmoc-3-methyl-L-phenylalanine (The Hydrophobic Modulator): The introduction of a methyl group to the phenyl ring increases the hydrophobicity of the amino acid.[4] This modification can enhance peptide stability and influence interactions within the hydrophobic core of proteins.[5]

  • Fmoc-3-pyridyl-L-alanine (The Hydrophilic and Functional Modulator): The replacement of the phenyl ring with a pyridyl ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the side chain. This modification can significantly impact solubility and receptor binding affinity.[6][7]

By comparing Fmoc-L-3-Carbamoylphenylalanine against these analogs, we can elucidate the specific contributions of the carbamoyl group to peptide performance.

Experimental Design: A Head-to-Head Comparison in a Model Peptide

To ensure an objective comparison, we will incorporate each of the selected amino acids into a model hexapeptide sequence: Tyr-Gly-Gly-Xaa-Leu-Arg , where Xaa represents the amino acid being tested. This sequence is chosen for its moderate complexity, containing both hydrophobic and hydrophilic residues, which will allow for the assessment of the impact of the nnAA on overall peptide properties.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Peptide Synthesis cluster_1 Purification & Analysis cluster_2 Property Assessment Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Coupling of Fmoc-Xaa-OH Resin_Prep->Coupling Deprotected Resin Chain_Elongation Chain Elongation Coupling->Chain_Elongation Resin-bound Dipeptide Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Fully Assembled Peptide Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Analysis LC-MS & MS/MS Analysis Purification->Analysis Purified Peptide Solubility Solubility Assay Analysis->Solubility Stability Stability Assay (Proteolytic Digestion) Analysis->Stability Activity Biological Activity Assay (e.g., Receptor Binding) Analysis->Activity

Caption: A streamlined workflow for the comparative benchmarking of non-natural amino acids.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Model Peptide

This protocol is based on the widely adopted Fmoc/tBu strategy.[8]

1. Resin Preparation: a. Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. b. Drain the DMF. c. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. d. Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc deprotection. e. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

2. Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (Fmoc-L-3-Carbamoylphenylalanine, Fmoc-L-Phenylalanine, Fmoc-3-methyl-L-phenylalanine, or Fmoc-3-pyridyl-L-alanine), 3 equivalents of HCTU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 2 hours at room temperature. For potentially difficult couplings, extend the reaction time or perform a double coupling.[9] d. Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. e. Wash the resin with DMF (5x) and DCM (3x).

3. Chain Elongation: a. Repeat the deprotection (step 1c-1e) and coupling (step 2) cycles for the remaining amino acids in the sequence (Leu, Gly, Gly, Tyr).

4. Cleavage and Deprotection: a. After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum. b. Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the crude peptide under vacuum.

Peptide Purification and Analysis

1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[10]

2. Analysis: a. Confirm the identity and purity of the peptide fractions using liquid chromatography-mass spectrometry (LC-MS).[11] b. Further confirm the sequence using tandem mass spectrometry (MS/MS) if necessary.

Comparative Data Analysis

The following tables summarize the expected outcomes based on the known properties of the amino acids. Actual experimental results should be tabulated in a similar format.

Table 1: Synthesis Yield and Purity

Amino Acid (Xaa)Theoretical Crude Yield (%)Crude Purity (by HPLC, %)Purified Yield (%)
Fmoc-L-Phenylalanine>90>85>40
Fmoc-L-3-Carbamoylphenylalanine>85>80>35
Fmoc-3-methyl-L-phenylalanine>85>80>35
Fmoc-3-pyridyl-L-alanine>80>75>30

Note: Yields and purities are highly sequence-dependent and can be influenced by the efficiency of each coupling and deprotection step. High-purity Fmoc amino acids (>99%) are crucial for achieving higher yields and cleaner crude products.[12][13]

Table 2: Physicochemical Properties

Amino Acid (Xaa)Calculated Molecular Weight (Da)HPLC Retention Time (min)Predicted Hydrophobicity
Fmoc-L-Phenylalanine765.88BaselineHigh[14]
Fmoc-L-3-Carbamoylphenylalanine808.90Shorter than PheModerate
Fmoc-3-methyl-L-phenylalanine779.91Longer than PheVery High[5]
Fmoc-3-pyridyl-L-alanine766.86Significantly Shorter than PheLow (Hydrophilic)[15]

Table 3: Impact on Peptide Properties

Amino Acid (Xaa)Expected Impact on SolubilityExpected Impact on Stability (Proteolytic Resistance)Potential Impact on Biological Activity
Fmoc-L-PhenylalanineBaselineBaselineStandard hydrophobic and aromatic interactions.
Fmoc-L-3-CarbamoylphenylalanineIncreased aqueous solubility due to the polar carbamoyl group.[16]May increase stability by altering conformation and shielding cleavage sites.Can introduce new hydrogen bonding interactions, potentially modulating receptor affinity.
Fmoc-3-methyl-L-phenylalanineDecreased aqueous solubility due to increased hydrophobicity.Can enhance stability through steric hindrance and promoting stable secondary structures.[17]Can improve binding affinity by filling hydrophobic pockets in the receptor.
Fmoc-3-pyridyl-L-alanineSignificantly increased aqueous solubility.[15]May alter conformation, potentially increasing or decreasing stability.The pyridyl nitrogen can act as a hydrogen bond acceptor or a metal coordination site, significantly altering receptor interactions.[18]

Discussion: Interpreting the Benchmarking Data

The decision to incorporate a specific non-natural amino acid should be driven by the desired therapeutic profile of the peptide.

  • Fmoc-L-3-Carbamoylphenylalanine is an excellent choice when the goal is to enhance aqueous solubility without drastically altering the overall size and aromatic character of the side chain. The carbamoyl group's ability to form hydrogen bonds can also be leveraged to fine-tune receptor interactions. While a slight decrease in coupling efficiency compared to the natural phenylalanine may be observed due to steric hindrance, this can typically be overcome with optimized coupling protocols.[9]

  • Fmoc-3-methyl-L-phenylalanine is ideal for applications where increased hydrophobicity and metabolic stability are paramount. The methyl group can promote the formation of stable secondary structures and enhance binding to hydrophobic pockets on the target receptor. However, this increased hydrophobicity may lead to challenges with peptide solubility and aggregation during synthesis.[19]

  • Fmoc-3-pyridyl-L-alanine offers a powerful means to dramatically increase hydrophilicity and introduce a unique functional group. The pyridyl nitrogen can participate in specific interactions that are not possible with a standard phenyl ring, potentially leading to novel biological activities. The altered electronics and basicity of the pyridyl ring can, however, present unique challenges during synthesis and may require specific side-chain protection strategies.

The following diagram illustrates the decision-making process for selecting a phenylalanine analog based on desired peptide properties:

G start Desired Peptide Property solubility Increase Solubility start->solubility stability Increase Stability/ Hydrophobicity start->stability activity Modulate Activity/ Introduce H-bonding start->activity carbamoyl Fmoc-L-3-Carbamoylphenylalanine solubility->carbamoyl Moderate Increase pyridyl Fmoc-3-pyridyl-L-alanine solubility->pyridyl Significant Increase phe Fmoc-L-phenylalanine (Baseline) solubility->phe methyl Fmoc-3-methyl-L-phenylalanine stability->methyl High Increase stability->phe activity->carbamoyl H-bond Donor/Acceptor activity->pyridyl H-bond Acceptor/ Metal Coordination activity->phe

Caption: Decision tree for selecting a phenylalanine analog based on desired peptide modifications.

Conclusion: A Strategic Approach to Peptide Design

The benchmarking of non-natural amino acids is a critical exercise in modern peptide drug discovery. Fmoc-L-3-Carbamoylphenylalanine presents a valuable tool for medicinal chemists, offering a means to enhance peptide solubility and introduce novel interactions while maintaining a close structural resemblance to its natural counterpart. Through systematic comparison with other phenylalanine analogs, researchers can make data-driven decisions to optimize the properties of their peptide candidates. The protocols and comparative data presented in this guide provide a solid foundation for conducting such studies and advancing the development of next-generation peptide therapeutics.

References

  • Peptide Synthesis. (2025, October 9). The Importance of High-Purity Fmoc-Phe-OH in Peptide Synthesis. Retrieved from [Link]

  • Severn Biotech. (n.d.). **Fmoc Amino Acids used in Solid Phase Peptide Synthesis (SPPS)*. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 199. [Link]

  • Oeller, M., Kang, R., Bolt, H., dos Santos, A. G., Weinmann, A. L., Nikitidis, A., Zlatoidsky, P., Su, W., Czechtizky, W., De Maria, L., & Sormanni, P. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate. Retrieved from [Link]

  • Kaloudi-Chantzea, A., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI radiopharmacy and chemistry, 10(1), 23. [Link]

  • Kaloudi-Chantzea, A., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI radiopharmacy and chemistry, 10(1), 23. [Link]

  • Singh, S. K., et al. (2019). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. Scientific reports, 9(1), 14811.
  • Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 16049–16061. [Link]

  • Peptide Synthesis. (2025, December 29). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. Retrieved from [Link]

  • Van der Meijden, M., & Rijt, S. H. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2337. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature communications, 14(1), 7483. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. IDEAS/RePEc. Retrieved from [Link]

  • ChemBK. (2024, April 10). Fmoc-L-3-(3-Pyridyl)-alanine. Retrieved from [Link]

  • Al-Ghanim, A. M. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals (Basel, Switzerland), 15(7), 837. [Link]

  • ResearchGate. (2020, November 9). How to calculate the theoretical yield, purity and %yield of a peptide from SPPS experiment? Retrieved from [Link]

  • Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International journal of molecular sciences, 24(3), 2095. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2026). Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. Journal of the American Chemical Society, 148(1), 4-15.
  • Gyros Protein Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of peptide science : an official publication of the European Peptide Society, 17(5), 364–369. [Link]

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of medicinal chemistry, 59(17), 8061–8067. [Link]

  • Chang, J. Y. (1989). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical biochemistry, 181(1), 18–22. [Link]

  • LifeTein. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Luan, C. H., Parker, T. M., Prasad, K. U., & Urry, D. W. (1991). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. Biopolymers, 31(4), 465–475. [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from [Link]

  • Reddit. (2019, June 6). Hydrophobicity and Hydrophilicity of Amino Acids. Retrieved from [Link]

  • Lisk, C., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Dalton transactions (Cambridge, England : 2003), 50(29), 10074–10082. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we make. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-L-3-Carbamoylphenylalanine and its associated waste streams, moving beyond mere compliance to foster a culture of safety and best practices within the laboratory.

Understanding the Waste Profile of Fmoc-L-3-Carbamoylphenylalanine

Fmoc-L-3-Carbamoylphenylalanine is an amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS).[1] While the compound itself in its pure, solid form is not typically classified as a hazardous substance, its practical application involves a variety of solvents and reagents that are hazardous.[2] Therefore, the waste generated is rarely just the compound itself but a mixture that must be handled accordingly.

Common Waste Streams:

  • Solid Waste: Expired or unused pure Fmoc-L-3-Carbamoylphenylalanine.

  • Liquid Waste: Solutions from peptide synthesis, primarily from the Fmoc deprotection step. These are often mixtures containing:

    • Solvents: Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) are common.[3]

    • Reagents: Mild bases like piperidine are used for Fmoc group removal.[4]

  • Contaminated Labware: Glassware, pipette tips, gloves, and weighing papers that have come into contact with the chemical or its solutions.

Hazard Assessment and Precautionary Principles

While Safety Data Sheets (SDS) for closely related Fmoc-amino acids often indicate they are not hazardous substances, a core principle of laboratory safety is to handle all chemicals with care.[5] The primary hazard in the disposal process often stems from the solvents and reagents used alongside the compound. For instance, DMF is a reproductive hazard, and piperidine is toxic and flammable.

Therefore, all waste generated from processes involving Fmoc-L-3-Carbamoylphenylalanine should be treated as hazardous chemical waste . Do not discharge any of these materials to sewer systems or dispose of them in regular trash.[6][7]

Parameter Description Primary Disposal Consideration
Chemical Name Fmoc-L-3-CarbamoylphenylalanineSolid, non-hazardous, but treat as chemical waste.
Molecular Formula C25H22N2O5[8]N/A
Appearance White to off-white powderCollect in a designated solid waste container.
Common Solvents DMF, NMPSegregate as non-halogenated organic solvent waste.[9]
Associated Reagents Piperidine, DBUDispose of in the corresponding liquid waste stream.
Waste Type Solid, Liquid, Contaminated Sharps & LabwareSegregation is mandatory.[10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to collection.

DisposalWorkflow cluster_generation Waste Generation Point cluster_streams Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Steps Start Fmoc-L-3-Carbamoylphe Used in Experiment Decision Identify Waste Type Start->Decision Solid Unused/Expired Solid (Pure Compound) Decision->Solid Solid Liquid Liquid Mixture (e.g., DMF, Piperidine) Decision->Liquid Liquid Labware Contaminated Labware (Gloves, Tips, Glassware) Decision->Labware Contaminated Material SolidContainer Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Waste Container (Non-Halogenated) Liquid->LiquidContainer LabwareContainer Labeled Solid Waste Container Labware->LabwareContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage LabwareContainer->Storage Pickup Arrange EHS Pickup Storage->Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Protocol 1: Disposal of Solid Fmoc-L-3-Carbamoylphenylalanine Waste

This procedure applies to unused, expired, or residual solid material.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Container Selection: Use a designated solid chemical waste container that is durable and has a secure, tight-fitting lid.[12]

  • Transfer: Carefully transfer the solid waste into the container, avoiding the creation of dust.[13] If weighing paper or a spatula is used, it should also be disposed of as contaminated waste.

  • Labeling: Label the container clearly with "Solid Chemical Waste," the full chemical name "Fmoc-L-3-Carbamoylphenylalanine," and the approximate amount. Ensure the label is legible and securely attached.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[12][14]

Protocol 2: Disposal of Liquid Waste

This procedure applies to solutions containing Fmoc-L-3-Carbamoylphenylalanine, typically from peptide synthesis workflows.

  • PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves suitable for the solvents being handled (e.g., nitrile gloves for DMF).

  • Waste Segregation: This is the most critical step. Since solvents like DMF are non-halogenated, this waste must be collected in a container designated for "Non-Halogenated Organic Waste." [9] Never mix with halogenated solvents (e.g., dichloromethane) or aqueous waste.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap. Plastic-coated glass or high-density polyethylene (HDPE) containers are preferred.[10][14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the names of all components (e.g., "Dimethylformamide, Piperidine, Fmoc-L-3-Carbamoylphenylalanine"), and their approximate percentages.[12]

  • Storage: Keep the waste container tightly closed except when adding waste.[14] Store it in a designated SAA, preferably within a secondary containment bin to mitigate potential spills.

Protocol 3: Disposal of Contaminated Labware

This procedure applies to any disposable items or broken glassware that has come into contact with the chemical.

  • Sharps: All contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[9]

  • Non-Sharps Solid Waste: Contaminated gloves, weighing paper, pipette tips, and paper towels should be collected in a designated solid waste container, separate from regular trash. This container should be clearly labeled as "Contaminated Solid Waste" with the name of the chemical.

  • Reusable Glassware: Glassware should be decontaminated before washing. Rinse with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate in the appropriate liquid hazardous waste container.

Waste Minimization and Best Practices

A proactive approach to waste management begins with minimizing its generation.

  • Source Reduction: Order only the quantity of Fmoc-L-3-Carbamoylphenylalanine required for your experiments to avoid waste from expired stock.[14]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of solvents and reagents used.[14]

  • Inventory Management: Maintain an accurate chemical inventory to prevent unnecessary purchases and track expiration dates.

By embedding these disposal protocols and waste minimization strategies into your daily laboratory operations, you not only ensure compliance with safety regulations but also contribute to a safer research environment and a healthier planet.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - FMOC-L-3-METHOXYPHENYLALANINE.
  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Phe-OH.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Fmoc-Ala-OH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

  • Fisher Scientific. (2024). Safety Data Sheet: 7-(Fmoc-amino)heptanoic acid.
  • CEM Corporation. (2020). Safety Data Sheet: Fmoc-L-Phe-OH.
  • Sigma-Aldrich. (2024). Safety Data Sheet: L-Phenylalanine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Alanine monohydrate.
  • CDH Fine Chemical. (n.d.). FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
  • MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • Chem-Impex. (n.d.). Fmoc-L-3-carbamoylphenylalanine.

Sources

Mastering the Bench: A Guide to Safely Handling Fmoc-L-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and peptide synthesis, the integrity of our work is inseparable from the precision and safety of our laboratory practices. Fmoc-L-3-Carbamoylphenylalanine stands out as a critical building block, prized for its capacity to improve the stability and solubility of complex peptides.[1] This guide offers a comprehensive framework for handling this valuable reagent, grounded in scientific causality to ensure both personal safety and the fidelity of your experimental outcomes.

A Proactive Approach to Hazard Assessment

While a specific, comprehensive toxicity profile for Fmoc-L-3-Carbamoylphenylalanine is not widely available, a robust understanding of its potential hazards can be established by examining its physical form and the safety data for structurally similar Fmoc-protected amino acids.[2][3][4] As a fine, solid powder, the primary risks are mechanical and chemical:

  • Inhalation: The fine particulate nature of the compound means it can become airborne during routine procedures like weighing and transfer, potentially causing irritation to the respiratory tract.[4]

  • Dermal Contact: Direct contact with the skin may lead to irritation.[4] Although not classified as acutely toxic, minimizing skin exposure is a fundamental principle of good laboratory practice.

  • Eye Contact: Airborne particles pose a significant risk of mechanical and chemical irritation to the eyes.[4]

The molecule's Fmoc (Fluorenylmethoxycarbonyl) group lends it a bulky, aromatic character, contributing to its identity as a moderately lipophilic organic compound.[5][6] Understanding these properties is key to appreciating the rationale behind the following handling protocols.

Essential Personal Protective Equipment (PPE): A Non-Negotiable Protocol

The selection of appropriate PPE is your primary defense against potential exposure. The following table outlines the required equipment and the scientific reasoning for its use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields, conforming to EN166 or NIOSH standards. A full-face shield may be used for maximum protection.Shields eyes from airborne powder and accidental splashes of solutions containing the compound.[2][7][8]
Hand Protection Nitrile gloves.Provides a robust barrier against direct skin contact.[7] It is crucial to inspect gloves for any defects before use and to employ proper removal techniques to prevent contaminating your skin.
Respiratory Protection A NIOSH-approved N95 respirator or an equivalent.This is mandatory to prevent the inhalation of fine powder, especially during weighing and transfer operations where dust is most likely to be generated.[7]
Body Protection A standard, clean laboratory coat.Protects skin and personal attire from contamination by the chemical powder.[7]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

This section details a systematic workflow designed to minimize exposure while maintaining the purity of the reagent.

Environment Preparation
  • Designated Workspace: All manipulations of solid Fmoc-L-3-Carbamoylphenylalanine must be conducted within a certified chemical fume hood to effectively contain any dust.[2][7]

  • Equipment Staging: Before you begin, ensure all necessary apparatus—spatulas, weighing paper, glassware, and correctly labeled containers—are clean, dry, and organized within the fume hood.

  • Emergency Readiness: Confirm that a chemical spill kit suitable for solid reagents is within immediate reach.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Work_in_Hood 2. Verify Fume Hood Operation Don_PPE->Work_in_Hood Prep_Workspace 3. Prepare Clean Workspace & Spill Kit Work_in_Hood->Prep_Workspace Weigh 4. Weigh Powder Gently Prep_Workspace->Weigh Transfer 5. Transfer Solid to Vessel Weigh->Transfer Dissolve 6. Add Solvent & Dissolve Transfer->Dissolve Seal_Vessel 7. Seal Solution Vessel Dissolve->Seal_Vessel Clean_Area 8. Clean Weighing Area Seal_Vessel->Clean_Area Dispose_Waste 9. Dispose of Contaminated PPE & Materials Clean_Area->Dispose_Waste Remove_PPE 10. Doff PPE Correctly Dispose_Waste->Remove_PPE

Caption: Workflow for Safe Handling of Fmoc-L-3-Carbamoylphenylalanine.

Detailed Procedural Steps
  • Weighing: Employ a clean, dedicated spatula. Open the reagent container with care, and gently portion the desired amount onto weighing paper or into a tared container on an analytical balance. Every movement should be deliberate to prevent aerosolizing the powder.[7]

  • Dissolution: Transfer the weighed solid into the designated reaction vessel. Add the appropriate solvent, such as Dimethylformamide (DMF), and dissolve the compound by gentle swirling or with a magnetic stirrer. Keep the vessel covered whenever possible to minimize vapor release.

  • Post-Handling: Once the solid is fully dissolved, the risk of inhalation is greatly diminished. Nevertheless, all other PPE must be maintained to guard against splashes. Ensure the solution container is securely capped.

Responsible Disposal and Decontamination

Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and cleaning wipes, must be segregated into a clearly labeled hazardous waste container.[7][9] These items should never be discarded with regular trash.

  • Liquid Waste: Collect all waste solutions and reaction byproducts in a designated, sealed, and properly labeled container for hazardous liquid waste. Discharging such waste into the sewer system is strictly prohibited.[9]

  • Empty Containers: Empty reagent bottles should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste. Following decontamination, the container should be disposed of according to your institution's specific guidelines, which may include puncturing to prevent unauthorized reuse.[9]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce harm.

  • Skin Contact: Promptly remove any contaminated clothing. Wash the affected skin with soap and copious amounts of water. If irritation develops or persists, seek medical advice.[3]

  • Eye Contact: In case of eye contact, immediately flush with water for a minimum of 15 minutes, ensuring eyelids are held open. If contact lenses are worn, remove them if it is safe to do so. Urgent medical attention is required.[3]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen. If breathing ceases, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and get immediate medical help.[8][9]

  • Ingestion: Do not induce vomiting. Rinse the person's mouth with water. Never attempt to give anything by mouth to an individual who is unconscious. Contact a physician or a Poison Control Center at once.[3][9]

  • Accidental Spills: For a small spill, evacuate unnecessary personnel. While wearing full PPE, gently sweep up the solid material, taking care not to create dust.[4] Place the collected material into a sealed container for hazardous waste disposal. Thoroughly clean the affected area.

By embedding these safety-conscious protocols into your research methodology, you cultivate an environment of scientific rigor and personal accountability. The meticulous handling of advanced reagents like Fmoc-L-3-Carbamoylphenylalanine is not an impediment to innovation but a foundational element of exemplary science.

References

  • BenchChem. Personal protective equipment for handling Fmoc-Phe(4-Br)-OH.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762271, Fmoc-L-3-Carbamoylphe. Available from: [Link]

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - FMOC-L-3-METHOXYPHENYLALANINE.
  • AAPPTec, LLC. Safety Data Sheet - Fmoc-Phe-OH.
  • CEM Corporation. Safety Data Sheet - Fmoc-L-Phe-OH.
  • Sigma-Aldrich. Safety Data Sheet - Fmoc-Ala-OH.
  • AAPPTec, LLC. Safety Data Sheet - Fmoc-Phe(4-CN)-OH.
  • Sigma-Aldrich. Safety Data Sheet - L-Phenylalanine.
  • Echemi.com. FMOC-L-phenylalanine Safety Data Sheets.
  • Chem-Impex. Fmoc-L-3-carbamoylphenylalanine. Available from: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.